2-Bromo-m-xylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMYVYZLMUEVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206230 | |
| Record name | Benzene, 2-bromo-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-22-7 | |
| Record name | 2-Bromo-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-bromo-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-m-xylene (CAS: 576-22-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Bromo-m-xylene, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.
Core Properties of this compound
This compound, also known as 1-Bromo-2,6-dimethylbenzene, is a versatile aryl halide.[1][2] Its utility in advanced organic synthesis stems from the reactivity of its carbon-bromine bond, making it a valuable precursor for a variety of chemical transformations.[3]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 576-22-7 | [1] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Melting Point | -10 °C | [1][5] |
| Boiling Point | 206 °C | [1][5] |
| Density | 1.389 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.555 | [1][5] |
| Flash Point | 73 °C (163.4 °F) | [2][4] |
| Solubility | Soluble in ethanol (B145695), acetone, and benzene.[5][6][7] | [5][6][7][8][9] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. Key spectral data are outlined below.
| Spectrum Type | Key Features/Notes | Reference(s) |
| ¹H NMR | Data available, but specific shifts require consultation of spectral databases. | [10][11] |
| ¹³C NMR | Data available, but specific shifts require consultation of spectral databases. | [12][13] |
| Infrared (IR) | FTIR, ATR-IR, and vapor phase IR spectra are available. | [14] |
| Mass Spectrometry (MS) | Data available through various spectral databases. | [14] |
Synthesis of this compound
A reliable and regioselective method for the synthesis of this compound is through the Sandmeyer-type reaction, starting from 2,6-dimethylaniline (B139824). This approach circumvents the regioselectivity challenges associated with the direct bromination of m-xylene.[3]
Experimental Protocol: Synthesis from 2,6-Dimethylaniline
This protocol details the diazotization of 2,6-dimethylaniline followed by a copper(I) bromide-mediated substitution.[1]
Materials:
-
2,6-dimethylaniline (2,6-xilidine)
-
Ethanol (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol, 1 equiv) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol, 1.3 equiv) in water (1.0 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.[1]
-
In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol, 0.60 equiv) in 48% aqueous HBr (4.0 mL).[1]
-
Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.[1]
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[1]
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[1]
-
Dry the organic layer over MgSO₄ and filter.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[1]
Key Reactions and Applications
This compound is a valuable building block for constructing more complex molecules, primarily through cross-coupling reactions.[3] It serves as a critical starting material in the pharmaceutical industry for the synthesis of drug candidates and in materials science for developing novel organic materials.[1][3]
Grignard Reaction
The formation of a Grignard reagent from this compound opens up a wide range of synthetic possibilities for carbon-carbon bond formation.
Representative Protocol for Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.
-
Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings.
-
The reaction is often initiated with a small crystal of iodine or by gentle heating.
-
Once the reaction has started, continue the addition of this compound at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically stirred until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, and this compound is an excellent substrate for this reaction.[3]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.
-
Heat the reaction mixture with stirring until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Information
-
Pictograms:
-
-
Signal Word: Warning[15]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.[3]
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][5] Avoid contact with skin, eyes, and clothing.[2][5] Keep away from heat, sparks, and open flames.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents.[2]
This guide serves as a foundational resource for the safe and effective use of this compound in a research and development context. For more detailed information, consult the referenced safety data sheets and publications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.pt [fishersci.pt]
- 16. researchgate.net [researchgate.net]
physical and chemical properties of 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-m-xylene. It includes detailed information on its characteristics, synthesis, and reactivity, tailored for professionals in research and development.
Chemical Identity and Descriptors
This compound, also known as 2-bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon derivative.[1] Its structure features a benzene (B151609) ring substituted with a bromine atom and two methyl groups at positions 1 and 3.
| Identifier | Value |
| IUPAC Name | 2-bromo-1,3-dimethylbenzene[2] |
| Synonyms | 1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene, 2-Bromo-meta-xylene[1][3] |
| CAS Number | 576-22-7[1][4] |
| Molecular Formula | C₈H₉Br[1][4] |
| Molecular Weight | 185.06 g/mol [1][2] |
| InChI | InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3[5] |
| InChIKey | MYMYVYZLMUEVED-UHFFFAOYSA-N[5] |
| SMILES | CC1=C(Br)C(=CC=C1)C[6] |
Physical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1][4] A summary of its key physical properties is presented below.
| Property | Value |
| Appearance | Clear colorless to yellow liquid[1][4] |
| Melting Point | -10 °C[1][4][7] |
| Boiling Point | 206 °C[1][4] |
| Density | 1.389 g/mL at 25 °C[1] |
| Flash Point | 73 °C (163.4 °F)[8] |
| Refractive Index (n20/D) | 1.555[1] |
| Vapor Pressure | 0.376 mmHg at 25°C[1] |
| Solubility | Soluble in aqueous solution. Very soluble in ethanol (B145695), acetone, and benzene.[4][9] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the bromine atom and the two methyl groups on the benzene ring.
-
Cross-Coupling Reactions: The carbon-bromine bond is reactive and readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This makes it a valuable intermediate for synthesizing complex biaryl compounds and conjugated molecular architectures, which have applications in materials science, including the development of organic semiconductors and liquid crystals.[10] For instance, it has been used to prepare 2,2',4,6,6'-pentamethylbiphenyl.[9][11]
-
Oxidation: The methyl groups can be oxidized to carboxylic acid functionalities. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert both methyl groups to yield 2-bromoisophthalic acid.[10]
-
Electrophilic Aromatic Substitution: The two electron-donating methyl groups are ortho-, para-directing activators. However, the position between the two methyl groups (position 2), where the bromine is located, is sterically hindered. The most activated sites for further electrophilic attack are positions 4 and 6 (ortho to one methyl group and para to the other).[10]
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound can be achieved from 2,6-dimethylaniline (B139824) (2,6-xilidine) through a Sandmeyer reaction. This method is advantageous as it avoids the regioselectivity issues associated with the direct bromination of m-xylene, which predominantly yields 4-bromo-m-xylene.[10]
Materials:
-
2,6-dimethylaniline (2,6-xilidine)
-
Ethanol (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure: [12]
-
A solution of 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL) is prepared and cooled to 0 °C.
-
A solution of NaNO₂ (728 mg, 10.6 mmol) in water (1.0 mL) is added dropwise to the cooled mixture. The mixture is stirred at 0 °C for 15 minutes to form the diazonium salt.
-
A solution of CuBr (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The mixture is heated to 95 °C and stirred for 20 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with EtOAc and water.
-
The organic layer is separated, and the aqueous layer is extracted twice with EtOAc.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄ and filtered.
-
The solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel using hexane as the eluent to yield this compound as an orange oil.
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 2,6-dimethylaniline.
Caption: Synthesis of this compound via Sandmeyer reaction.
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Technique | Data Highlights |
| ¹H NMR | Spectra available for review.[5] |
| ¹³C NMR | Spectra available for review.[2][13] |
| Mass Spectrometry (MS) | Top peaks at m/z 105, 184, 186.[2] |
| Infrared Spectroscopy (IR) | FTIR spectra available for review.[2] |
Safety and Handling
This compound is considered a hazardous substance.
-
Hazards: It is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2][14]
-
Precautions: Wear protective gloves, protective clothing, and eye/face protection.[4] Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[8][14]
-
Storage: Store in a cool, well-ventilated place.[4] Keep the container tightly closed.[8]
This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal documentation.
References
- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 2. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - this compound (C8H9Br) [pubchemlite.lcsb.uni.lu]
- 7. store.p212121.com [store.p212121.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 576-22-7 [chemicalbook.com]
- 10. This compound | High-Purity Aryl Reagent [benchchem.com]
- 11. A13130.09 [thermofisher.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
An In-depth Technical Guide to 2-Bromo-m-xylene: Structural Information, Isomers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-m-xylene, a versatile halogenated aromatic compound with significant applications in organic synthesis and as a key building block in the development of pharmaceuticals and advanced materials. This document details its structural and physical properties, explores its positional isomers, and presents detailed experimental protocols for its synthesis. Furthermore, its role as a crucial intermediate in the construction of complex molecular architectures is highlighted, providing valuable information for researchers and professionals in the chemical and pharmaceutical sciences.
Structural Information and Physical Properties
This compound, systematically named 2-bromo-1,3-dimethylbenzene, is a substituted aromatic hydrocarbon.[1] Its structure consists of a benzene (B151609) ring with two methyl groups at positions 1 and 3 (meta-xylene) and a bromine atom at position 2. This substitution pattern imparts specific reactivity and physical characteristics to the molecule. It is a clear, colorless to pale yellow liquid at room temperature.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 576-22-7 | [1] |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][2] |
| IUPAC Name | 2-bromo-1,3-dimethylbenzene | [1] |
| Synonyms | 1-Bromo-2,6-dimethylbenzene, 2,6-Dimethylbromobenzene | [2] |
| Melting Point | -10 °C | [2][3] |
| Boiling Point | 206 °C | [2][3] |
| Density | 1.389 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.555 | [2] |
Isomers of Bromo-m-xylene
The bromination of m-xylene (B151644) can result in three distinct positional isomers, each with unique physical properties and synthetic accessibility. The position of the bromine atom on the benzene ring relative to the two methyl groups significantly influences the molecule's reactivity and steric hindrance.
The three positional isomers of bromo-m-xylene are:
-
This compound: Bromine is positioned between the two methyl groups.
-
4-Bromo-m-xylene: Bromine is located ortho to one methyl group and para to the other.
-
5-Bromo-m-xylene: Bromine is situated meta to both methyl groups.
References
Solubility of 2-Bromo-m-xylene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Bromo-m-xylene
This compound, also known as 1-Bromo-2,6-dimethylbenzene, is a clear, colorless to yellow liquid organic compound.[1] Its molecular structure, featuring a bromine atom positioned between two methyl groups on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. It is notably used in the preparation of pharmaceutical candidates and other complex organic molecules, such as 2,2′,4,6,6′-pentamethylbiphenyl.[2] Understanding its solubility is critical for its application in various chemical reactions and purification processes.
Solubility Data
A thorough review of available chemical literature and safety data sheets reveals a lack of specific quantitative solubility data for this compound. However, qualitative descriptions are consistently reported, which are summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility Description | Source |
| Water | 7732-18-5 | Insoluble | [3] |
| Ethanol | 64-17-5 | Very Soluble | [2][4][5] |
| Acetone | 67-64-1 | Soluble | [2][4][5] |
| Benzene | 71-43-2 | Soluble | [2][4][5] |
Note: "Soluble" and "Very Soluble" are qualitative terms and do not specify the concentration limits. For precise applications, experimental determination of solubility is required.
Experimental Protocol: Quantitative Solubility Determination
To address the absence of quantitative data, the following detailed protocol for the Isothermal Equilibrium Gravimetric Method is provided. This method is a reliable, standard procedure for determining the thermodynamic solubility of a liquid solute in an organic solvent at a constant temperature.[6][7]
Principle
A saturated solution of this compound in a chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured. Solubility is then calculated based on these masses.[6]
Materials and Equipment
-
Solute: this compound (>98% purity)
-
Solvents: Anhydrous grade organic solvents (e.g., ethanol, acetone, benzene)
-
Apparatus:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or incubator
-
Glass vials with screw caps (B75204) (e.g., 20 mL)
-
Magnetic stirrer and stir bars
-
Glass syringes and filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or beakers[6]
-
Drying oven
-
Desiccator
-
Safety Precautions
-
This compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8]
-
All procedures should be performed in a well-ventilated fume hood.[3][4]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.[3][4]
-
Handle all organic solvents with care, keeping them away from ignition sources.[3]
Procedure
-
Preparation: Place a small magnetic stir bar into several screw-capped glass vials.
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Equilibration Setup: Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to reach thermal equilibrium (approx. 30 minutes).
-
Solute Addition: Add an excess of this compound to each vial dropwise while stirring until a separate, undissolved liquid phase of the solute is clearly visible at the bottom of the vial. This ensures a saturated solution is formed.
-
Equilibration: Seal the vials tightly and allow the mixtures to stir vigorously for a set period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[9][10] The stirring time should be sufficient for the concentration of the solute in the solvent to become constant.
-
Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed in the thermostatic bath for at least 12 hours to allow the undissolved solute to settle completely.
-
Sample Extraction: Carefully draw a known volume (e.g., 2.00 mL) of the clear, supernatant (saturated solution) using a glass syringe fitted with a solvent-compatible filter. Be careful not to disturb the undissolved layer.
-
Gravimetric Analysis:
-
Dispense the extracted saturated solution into a pre-weighed (to ±0.0001 g) evaporating dish.[6]
-
Record the total mass of the dish and the saturated solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (206 °C) to avoid loss of solute. A gentle stream of nitrogen can facilitate drying.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[7]
-
-
Data Recording: Record all masses and volumes precisely. Perform the experiment in triplicate for each solvent to ensure reproducibility.
Calculations
-
Mass of Saturated Solution (m_solution):
-
m_solution = (Mass of dish + solution) - (Mass of empty dish)
-
-
Mass of Solute (m_solute):
-
m_solute = (Mass of dish + dry residue) - (Mass of empty dish)
-
-
Mass of Solvent (m_solvent):
-
m_solvent = m_solution - m_solute
-
-
Solubility (S): Express the solubility in desired units. A common representation is grams of solute per 100 grams of solvent.
-
S ( g/100 g solvent) = (m_solute / m_solvent) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 2. This compound | 576-22-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-m-xylene from 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-m-xylene from 2,6-dimethylaniline (B139824). The primary method detailed is the Sandmeyer reaction, a reliable and widely used process in organic synthesis for the conversion of aromatic amines to aryl halides.[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical and spectroscopic data for the starting material and the final product.
Core Concepts: The Sandmeyer Reaction
The synthesis of this compound from 2,6-dimethylaniline is a classic example of the Sandmeyer reaction.[1][2] This reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 2,6-dimethylaniline, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.[4][5] This intermediate is generally unstable at higher temperatures.
-
Copper(I)-catalyzed Halogenation: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, yielding the desired this compound and nitrogen gas.[1][6][7] The reaction is an example of a radical-nucleophilic aromatic substitution.[1][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the product is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | 2,6-Dimethylaniline (Starting Material) | This compound (Product) |
| CAS Number | 87-62-7 | 576-22-7 |
| Molecular Formula | C₈H₁₁N[8] | C₈H₉Br[1] |
| Molecular Weight | 121.18 g/mol [6] | 185.06 g/mol [1] |
| Appearance | Colorless to light yellow liquid[8] | Clear colorless to yellow liquid[1] |
| Boiling Point | 214-217.9 °C[6][8] | 206 °C[1][9] |
| Melting Point | 10-12 °C[2][8] | -10 °C[1][9] |
| Density | 0.984 g/mL at 25 °C[2] | 1.389 g/mL at 25 °C[1][9] |
| Refractive Index (n20/D) | 1.560[2] | 1.555[1][9] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and diethyl ether.[8] | Soluble in aqueous solution, very soluble in ethanol, soluble in acetone (B3395972) and benzene.[9][10] |
Table 2: Spectroscopic Data
| Spectrum Type | 2,6-Dimethylaniline (Starting Material) | This compound (Product) |
| ¹H NMR | Available[11] | Available[12] |
| ¹³C NMR | Available[13] | Available[14] |
| IR | Major peaks around 1600 cm⁻¹ (C=C stretch).[7] Full spectrum available.[15] | Conforms to structure.[16] Full spectrum available.[14] |
| Mass Spectrum (GC-MS) | Available[17] | Molecular Ion peaks (m/z) at 184 and 186 due to bromine isotopes.[4][14] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound from 2,6-dimethylaniline.
Materials and Reagents:
-
2,6-Dimethylaniline (2,6-xylidine)
-
Ethanol (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol, 1 equiv) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol, 1.3 equiv) in water (1.0 mL) dropwise to the cooled mixture, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol, 0.60 equiv) in 48% aqueous HBr (4.0 mL).
-
Add the CuBr solution dropwise to the diazonium salt mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.
-
Dry the organic layer over MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound as an orange oil.
-
Expected Yield: Approximately 42% (630 mg, 3.44 mmol).
Visualizations
Reaction Pathway
Caption: The two-stage synthesis of this compound from 2,6-dimethylaniline.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 2. 2,6-Dimethylaniline [chembk.com]
- 3. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. PubChemLite - this compound (C8H9Br) [pubchemlite.lcsb.uni.lu]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Solved This is 2, 6 - dimethylaniline can you please | Chegg.com [chegg.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 576-22-7 [chemicalbook.com]
- 10. This compound CAS#: 576-22-7 [m.chemicalbook.com]
- 11. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,6-Xylidine [webbook.nist.gov]
- 16. A13130.14 [thermofisher.com]
- 17. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of m-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of m-xylene (B151644) (1,3-dimethylbenzene). It details the underlying principles governing the regioselectivity of these reactions and provides in-depth experimental protocols for key transformations, including nitration, bromination, Friedel-Crafts alkylation and acylation, and sulfonation. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams.
Core Principles: Regioselectivity in m-Xylene Substitution
The two methyl groups in m-xylene are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the stabilization of the cationic intermediate (arenium ion) formed during the reaction. In the case of m-xylene, there are four potential sites for electrophilic attack.
The positions are numbered as follows:
-
Positions 2 and 6: These positions are ortho to one methyl group and para to the other. Attack at these sites is electronically favored due to the combined activating effects of both methyl groups.
-
Position 4: This position is ortho to both methyl groups. Attack here is also electronically favored.
-
Position 5: This position is meta to both methyl groups and is the most sterically hindered. Electrophilic attack at this position is generally not observed under kinetic control.
Therefore, the primary products of electrophilic aromatic substitution on m-xylene are the 2-, 4-, and 6-substituted isomers. The distribution of these products is influenced by the nature of the electrophile and the reaction conditions, particularly steric hindrance. For instance, larger electrophiles will favor substitution at the less sterically crowded position 4.
Key Electrophilic Aromatic Substitution Reactions of m-Xylene
This section details the experimental protocols and product distributions for the most common EAS reactions of m-xylene.
Nitration
The introduction of a nitro group (-NO₂) onto the m-xylene ring is a fundamental reaction. The regioselectivity can be influenced by the nitrating agent and catalyst system.
Data Presentation: Nitration of m-Xylene
| Nitrating System | Catalyst | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | Yield (%) | Reference |
| H₂SO₄-HNO₃ | - | 14 | 86 | - | [1] |
| BF₃ | - | 16.9 | 83.1 | Low | [1][2] |
| Zr(NO₃)₄ | - | 10 | 90 | - | [1][2] |
| Zeolite Beta | Zeolite Beta | - | 87 (selectivity) | - | [1] |
| Bi(NO₃)₃·5H₂O / Acetic Anhydride (B1165640) | Zeolite H-beta | - | 89.9 (selectivity) | 89.9 | [3] |
Experimental Protocol: Nitration with Zeolite Beta Catalyst
This protocol is based on a process for the regioselective nitration of m-xylene.[1][2]
-
Apparatus Setup: A 100 mL two-necked round-bottomed flask is equipped with a reflux condenser and a dropping funnel.
-
Reactant Charging: 50 mmol of m-xylene and 500 mg of Zeolite Beta catalyst are added to the flask along with 10 mL of dichloroethane as a solvent.
-
Reaction Initiation: The mixture is heated to reflux temperature.
-
Nitrating Agent Addition: 4.23 mL of 70% nitric acid (HNO₃) is added continuously over a period of 4 hours. Water formed during the reaction is separated using a Dean-Stark apparatus.
-
Reaction Completion and Work-up: Upon completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is then washed with a base to remove excess acid.
-
Product Isolation: The isomers formed are separated by vacuum distillation.
Bromination
The bromination of m-xylene introduces a bromine atom onto the aromatic ring. The reaction is typically carried out in the presence of a Lewis acid catalyst.
Data Presentation: Bromination of m-Xylene
| Brominating Agent | Catalyst | Major Product | Yield (%) | Reference |
| Br₂ | FeBr₃ | 1-Bromo-2,4-dimethylbenzene | - | [4] |
| Br₂ / KBrO₃ | - | 4-Bromo-1,3-dimethylbenzene | 93 | [5] |
Experimental Protocol: Oxidative Bromination
This protocol is adapted from a patented method for the bromination of xylenes (B1142099).[5]
-
Apparatus Setup: A reaction vessel equipped with a stirrer and a dropping funnel is used.
-
Reactant Charging: To a mixture of 10.6 g (0.1 mol) of m-xylene, 2.84 g (0.017 mol) of potassium bromate (B103136) (KBrO₃), and 5.0 mL of water, add 7.2 g (0.045 mol) of bromine (Br₂) dropwise over 30 minutes.
-
Reaction Conditions: Maintain the temperature of the reaction mixture at 30 °C during the addition. After the addition is complete, stir the reaction mixture for 12 hours at room temperature.
-
Work-up: The layers are separated. The organic layer is washed with an aqueous solution of sodium hydroxide.
-
Product Isolation: The product is distilled at atmospheric pressure, collecting the fraction boiling at 203-205 °C to yield 4-bromo-1,3-dimethylbenzene.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the introduction of an alkyl group onto the m-xylene ring using an alkyl halide and a Lewis acid catalyst.
Data Presentation: Friedel-Crafts Alkylation of m-Xylene
| Alkylating Agent | Catalyst | Major Product | Yield (%) | Reference |
| t-butyl chloride | FeCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | - | [6] |
| t-butyl chloride | AlCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | 92.5 | Calculated from[7] |
Experimental Protocol: Alkylation with tert-Butyl Chloride
This protocol is based on a laboratory experiment video.[6]
-
Apparatus Setup: To a clean, dry test tube, add m-xylene and t-butyl chloride. Clamp this test tube to a ring stand. Insert a Pasteur pipet into a thermometer adapter. Prepare a gas trap by placing moist cotton and litmus (B1172312) paper in a larger test tube.
-
Reaction Initiation: Cool the reaction mixture in an ice bath. Quickly weigh out iron(III) chloride (FeCl₃) and add it to the reaction tube. Seal the system with the thermometer adapter and place the gas trap on top.
-
Reaction Monitoring: The reaction will begin to bubble vigorously as HCl gas is evolved. Allow the reaction to proceed until the rate of bubbling slows or for 30 minutes from the time vigorous bubbling began.
-
Work-up: Remove the ice bath and allow the reaction to warm to room temperature. Prepare a microfiltration pipet with silica (B1680970) gel. Transfer the reaction mixture to the filtering pipet to remove the iron catalyst.
-
Extraction: Perform an extraction of the filtered liquid with water to remove residual HCl. Dry the organic layer with a suitable drying agent.
-
Product Isolation: Remove the solvent by heating in a sand bath. The purity of the product can be assessed by GC and IR spectroscopy.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the m-xylene ring using an acyl halide or anhydride with a Lewis acid catalyst.
Data Presentation: Friedel-Crafts Acylation of m-Xylene
| Acylating Agent | Catalyst | Major Product | Yield (%) | Reference |
| Acetyl chloride | AlCl₃ | 2,4-Dimethylacetophenone | High | [8] |
| Benzoyl chloride | Fe₂O₃/HY Zeolite | 2,4-Dimethylbenzophenone | 94.1 | [9] |
Experimental Protocol: Acylation with Benzoyl Chloride
This protocol is based on a study using a solid acid catalyst.[10]
-
Catalyst Preparation: Prepare an iron oxide supported on HY zeolite catalyst (Fe₂O₃/HY).
-
Apparatus Setup: A reaction flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reactant Charging: The Fe₂O₃/HY catalyst, m-xylene, and benzoyl chloride are added to the reaction flask.
-
Reaction Conditions: The reaction mixture is heated to an optimized temperature and stirred for a specified duration.
-
Work-up: After the reaction is complete, the catalyst is separated by filtration.
-
Product Isolation: The filtrate is then purified, for example by distillation or chromatography, to yield 2,4-dimethylbenzophenone.
Sulfonation
Sulfonation of m-xylene involves the introduction of a sulfonic acid group (-SO₃H). The regioselectivity is dependent on the sulfonating agent and reaction temperature.
Data Presentation: Sulfonation of m-Xylene in Aqueous Sulfuric Acid at 25.0°C
| Sulfonating Entity | 2-m-xylene-sulfonic acid (%) | 4-m-xylene-sulfonic acid (%) | 5-m-xylene-sulfonic acid (%) | Reference |
| H₂S₂O₇ | 14.5 ± 0.6 | 84.3 ± 0.6 | 1.2 ± 0.2 | [11][12] |
| H₃SO₄⁺ | 0.5 ± 0.2 | 98.9 ± 0.4 | 0.6 ± 0.2 | [11][12] |
Experimental Protocol: Sulfonation to m-Xylene-4-sulfonic acid
This protocol is based on a patented continuous process.[13]
-
Apparatus Setup: A continuous reactor equipped with a stirrer is used.
-
Reactant Feeding: m-Xylene and 98% concentrated sulfuric acid are continuously fed into the reactor. A recycled stream of the reaction product can also be fed.
-
Reaction Conditions: The reaction is carried out at 75°C under atmospheric pressure. The sulfuric acid concentration in the reaction mixture is maintained between 70-78% by weight.
-
Product Crystallization: The reaction product liquid is cooled to crystallize m-xylene-4-sulfonic acid.
-
Product Isolation: The crystals are separated from the filtrate. The filtrate, containing sulfuric acid, can be recycled back to the reactor.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 4. What products are formed when the following compound class 11 chemistry CBSE [vedantu.com]
- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JPS58157760A - Preparation of m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Regioselectivity in the Bromination of m-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic bromination of m-xylene (B151644). The document details the underlying chemical principles, the influence of various reaction parameters, and provides detailed experimental protocols for the synthesis of key bromo-m-xylene isomers.
Introduction: The Principles of Regioselectivity in m-Xylene Bromination
The bromination of m-xylene is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effects of the two methyl substituents on the aromatic ring. Methyl groups are activating and ortho-, para-directing.[1][2][3][4][5] In m-xylene, the two methyl groups are positioned meta to each other. Their activating effects are additive at the 2-, 4-, and 6-positions, making these sites electronically favorable for electrophilic attack. Conversely, the 5-position is deactivated as it is meta to both methyl groups.
However, electronic activation is not the sole determinant of regioselectivity. Steric hindrance also plays a crucial role. The 2-position, situated between the two methyl groups, is sterically hindered, making it a less favorable site for the approach of the electrophile.[6][7] Consequently, electrophilic bromination of m-xylene predominantly yields substitution at the 4- and 6-positions, which are electronically activated and sterically accessible. Due to symmetry, the 4- and 6-positions are equivalent, leading to a single major product: 4-bromo-1,3-dimethylbenzene.
Data Presentation: Quantitative Analysis of Product Distribution
The regioselectivity of the bromination of m-xylene is significantly influenced by the choice of catalyst and other reaction conditions. The following tables summarize the quantitative data on product distribution from various experimental setups.
| Catalyst | Time | 2-Bromo-1,3-dimethylbenzene (%) | 4-Bromo-1,3-dimethylbenzene (%) | 5-Bromo-1,3-dimethylbenzene (%) | Dibromo-m-xylenes (%) | Reference |
| GaCl₃ (5 mol%) | 1 min | 5 | 15 | trace | 64 | [4] |
| GaCl₃ (5 mol%) | 12 h | 11 | 30 | 19 | 31 | [4] |
| AlCl₃ (5 mol%) | 1 min | 9 | 83 | trace | Not Detected | [4] |
Table 1: Product distribution in the bromination of m-xylene with GaCl₃ and AlCl₃ catalysts in methylcyclohexane (B89554) at room temperature.[4] The data indicates that AlCl₃ is highly selective for the formation of 4-bromo-1,3-dimethylbenzene, while GaCl₃ leads to a more complex mixture of isomers and dibrominated products, with the product distribution evolving over time.
| Brominating System | Temperature (°C) | Yield of 4-bromo-1,3-dimethylbenzene (%) | Purity (%) | Reference |
| Br₂ / KBrO₃ / H₂O | 30 | 93 | 98 | [2] |
| Br₂ / NaBrO₃ / H₂O | 50 | - | - | [2] |
| HBr / KBrO₃ / H₂O | 60 | 88.5 | 98.5 | [2] |
Table 2: Yield and purity of 4-bromo-1,3-dimethylbenzene under different oxidative bromination conditions. These methods demonstrate high yields and selectivities for the desired 4-bromo isomer.
Experimental Protocols
Detailed methodologies for the synthesis of the primary monobrominated isomers of m-xylene are provided below.
Synthesis of 4-bromo-1,3-dimethylbenzene
Method 1: Bromination using Bromine and Potassium Bromate (B103136)
-
Reagents:
-
m-Xylene: 10.6 g (0.1 mol)
-
Potassium bromate (KBrO₃): 2.84 g (0.017 mol)
-
Bromine (Br₂): 7.2 g (0.045 mol)
-
Water: 5.0 mL
-
Aqueous sodium hydroxide (B78521) solution
-
-
Procedure:
-
To a mixture of m-xylene, potassium bromate, and water, add bromine dropwise over 30 minutes, maintaining the reaction temperature at 30°C.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Distill the organic layer at atmospheric pressure, collecting the fraction boiling at 203-205°C.[2]
-
-
Expected Outcome: 17.0 g of 4-bromo-1,3-dimethylbenzene (93% yield), with a purity of 98% as determined by GLC.[2]
Method 2: Bromination using Hydrobromic Acid and Potassium Bromate
-
Reagents:
-
m-Xylene: 10.62 g (0.100 mol)
-
Potassium bromate (KBrO₃): 5.55 g (0.033 mol)
-
44% Aqueous hydrobromic acid (HBr): 17.36 g (0.095 mol)
-
Water: 6 mL
-
Aqueous sodium hydroxide solution
-
-
Procedure:
-
To a mixture of m-xylene, potassium bromate, and water, add the 44% aqueous hydrobromic acid dropwise over 30 minutes, maintaining the reaction temperature at 60°C.
-
Stir the reaction mixture for 1 hour.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Distill the organic layer at atmospheric pressure, collecting the fraction boiling at 203-205°C.[2]
-
-
Expected Outcome: 16.1 g of 4-bromo-1,3-dimethylbenzene (88.5% yield), with a purity of 98.5% as determined by GLC.[2]
Synthesis of 2-bromo-1,3-dimethylbenzene (via Sandmeyer Reaction)
Direct bromination is not a viable route for the synthesis of 2-bromo-1,3-dimethylbenzene due to steric hindrance. The Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824), provides a regioselective pathway.
-
Reagents:
-
2,6-Dimethylaniline: 1.0 mL (8.12 mmol)
-
Ethanol (B145695) (EtOH): 8.0 mL
-
48% Aqueous hydrobromic acid (HBr): 4.0 mL
-
Sodium nitrite (B80452) (NaNO₂): 728 mg (10.6 mmol) in 1.0 mL of water
-
Copper(I) bromide (CuBr): 699 mg (4.87 mmol) in 4.0 mL of 48% aqueous HBr
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 2,6-dimethylaniline in ethanol and 48% aqueous HBr.
-
Cool the solution to 0°C and add the sodium nitrite solution dropwise. Stir at 0°C for 15 minutes.
-
To this mixture, add the solution of copper(I) bromide in 48% aqueous HBr dropwise at 0°C.
-
Heat the reaction mixture to 95°C and stir for 20 minutes.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluted with hexane).
-
-
Expected Outcome: 630 mg of 2-bromo-1,3-dimethylbenzene (42% yield) as an orange oil.
Visualizations
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution pathway for the bromination of m-xylene, highlighting the formation of the sigma complex (arenium ion) intermediates.
Caption: Mechanism of m-xylene bromination.
Experimental Workflow
The diagram below outlines a typical workflow for the laboratory-scale bromination of m-xylene.
Caption: General experimental workflow.
Conclusion
The regioselectivity in the bromination of m-xylene is a well-understood process governed by the interplay of electronic and steric effects. The activating, ortho-, para-directing nature of the two methyl groups favors substitution at the 4- (and equivalent 6-) position, leading to 4-bromo-1,3-dimethylbenzene as the major product under most conditions. The sterically hindered 2-position is significantly less reactive towards direct electrophilic bromination. The choice of catalyst has a profound impact on the selectivity, with Lewis acids like AlCl₃ providing high yields of the 4-bromo isomer. For the synthesis of the sterically hindered 2-bromo-1,3-dimethylbenzene, indirect methods such as the Sandmeyer reaction are required. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of organic synthesis and drug development, enabling the controlled and selective preparation of specific bromo-m-xylene isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 3. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. EGUsphere - Gas-particle partitioning of m-xylene and naphthalene oxidation products: temperature and NOx influence [egusphere.copernicus.org]
- 6. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic … [ouci.dntb.gov.ua]
Spectroscopic Analysis of 2-Bromo-m-xylene: A Technical Guide
Introduction: 2-Bromo-m-xylene (2-bromo-1,3-dimethylbenzene) is an aromatic halogenated compound with the chemical formula C₈H₉Br.[1][2][3] It serves as a key intermediate in various organic syntheses, including the preparation of more complex molecular structures like 2,2′,4,6,6′-pentamethylbiphenyl.[4] A thorough understanding of its spectroscopic characteristics is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Multiplet | 3H | Aromatic (Ar-H) |
| ~2.4 | Singlet | 6H | Methyl (CH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR (Carbon-13 NMR) Data [1][5]
| Chemical Shift (δ) ppm | Assignment |
| ~139.0 | C-CH₃ |
| ~129.0 | Ar-C |
| ~128.5 | Ar-C |
| ~126.0 | C-Br |
| ~24.0 | CH₃ |
Note: The exact chemical shifts for the aromatic carbons can be complex to assign without further 2D NMR experiments.
Infrared (IR) Spectroscopy[1]
IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch (from CH₃) |
| 1570-1600 | Medium-Strong | Aromatic C=C Bending |
| 1450-1480 | Strong | Aromatic C=C Bending |
| ~750 | Strong | C-Br Stretch |
| ~700-800 | Strong | Ar-H Out-of-plane Bending |
Mass Spectrometry (MS)[1][2]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 184/186 | High | [M]⁺ (Molecular Ion) |
| 105 | 100 (Base Peak) | [M-Br]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The presence of two peaks of almost equal intensity for the molecular ion (184 and 186) is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]
-
Transfer : Filter the solution into a standard 5 mm NMR tube.
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Data Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
This protocol is for Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.[7]
-
Background Spectrum : Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application : Place a single drop of neat (undiluted) this compound directly onto the ATR crystal.[8]
-
Data Acquisition : Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.[8]
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation Setup :
-
Set the GC oven temperature program to separate the analyte from any impurities. A typical program might start at a low temperature, then ramp up to a higher temperature.
-
Set the injector temperature (e.g., 250 °C) and MS ion source temperature (e.g., 200 °C).[9]
-
-
Injection : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.
-
Separation and Ionization : The compound travels through the GC column and is then introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.[9]
-
Data Acquisition : The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
-
Data Analysis : Analyze the resulting mass spectrum to identify the base peak, the molecular ion peak, and characteristic fragmentation patterns.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.
Mass Spectrometry Fragmentation Pathway
This diagram shows a plausible electron ionization fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound in an EI mass spectrometer.
References
- 1. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]
- 3. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 4. This compound | 576-22-7 [chemicalbook.com]
- 5. This compound(576-22-7) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]
An In-depth Technical Guide to 2-Bromo-m-xylene: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Bromo-m-xylene (CAS No. 576-22-7), a key intermediate in organic synthesis. This document details typical purity grades available from commercial suppliers, methods for its synthesis and purification, and analytical techniques for purity assessment.
Commercial Availability and Typical Purity
This compound, also known as 1-bromo-2,6-dimethylbenzene, is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher, suitable for most research and development applications. The compound is a clear, colorless to yellow liquid at room temperature.[1][2][3]
For your convenience, the following table summarizes the offerings from several major suppliers. Please note that prices and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Purity | Available Quantities |
| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | 10g, 25g, 100g, 250g, 500g[1][4][5][6] |
| Sigma-Aldrich (Merck) | 98% | Varies, check website[2][7] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Varies, check website[8] |
| CymitQuímica | 98+% | 10g, 25g, inquire for larger quantities[9] |
| Henan Alfa Chemical Co., Ltd | Inquire | Inquire[10] |
| Dayang Chem (Hangzhou) Co.,Ltd | 99.00% | Inquire[11] |
Synthesis and Purification
While commercially available, this compound can also be synthesized in the laboratory. The most common and regioselective method is the Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824).[12] This method is preferred over direct bromination of m-xylene, which typically yields the 4-bromo isomer as the major product due to electronic and steric effects.[12]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is adapted from established literature procedures.
Materials:
-
2,6-Dimethylaniline
-
Ethanol (B145695) (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash column chromatography
Procedure:
-
Diazotization: In a flask cooled to 0 °C, dissolve 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol and 48% aqueous HBr.
-
Slowly add a solution of sodium nitrite (1.3 equiv) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.6 equiv) in 48% aqueous HBr.
-
Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to yield this compound as an orange oil.
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Purity Assessment
The purity of this compound is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (GC-FID) is a common method for assessing the purity of volatile and semi-volatile organic compounds like this compound.
Experimental Protocol: GC-FID Analysis
The following provides a general protocol that can be adapted and optimized for specific instrumentation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic compounds (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the instrument's linear range (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-FID Parameters (starting point for optimization):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Column | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H NMR spectroscopy can be used for the quantitative analysis (qNMR) of this compound to determine its absolute purity. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H qNMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a high-purity internal standard and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters (for ¹H qNMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).
-
Spectral Width: Adequate to cover all signals of interest.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Purity Analysis Workflow
This diagram outlines the general steps for determining the purity of a this compound sample.
Conclusion
This compound is a commercially accessible and important building block in organic synthesis. Standard purities are generally high, and reliable methods for its synthesis and purification are well-established. For researchers requiring precise characterization, GC-FID and qNMR provide robust methods for purity determination. The protocols and data presented in this guide offer a solid foundation for the procurement, synthesis, and analysis of this compound in a research and development setting.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. spectrabase.com [spectrabase.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-Aldrich [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-m-xylene (CAS No. 576-22-7), a key intermediate in various organic syntheses. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Physicochemical and Toxicological Data
A thorough understanding of the properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][2][3] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Boiling Point | 206 °C | [1][2][4] |
| Melting Point | -10 °C | [1][2][4] |
| Flash Point | 73 °C (163.4 °F) | [1][5] |
| Density | 1.389 g/mL at 25 °C | [1][2][4] |
| Vapor Density | 6.38 | [5] |
| Solubility | Soluble in aqueous solution. Very soluble in ethanol, acetone, and benzene. | [1][2][4] |
| Refractive Index | n20/D 1.555 | [2] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1][3][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [6][7] |
Experimental Protocols
The following sections detail the methodologies for determining the key safety-related data presented above. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.
Determination of Flash Point
The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens Closed Cup Tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[8]
Methodology (ASTM D93):
-
Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a test cup, lid, shutter, ignition source, and heating source.[8]
-
Procedure:
-
A sample of this compound (approximately 75 mL) is placed in the test cup.[8]
-
The cup is heated at a slow, constant rate.
-
A stirrer ensures uniform temperature throughout the liquid.
-
At specified temperature intervals, the ignition source is applied to the vapor space above the liquid by opening the shutter.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[8]
-
-
Data Analysis: The observed flash point is corrected for barometric pressure.
Toxicological Studies
Toxicological data are typically derived from studies conducted in accordance with OECD Guidelines for the Testing of Chemicals.
This method is used to assess the short-term toxic effects of a single oral dose of a substance.[9]
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[9]
-
Procedure:
-
The test is performed in a stepwise manner, using three animals per step.[9]
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]
-
The substance is administered orally by gavage.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9]
-
-
Data Analysis: The presence or absence of compound-related mortality at one dose level determines the next dose level to be tested. The results allow for the classification of the substance into a GHS toxicity category.[9]
This in vitro method assesses the potential of a substance to cause skin irritation.[11]
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]
-
Procedure:
-
Data Analysis: The cell viability of the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]
This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.[1]
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are typically used.[12]
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iritis, conjunctival redness, and chemosis.[13]
-
-
Data Analysis: The severity and reversibility of the ocular lesions are scored. The scores are used to classify the substance according to its eye irritation potential.[13]
Determination of Physical Properties
The boiling point is determined by heating the liquid and observing the temperature at which it transitions into the vapor phase. A common laboratory method involves the use of a Thiele tube or a distillation apparatus.[3][14]
Methodology (Capillary Method):
-
Apparatus: A small test tube containing the liquid sample, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube with oil).[3]
-
Procedure:
-
A small amount of this compound is placed in the test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The apparatus is heated slowly and uniformly.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[3]
-
For substances that are solid at room temperature, the melting point is a key indicator of purity. For this compound, which is a liquid at room temperature, this refers to its freezing point.
Methodology:
-
Apparatus: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup. A small sample is placed in a capillary tube.[15]
-
Procedure:
-
The sample is cooled until it solidifies.
-
The solidified sample is then slowly heated.
-
The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded. This range is the melting point.[15]
-
The density of a liquid can be determined by measuring the mass of a known volume.
Methodology:
-
Apparatus: An electronic balance and a graduated cylinder or a pycnometer for more precise measurements.[4][16]
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of this compound is added to the graduated cylinder, and the volume is recorded accurately.
-
The combined mass of the graduated cylinder and the liquid is measured.
-
-
Data Analysis: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by its volume.[4]
Safety and Handling Precautions
A systematic approach to safety is essential when working with this compound. The following workflow outlines the key considerations.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Handling and Storage
-
Avoid breathing vapors or mist.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a cool, well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5]
Spill and Disposal Procedures
-
Spills: In case of a spill, remove all sources of ignition. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[5]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with this information and the contents of the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. oecd.org [oecd.org]
- 8. delltech.com [delltech.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. byjus.com [byjus.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
2-Bromo-m-xylene as a building block in synthesis
An In-depth Technical Guide to 2-Bromo-m-xylene as a Synthetic Building Block
Introduction
This compound, also known as 1-bromo-2,6-dimethylbenzene, is a versatile organohalide intermediate crucial in advanced organic synthesis.[1] Its structure, featuring a bromine atom positioned between two methyl groups on a benzene (B151609) ring, provides a unique combination of steric hindrance and electronic properties. The carbon-bromine bond serves as a key functional handle for a variety of transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.[1][2]
Physical and Chemical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 576-22-7 | [2] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [2][4] |
| Appearance | Clear colorless to yellow liquid | [2][5] |
| Melting Point | -10 °C | [2][6] |
| Boiling Point | 206 °C (at 760 mmHg) | [2][6][7] |
| Density | 1.389 g/mL at 25 °C | [2][6] |
| Flash Point | 73 °C / 163.4 °F | [3][7] |
| Refractive Index (n20/D) | 1.555 | [2][6] |
| Solubility | Soluble in ethanol (B145695), acetone, and benzene; insoluble in water. | [3][8][9] |
Synthesis of this compound
The synthesis of this compound requires a regioselective approach, as direct bromination of m-xylene (B151644) predominantly yields the 4-bromo isomer due to electronic and steric factors.[1] The most effective and selective method is the Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824).[1][10]
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction[10]
-
Diazotization: A solution of 2,6-dimethylaniline (1.0 equiv) in ethanol and 48% aqueous hydrobromic acid is cooled to 0 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂, 1.3 equiv) in water is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes at this temperature to form the diazonium salt intermediate.
-
Copper(I) Bromide Preparation: A solution of copper(I) bromide (CuBr, 0.6 equiv) is prepared in 48% aqueous HBr.
-
Sandmeyer Reaction: The CuBr solution is added dropwise to the cold diazonium salt mixture.
-
Reaction Completion: The reaction mixture is heated to 95 °C and stirred for 20 minutes.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel (eluted with hexane) to yield this compound as an orange oil (Reported Yield: 42%).[10]
Key Reactions and Applications in Synthesis
The C-Br bond in this compound is a versatile handle for constructing more complex molecules. It readily participates in Grignard reagent formation and various palladium-catalyzed cross-coupling reactions.
Grignard Reagent Formation and Reaction
This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2,6-dimethylphenyl)magnesium bromide.[1][11] This organometallic species is a potent carbon nucleophile and a strong base, reacting with a wide range of electrophiles to form new carbon-carbon bonds.[11]
Caption: Formation and reaction pathway of the Grignard reagent from this compound.
Experimental Protocol: Grignard Reagent Formation[12][13][14]
Note: This is a general protocol; all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Setup: A three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and flame-dried.
-
Initiation: Magnesium turnings (1.2 equiv) are placed in the flask. A solution of this compound (1.0 equiv) in anhydrous THF is prepared. A small portion (~5-10%) of this solution is added to the magnesium. The mixture may be gently warmed, or a small crystal of iodine can be added to initiate the reaction, which is indicated by gentle refluxing of the solvent.[12]
-
Addition: Once initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey/brown solution is the Grignard reagent, ready for reaction with an electrophile.[12]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing biaryl systems and other complex architectures found in pharmaceuticals and organic materials.[1][9]
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (like a boronic acid or ester) and is a premier method for creating C(sp²)-C(sp²) bonds.[13][14] It is widely used to synthesize substituted biphenyls.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Note: This is a representative protocol. The choice of palladium catalyst, ligand, base, and solvent can be critical and requires optimization.
-
Setup: A reaction vessel is charged with this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas. Degassed solvents (e.g., a mixture of toluene (B28343) and water, or dioxane) are added.
-
Reaction: The mixture is heated (typically 80-110 °C) with vigorous stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates consumption of the starting material.
-
Workup: The reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the biaryl product.
The C-Br bond of this compound is also reactive in other key transformations, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sonogashira Coupling: For the formation of C-C triple bonds (C(sp²)-C(sp)).
-
Ullmann Condensation: A copper-catalyzed reaction for forming biaryl ethers or C-N bonds.
Caption: Versatility of this compound in various cross-coupling reactions.
Oxidation of Methyl Groups
The two methyl groups of this compound can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This reaction provides a direct route to 2-bromoisophthalic acid, a valuable monomer and chemical intermediate.[1] A yield of 66% has been reported for this transformation.[1]
Caption: Oxidation of this compound to 2-Bromoisophthalic acid.
Applications in Drug Development and Materials Science
This compound serves as a critical starting material and scaffold in pharmaceutical research and drug discovery.[1][2] Its ability to undergo diverse coupling reactions allows for the efficient construction of compound libraries for screening potential drug candidates.[1][] The 2,6-dimethylphenyl motif is present in various biologically active molecules.
In materials science, its derivatives are fundamental for developing organic semiconductors, liquid crystals, and functional polymers. The cross-coupling reactions enable the synthesis of complex conjugated molecular architectures essential for these applications.[1]
Safety Information
This compound is considered hazardous. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][7][16] Standard laboratory safety precautions should be strictly followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.[3][7] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7]
References
- 1. This compound | High-Purity Aryl Reagent [benchchem.com]
- 2. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound CAS#: 576-22-7 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 576-22-7 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 16. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.
2-Bromo-m-xylene is a sterically hindered aryl halide, and its successful coupling presents a unique set of challenges. The presence of two methyl groups ortho to the bromine atom can impede the oxidative addition step in the catalytic cycle and the subsequent reductive elimination. Therefore, the selection of an appropriate catalyst system, including a bulky and electron-rich ligand, is crucial for achieving high yields. These application notes provide a detailed protocol and relevant data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base to form a more nucleophilic boronate species. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. For sterically hindered substrates like this compound, ligands with significant steric bulk, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to facilitate the key steps of the catalytic cycle and prevent catalyst decomposition.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a sterically similar substrate, 2-bromo-5-methoxy-1,3-dimethylbenzene, with various secondary alkylboronic acids. This data, adapted from a study on sterically demanding couplings, can serve as a valuable guideline for optimizing the reaction of this compound.[1]
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2 | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 82 |
| 3 | Cycloheptylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 75 |
| 4 | Norbornylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 68 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (3.0 mmol, 3.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium acetate and SPhos to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 100 °C using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and protocols for the Heck reaction of 2-bromo-m-xylene, a sterically hindered aryl bromide. The presence of two methyl groups ortho and para to the bromine atom influences the reactivity of the substrate, often necessitating optimized reaction conditions to achieve high yields. These notes offer a summary of typical reaction conditions, a detailed experimental protocol for a representative reaction, and guidance on troubleshooting and optimization.
Reaction Principle: The Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II)-aryl complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, leading to the formation of a palladium-hydride complex and the release of the substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.
Key Reaction Parameters and Optimization
The success of the Heck reaction with a sterically hindered substrate like this compound is highly dependent on the careful selection and optimization of several key parameters.
Table 1: Summary of Typical Heck Reaction Conditions for Aryl Bromides
| Parameter | Typical Reagents/Conditions | Considerations for this compound |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common starting points. Higher catalyst loading (1-5 mol%) may be necessary due to steric hindrance. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald and Fu ligands | Bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ can be particularly effective for sterically hindered aryl halides by promoting the oxidative addition step.[2] |
| Base | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N | Inorganic bases like K₂CO₃ and Cs₂CO₃ are often preferred. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents like DMF and NMP are commonly used to ensure solubility of the reagents and to allow for higher reaction temperatures.[3] |
| Temperature | 100 - 150 °C | Higher temperatures are generally required to overcome the activation energy, especially for less reactive, sterically hindered substrates. |
| Alkene Substrate | Styrene (B11656), acrylates, acrylamides | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[1] |
Experimental Protocols
The following is a representative protocol for the Heck reaction of this compound with styrene. This protocol should be considered a starting point and may require optimization for specific applications.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL) and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv) and styrene (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2,6-dimethylstilbene.
Table 2: Hypothetical Optimization of Reaction Conditions for the Heck Reaction of this compound with Styrene
Note: The yields presented in this table are hypothetical and serve as a guide for expected trends during reaction optimization. Actual yields will vary based on the specific experimental setup and precise reaction conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 45 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 60 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 120 | 18 | 85 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 140 | 24 | 55 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | 90 |
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-m-xylene with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The coupling of 2-bromo-m-xylene with various alkynes provides access to a range of 2-alkynyl-m-xylene derivatives, which are valuable intermediates in medicinal chemistry and materials science due to their unique structural and electronic properties.
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of this compound with terminal alkynes. While specific literature examples for this exact transformation are limited, the provided protocols are based on well-established procedures for the Sonogashira coupling of aryl bromides and are expected to be readily adaptable for this compound.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 2-alkynyl-m-xylene product and regenerate the active Pd(0) catalyst.[1] Copper-free Sonogashira reactions are also prevalent, often requiring a different ligand set for palladium and proceeding through a slightly modified catalytic cycle.[2]
Experimental Protocols
Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 describes a traditional palladium/copper co-catalyzed system, while Protocol 2 outlines a copper-free approach.
Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a general procedure adapted for the reaction of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 185 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-alkynyl-m-xylene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from a general method for copper-free Sonogashira reactions of aryl bromides at room temperature.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (a commercially available air-stable palladium precatalyst) (0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel under an argon atmosphere, add this compound (0.5 mmol, 92.5 mg), the terminal alkyne (0.8 mmol), and [DTBNpP]Pd(crotyl)Cl (2.5 mol%, 6.7 mg).
-
Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (1.0 mmol, 0.17 mL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC/MS or GC/MS.
-
For less reactive alkynes or if the reaction is sluggish, the temperature can be increased to 60 °C.[2]
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira couplings of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 3 | Est. >85 |
| 2 | This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DMF | 70 | 5 | Est. >80 |
| 3 | This compound | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | Est. >90 |
| 4 | This compound | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 4 | Est. >85 |
*Estimated yields based on typical outcomes for similar aryl bromides.
Table 2: Catalyst and Ligand Performance in Sonogashira Couplings
| Catalyst | Ligand | Co-catalyst | Key Features |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Standard, widely used, and commercially available.[1] |
| Pd(OAc)₂ | PPh₃ | CuI | Often used as a palladium source. |
| Pd₂(dba)₃ | XPhos | None | Bulky, electron-rich ligand for copper-free conditions. |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | Air-stable precatalyst for room temperature copper-free couplings.[2] |
Visualizations
Caption: Generalized workflow for the Sonogashira coupling experiment.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Formation of 2,6-Dimethylphenylmagnesium Bromide from 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 2,6-dimethylphenylmagnesium bromide from 2-bromo-m-xylene. This reagent is a valuable nucleophilic building block in organic synthesis, particularly for the construction of sterically hindered molecules often pursued in drug discovery and development. Due to the steric hindrance imposed by the two ortho-methyl groups on the aromatic ring, the formation of this Grignard reagent requires careful attention to reaction conditions.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in organic chemistry for the formation of carbon-carbon bonds. The synthesis of 2,6-dimethylphenylmagnesium bromide from this compound presents a classic example of a Grignard reaction involving a sterically hindered aryl halide. The presence of the two methyl groups ortho to the carbon-bromine bond significantly influences the reactivity of the starting material and the stability of the resulting Grignard reagent.
Successful formation of this reagent is critical for its application in various synthetic transformations, including nucleophilic addition to carbonyls, cross-coupling reactions, and the synthesis of complex molecular architectures. This document outlines a detailed protocol for its preparation, highlighting key considerations for overcoming the challenges associated with steric hindrance.
Reaction Principle
The formation of 2,6-dimethylphenylmagnesium bromide involves the insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the Grignard reagent by coordination.
Reaction Scheme:
Due to the steric hindrance, the reaction may be sluggish to initiate and may require activation of the magnesium surface or the use of an initiator.
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of 2,6-dimethylphenylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Should be dry and free of peroxides. |
| Magnesium turnings | High purity | Various | Should be stored in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Freshly distilled from sodium/benzophenone or purchased as anhydrous grade and used directly. |
| Iodine | Crystal, ACS reagent | Various | For initiation. |
| 1,2-Dibromoethane (B42909) | ≥98% | Various | Alternative initiator. |
| Hydrochloric acid | 1 M aqueous solution | Various | For quenching and work-up. |
| Diethyl ether | Anhydrous | Various | For extraction. |
| Magnesium sulfate | Anhydrous | Various | For drying. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line (recommended)
-
Syringes and needles
Detailed Experimental Procedure
Preparation of Glassware: All glassware must be rigorously dried before use to exclude moisture, which would quench the Grignard reagent. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.
Reaction Setup:
-
Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel.
-
Maintain a positive pressure of nitrogen or argon throughout the experiment.
Grignard Reagent Formation:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the flask.
-
Gently warm the flask with a heating mantle. The initiation of the reaction is indicated by the disappearance of the iodine color and/or the appearance of bubbling on the magnesium surface. The solution may also become cloudy.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The steric hindrance of this compound may necessitate a longer reaction time compared to unhindered aryl halides.
Work-up and Isolation (for characterization or subsequent reaction in a different pot):
The Grignard reagent is typically used in situ. The following is a general procedure for quenching and isolation if required.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1 M hydrochloric acid. This should be done under vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.
Titration of the Grignard Reagent:
To determine the concentration of the prepared Grignard reagent for use in subsequent reactions, a titration is recommended. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine in THF, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate (B1220275) solution.
Data Presentation
The following table summarizes the key parameters for the synthesis of 2,6-dimethylphenylmagnesium bromide. Due to the lack of a specific literature procedure with precise yield data for this sterically hindered Grignard formation, the yield is an estimate based on general Grignard reactions and may vary.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| Magnesium | 1.1 - 1.5 eq | A slight excess of magnesium is used to ensure complete reaction. |
| Anhydrous THF | 5 - 10 mL per g of this compound | Sufficient solvent is needed to maintain stirrability. |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle heating (40-50 °C) | Gentle warming is often necessary for initiation. |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | The reaction is typically maintained at the boiling point of the solvent. |
| Reaction Time | 2 - 4 hours | Longer reaction times may be required due to steric hindrance. |
| Yield | ||
| Typical Yield | 70 - 90% | Yields can be lower due to side reactions like Wurtz coupling. |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the formation of 2,6-dimethylphenylmagnesium bromide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of the Grignard reagent.
Applications in Drug Development and Organic Synthesis
2,6-Dimethylphenylmagnesium bromide is a key intermediate in the synthesis of a variety of organic molecules. Its utility is particularly pronounced in the construction of compounds where steric bulk around a reactive center is desired.
-
Synthesis of Sterically Hindered Alcohols: The Grignard reagent can be added to aldehydes and ketones to produce sterically encumbered secondary and tertiary alcohols, which are common motifs in pharmacologically active molecules.
-
Cross-Coupling Reactions: It can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form biaryl compounds with ortho-substituents. These structures are prevalent in ligands for catalysis and in various drug candidates.
-
Synthesis of Substituted Aromatics: The reagent serves as a powerful nucleophile for the introduction of the 2,6-dimethylphenyl group onto a wide range of electrophilic substrates.
Safety Considerations
-
Anhydrous Conditions: Grignard reagents react violently with water and other protic solvents. All equipment and reagents must be scrupulously dry.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the addition of the alkyl/aryl halide is too rapid.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-Bromo-m-xylene as a key starting material. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and their efficient synthesis is crucial for the development of novel therapeutics and functional materials. This document outlines three common and effective cross-coupling methodologies: Suzuki-Miyaura coupling, Negishi coupling, and Ullmann coupling.
Introduction to Biaryl Synthesis from this compound
This compound is a versatile building block for the synthesis of sterically hindered biaryl compounds. The presence of two methyl groups ortho to the bromine atom introduces steric bulk, which can influence the reactivity and selectivity of cross-coupling reactions. The resulting 2,6-dimethylbiphenyl (B1614804) derivatives are important structural motifs in a variety of biologically active molecules and advanced materials. The choice of coupling reaction depends on factors such as the nature of the coupling partner, functional group tolerance, and desired reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Experimental Protocol: Synthesis of 2,2',6-Trimethylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2,2',6-trimethylbiphenyl from this compound and o-tolylboronic acid.
Materials:
-
This compound
-
o-Tolylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), o-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford the desired 2,2',6-trimethylbiphenyl.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| o-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75-85 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1] This method is particularly useful for coupling with sp³-hybridized carbons and demonstrates high functional group tolerance.[2]
Experimental Protocol: Synthesis of 2-Benzyl-1,3-dimethylbenzene (B14675621) via Negishi Coupling
This protocol outlines the synthesis of 2-benzyl-1,3-dimethylbenzene from this compound and benzylzinc chloride.
Materials:
-
This compound
-
Benzylzinc chloride (prepared in situ or commercially available solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) via syringe.
-
To this solution, add a solution of benzylzinc chloride in THF (1.2 mmol, typically 0.5 M) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.
Quantitative Data for Negishi Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 80-90 |
| Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 50 | 18 | 70-80 |
| (4-Cyanophenyl)zinc chloride | NiCl₂(PCy₃)₂ (5) | - | DMA | 80 | 24 | 65-75 |
| (Thiophen-2-yl)zinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 70 | 16 | 75-85 |
Note: Yields are approximate and can vary based on the quality of the organozinc reagent and reaction conditions.
Ullmann Coupling
The Ullmann reaction is a classical copper-catalyzed or mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biaryl.[3] While traditional Ullmann conditions often require high temperatures, modern modifications have been developed that proceed under milder conditions.[4]
Experimental Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl via Ullmann Homocoupling
This protocol describes the homocoupling of this compound to form 2,2',6,6'-tetramethylbiphenyl.
Materials:
-
This compound
-
Copper powder (activated)
-
Dimethylformamide (DMF)
-
Sand (for high-temperature heating)
-
Argon or Nitrogen gas
-
Standard high-temperature glassware
-
Mechanical stirrer
Procedure:
-
Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone (B3395972) and drying under vacuum.
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder (2.5 mmol).
-
Add this compound (1.0 mmol) and anhydrous DMF (5 mL).
-
Heat the mixture in a sand bath to 200-220°C under an inert atmosphere.
-
Stir the reaction mixture vigorously for 48 hours.
-
Monitor the disappearance of the starting material by GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Dilute the filtrate with water and extract with toluene.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 2,2',6,6'-tetramethylbiphenyl.
Quantitative Data for Ullmann Coupling of this compound
| Coupling Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Homocoupling) | Cu powder | None | DMF | 210 | 48 | 60-70 |
| Anisole (Cross-coupling) | CuI | 1,10-Phenanthroline | Cs₂CO₃ / NMP | 120 | 24 | 40-50 |
| Pyrrole (Cross-coupling) | Cu₂O | L-Proline | K₂CO₃ / DMSO | 110 | 36 | 35-45 |
| Indole (Cross-coupling) | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ / Dioxane | 100 | 24 | 45-55 |
Note: Ullmann cross-coupling reactions can be challenging and may result in a mixture of homo- and cross-coupled products. Yields are for the desired cross-coupled product.
Applications in Drug Development and Materials Science
Biaryl compounds derived from this compound are valuable precursors in several fields. The 2,6-dimethylbiphenyl core can impart specific conformational properties to molecules, which can be advantageous for binding to biological targets. In drug development, these structures can be found in non-steroidal anti-inflammatory drugs (NSAIDs), antivirals, and other therapeutic agents. In materials science, the steric hindrance provided by the methyl groups can be exploited to create non-coplanar biaryl systems with unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as chiral ligands in asymmetric catalysis.
Conclusion
The synthesis of biaryl compounds from this compound can be effectively achieved through Suzuki-Miyaura, Negishi, and Ullmann coupling reactions. The choice of methodology will depend on the specific target molecule, available starting materials, and desired reaction conditions. The protocols and data provided in these application notes serve as a guide for researchers to develop efficient and reliable synthetic routes to this important class of compounds. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions performed on 2-bromo-m-xylene. The protocols outlined herein are foundational for the synthesis of a diverse range of substituted m-xylene (B151644) derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a versatile aromatic building block that readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, which are mechanistically complex examples of nucleophilic aromatic substitution, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sterically hindered 2-position of the m-xylene core. This document details protocols for several key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Ullmann condensation, and copper-catalyzed cyanation.
General Reaction Scheme
The fundamental transformation involves the substitution of the bromine atom on the this compound ring with a nucleophile, facilitated by a metal catalyst.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of 2-Bromo-m-xylene, a versatile aryl halide intermediate crucial in advanced organic synthesis, materials science, and pharmaceutical research. The document outlines two primary synthetic routes, with a focus on scalability, regioselectivity, and product purity.
Introduction
This compound (1-bromo-2,6-dimethylbenzene) is a key building block in the synthesis of complex organic molecules. Its utility is primarily derived from the reactivity of the carbon-bromine bond, which allows for participation in various cross-coupling reactions to form complex biaryl systems and other functionalized aromatic compounds. The two methyl groups on the benzene (B151609) ring also influence the electronic properties and regioselectivity in subsequent reactions, making it a valuable precursor for a range of substituted xylenes. This document details the prevalent methods for its synthesis, providing protocols and data to aid in the selection and implementation of a large-scale production strategy.
Synthetic Routes Overview
Two primary methods for the synthesis of this compound are discussed:
-
Sandmeyer-Type Reaction from 2,6-Dimethylaniline (B139824): This is the preferred method for obtaining high-purity this compound due to its excellent regioselectivity. The process involves the diazotization of 2,6-dimethylaniline followed by a copper(I) bromide-mediated substitution.[1]
-
Direct Electrophilic Bromination of m-Xylene (B151644): While seemingly a more direct approach, this method suffers from poor regioselectivity. The electron-donating methyl groups in m-xylene direct electrophilic attack to the positions ortho and para to them (positions 4 and 6), making 4-bromo-m-xylene the major product. The desired 2-bromo isomer is formed as a minor product, leading to challenging separation of the resulting isomeric mixture.[1]
Due to the significant challenges in purification and the low yield of the desired isomer, the direct bromination of m-xylene is generally not recommended for the large-scale synthesis of pure this compound. Therefore, the detailed protocol will focus on the more selective Sandmeyer-type reaction.
Method 1: Sandmeyer-Type Reaction from 2,6-Dimethylaniline
This highly regioselective method ensures the direct formation of the desired 2-bromo isomer, making it ideal for producing high-purity material on a large scale.
Signaling Pathway Diagram
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Experimental Protocol
This protocol is adapted from a laboratory-scale synthesis and provides guidance for scaling up the reaction.[2]
Materials and Reagents:
-
2,6-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
48% Aqueous Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane (for chromatography, if required)
-
Silica Gel (for chromatography, if required)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature control (cooling and heating capabilities), and an addition funnel.
-
Appropriate work-up and extraction vessels.
-
Rotary evaporator.
-
Distillation apparatus for purification.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
Procedure:
-
Reaction Setup: In a jacketed reactor cooled to 0 °C, charge 2,6-dimethylaniline, ethanol, and 48% aqueous hydrobromic acid.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, maintaining the internal temperature at 0 °C. After the addition is complete, continue stirring at 0 °C for 15-30 minutes.
-
Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of copper(I) bromide in 48% aqueous hydrobromic acid dropwise, again keeping the temperature at 0 °C.
-
Reaction Completion: After the addition of the copper(I) bromide solution, gradually heat the reaction mixture to 95 °C and maintain this temperature for approximately 20-30 minutes, or until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: For large-scale purification, fractional distillation under reduced pressure is the preferred method over flash column chromatography. Collect the fraction corresponding to this compound.
Quantitative Data
The following table summarizes the stoichiometry and yield for the Sandmeyer-type synthesis of this compound, based on a literature laboratory-scale procedure.[2] When scaling up, these ratios should be maintained.
| Reactant/Product | Molar Equiv. | Molecular Wt. ( g/mol ) | Example Mass (for 1 mol scale) |
| 2,6-Dimethylaniline | 1.0 | 121.18 | 121.18 g |
| Sodium Nitrite | 1.3 | 69.00 | 89.70 g |
| Copper(I) Bromide | 0.6 | 143.45 | 86.07 g |
| This compound | (Yield: ~42%) | 185.06 | ~77.73 g |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Method 2: Direct Bromination of m-Xylene (Not Recommended for High Purity)
Direct bromination of m-xylene with molecular bromine and a Lewis acid catalyst predominantly yields 4-bromo-m-xylene. The formation of this compound is a minor pathway, and the resulting isomers are very difficult to separate due to similar boiling points.[1]
Logical Relationship Diagram for Isomer Formation
Caption: Isomer formation in the direct bromination of m-xylene.
Safety Precautions
-
2,6-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing solid and is toxic if swallowed.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.
-
This compound: Combustible liquid, causes skin irritation and serious eye irritation.[3]
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
For the large-scale synthesis of high-purity this compound, the Sandmeyer-type reaction starting from 2,6-dimethylaniline is the most effective and reliable method. While the direct bromination of m-xylene is a more atom-economical approach in principle, the lack of regioselectivity and the difficulty in separating the resulting isomers make it unsuitable for producing pure this compound on a large scale. The provided protocol for the Sandmeyer reaction, along with the associated data and diagrams, offers a comprehensive guide for researchers and professionals in the field.
References
Application Notes and Protocols for the Purification of 2-Bromo-m-xylene by Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 2-Bromo-m-xylene, a key intermediate in organic synthesis, through distillation. The protocols are designed to ensure high purity of the final product, which is critical for its application in pharmaceutical and materials science research.
Introduction
This compound (1-bromo-2,6-dimethylbenzene) is a valuable aryl bromide building block. Its utility in cross-coupling reactions, such as Suzuki and Stille couplings, makes it an important precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The purity of this compound is paramount, as impurities can lead to side reactions and lower yields in subsequent synthetic steps. Distillation is a robust method for the purification of this liquid compound. Given its high boiling point at atmospheric pressure, vacuum distillation is the preferred technique to prevent thermal decomposition.
Physicochemical Data
A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 576-22-7 | [1][2][3] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point (at 760 mmHg) | 206 °C | [1][2][3] |
| Melting Point | -10 °C | [1][2][3] |
| Density (at 25 °C) | 1.389 g/mL | [1] |
| Refractive Index (n20/D) | 1.555 | [1] |
Synthesis and Potential Impurities
This compound is commonly synthesized via the Sandmeyer reaction of 2,6-dimethylaniline.[4][5] This synthetic route can introduce several impurities that need to be removed:
-
Unreacted 2,6-dimethylaniline: The starting material for the synthesis.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Resulting from the coupling of the diazonium salt with other aromatic species.
-
Solvent residues: From the reaction and workup steps.
-
Acidic impurities: Such as hydrobromic acid used in the diazotization step.
A pre-distillation workup is crucial to remove the majority of these impurities, particularly the acidic and water-soluble components.
Experimental Protocols
Pre-distillation Workup
This protocol is designed to remove acidic impurities and unreacted starting materials from the crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acids. During the addition, swirl the funnel gently and vent frequently to release any evolved carbon dioxide.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude, dry this compound.
Vacuum Distillation
Due to the high boiling point of this compound, vacuum distillation is recommended to avoid thermal degradation.
Materials:
-
Dry, crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle
-
Stirring bar or boiling chips
-
Cold water supply for the condenser
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place a stirring bar or a few boiling chips in the round-bottom flask.
-
Add the dry, crude this compound to the flask. Do not fill the flask to more than two-thirds of its capacity.
-
Apply a high-vacuum grease to all ground-glass joints to ensure a good seal.
-
Begin circulating cold water through the condenser.
-
Slowly evacuate the system using the vacuum pump. A typical pressure for this distillation is in the range of 10-20 mmHg.
-
Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
The main fraction of this compound should distill at a constant temperature. The expected boiling point at reduced pressure can be estimated using a nomograph or is approximately 90-92 °C at 15 mmHg.
-
Collect the pure this compound in a clean, pre-weighed receiving flask.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound should be a clear, colorless to pale yellow liquid.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
- 1. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 2. This compound | 576-22-7 [chemicalbook.com]
- 3. This compound CAS#: 576-22-7 [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-m-xylene and its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2-Bromo-m-xylene, a key intermediate in organic synthesis. The following protocols for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy are designed for quality control, purity assessment, and impurity profiling.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a primary technique for assessing the purity of this compound and quantifying process-related impurities. The main impurities can include unreacted starting materials (m-xylene) and isomeric byproducts such as 4-bromo-m-xylene and 5-bromo-m-xylene, which can be challenging to separate from the main product.
Data Presentation: GC Retention Times
The following table summarizes the expected retention times for this compound and potential impurities under the specified GC conditions.
| Compound | Retention Time (min) |
| m-Xylene | ~4.5 |
| 4-Bromo-m-xylene | ~9.8 |
| 5-Bromo-m-xylene | ~10.2 |
| This compound | ~10.5 |
Note: Retention times are approximate and can vary based on the specific instrument, column condition, and slight variations in the analytical parameters.
Experimental Protocol: GC-FID Analysis
This protocol details the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
a. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
For quantitative analysis, prepare a stock solution of an internal standard (e.g., undecane) of a known concentration.
-
Create a calibration curve using standards of this compound and known potential impurities at various concentrations.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
c. Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times by comparing them to the standards.
-
For quantitative analysis, calculate the concentration of this compound and any impurities using the calibration curve or the internal standard method.
Visualization: GC Analysis Workflow
Caption: Workflow for the GC-FID analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of its isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts (δ) for this compound and its common impurities in CDCl₃.
¹H NMR Chemical Shifts (ppm)
| Compound | Ar-H | -CH₃ |
| m-Xylene | ~7.11 (t), ~6.95 (d) | ~2.28 (s) |
| 4-Bromo-m-xylene | ~7.35 (s), ~7.05 (d), ~6.85 (d) | ~2.30 (s), ~2.25 (s) |
| 5-Bromo-m-xylene | ~7.10 (s), ~6.90 (s) | ~2.20 (s) |
| This compound | ~7.15 (d), ~6.95 (t) | ~2.40 (s) |
¹³C NMR Chemical Shifts (ppm)
| Compound | Aromatic C-Br | Aromatic C-CH₃ | Aromatic C-H | -CH₃ |
| m-Xylene | - | ~137.9 | ~130.0, ~128.3, ~126.2 | ~21.4 |
| 4-Bromo-m-xylene | ~121.0 | ~138.5, ~136.0 | ~132.0, ~130.5, ~127.0 | ~23.0, ~19.5 |
| 5-Bromo-m-xylene | ~122.5 | ~139.0 | ~131.0, ~129.5, ~127.5 | ~21.0 |
| This compound | ~124.5 | ~139.5 | ~128.0, ~127.0 | ~23.5 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
a. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[1][2]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
b. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 1.0 s.
-
Acquisition Time (AQ): 4.0 s.
-
Spectral Width (SW): 20 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024.
-
Relaxation Delay (D1): 2.0 s.
-
Acquisition Time (AQ): 1.5 s.
-
Spectral Width (SW): 240 ppm.
-
c. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization: NMR Analysis Logical Flow
Caption: Logical workflow for NMR-based structural analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the this compound molecule and to detect certain impurities.
Data Presentation: Characteristic FT-IR Absorptions
The following table lists the characteristic infrared absorption bands for this compound.[3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | -CH₃ |
| 1600-1475 | C=C Stretch | Aromatic Ring |
| 1450 & 1375 | C-H Bend | -CH₃ |
| ~770 | C-H Out-of-plane Bend | Substituted Benzene |
| ~680 | C-Br Stretch | Aryl Halide |
Experimental Protocol: ATR-FT-IR Spectroscopy
This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.
a. Sample Preparation:
-
No specific sample preparation is required for a liquid sample. Ensure the sample is free of solid particulates.
b. Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Scan:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
c. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the reference table to confirm the presence of the expected functional groups.
Visualization: FT-IR Analysis Experimental Workflow
Caption: Experimental workflow for ATR-FT-IR analysis of this compound.
References
Application Notes and Protocols: 2-Bromo-m-xylene as a Versatile Precursor for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of functional polymers derived from 2-bromo-m-xylene. This document offers detailed, adaptable protocols for polymerization, characterization data for analogous polymers, and discusses potential applications in drug delivery and organic electronics.
Introduction
This compound is a readily available aromatic building block that holds significant potential as a precursor for a variety of functional polymers. Its chemical structure, featuring a reactive bromine atom and two methyl groups on a benzene (B151609) ring, allows for the synthesis of poly(m-xylene) derivatives through various cross-coupling polymerization techniques. The resulting polymers, with a poly(2,6-dimethyl-1,3-phenylene) backbone, are expected to exhibit valuable properties such as thermal stability, solubility in common organic solvents, and the potential for post-polymerization functionalization of the methyl groups. These characteristics make them attractive candidates for advanced applications in drug delivery systems and organic electronics.
Polymerization Methodologies
The synthesis of functional polymers from this compound can be achieved through several modern polymerization techniques. Below are detailed, adaptable protocols for three key methods: Suzuki-Miyaura Polycondensation, Grignard Metathesis (GRIM) Polymerization, and Yamamoto Polymerization.
Protocol 1: Suzuki-Miyaura Polycondensation
Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. For polymerization, a di-functional monomer is typically required. Therefore, this compound must first be converted to a boronic acid or boronic ester derivative to create an A-B type monomer, or co-polymerized with a diboronic acid or ester. This protocol outlines the synthesis of a homopolymer from a hypothetical A-B monomer, 2-boronic acid-m-xylene, which would be synthesized from this compound.
Reaction Scheme:
Caption: Suzuki Polycondensation workflow for poly(m-xylene).
Materials:
-
m-Xylene boronic acid derivative (A-B monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the m-xylene boronic acid derivative (1.0 eq).
-
Catalyst and Base Addition: To the flask, add the palladium catalyst (1-5 mol%) and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed organic solvent and a small amount of degassed water (typically a 4:1 to 10:1 organic solvent to water ratio).
-
Polymerization: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Work-up: Upon reaching the desired molecular weight or after 24-48 hours, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and then chloroform (B151607) to remove catalyst residues and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.
Protocol 2: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful chain-growth condensation method for synthesizing conjugated polymers with controlled molecular weights and narrow polydispersity. This protocol is adapted from the successful polymerization of other bromo-aromatic monomers.
Reaction Scheme:
Caption: Grignard Metathesis (GRIM) polymerization workflow.
Materials:
-
This compound
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF
-
Nickel catalyst (e.g., Ni(dppp)Cl₂, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Monomer Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add a solution of i-PrMgCl·LiCl (1.0 eq) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Polymerization: In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (1-2 mol% relative to the monomer) in a small amount of anhydrous THF. Add the catalyst suspension to the Grignard monomer solution in one portion. A color change should be observed, indicating the initiation of polymerization.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The molecular weight can be controlled by the reaction time. Monitor the progress by GPC.
-
Quenching and Precipitation: After the desired time (e.g., 2-6 hours), quench the reaction by slowly adding a few milliliters of 5 M HCl. Pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Purify by Soxhlet extraction, sequentially with methanol, hexanes, and chloroform. The desired polymer will be in the chloroform fraction.
-
Isolation and Drying: Remove the chloroform by rotary evaporation and dry the polymer under high vacuum to a constant weight.
Protocol 3: Yamamoto Polymerization
Yamamoto polymerization is a dehalogenative polycondensation method that is particularly useful for the synthesis of conjugated polymers from dihaloaromatic compounds.
Reaction Scheme:
Caption: Yamamoto polymerization workflow.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
Ligand (e.g., 2,2'-bipyridyl)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or THF)
-
Cyclooctadiene
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(COD)₂ (1.2 eq) and the ligand (1.2 eq) in anhydrous DMF. Add cyclooctadiene (1.2 eq). Stir the mixture at 60-80 °C until a deep-red or violet solution forms, indicating the formation of the active catalyst complex.
-
Monomer Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the catalyst solution.
-
Polymerization: Continue stirring the reaction mixture at 60-80 °C for 24-72 hours.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it into a mixture of methanol and concentrated HCl to precipitate the polymer.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol, acetone, and then hot chloroform. The polymer is then typically purified by Soxhlet extraction as described in the previous protocols.
-
Drying: Dry the final polymer under vacuum.
Data Presentation
The following tables summarize the expected properties of poly(m-xylene) synthesized from this compound, based on data from structurally analogous polymers such as poly(2,6-dimethyl-1,4-phenylene oxide). Note: This data is representative and may vary depending on the specific polymerization conditions and resulting polymer characteristics.
Table 1: Expected Molecular Weight and Polydispersity Index (PDI)
| Polymerization Method | Expected Number-Average Molecular Weight (Mn) (kDa) | Expected Polydispersity Index (PDI) |
| Suzuki Polycondensation | 10 - 50 | 1.5 - 2.5 |
| GRIM Polymerization | 5 - 30 | 1.1 - 1.5 |
| Yamamoto Polymerization | 5 - 20 | 1.8 - 3.0 |
Table 2: Expected Thermal Properties
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C |
Post-Polymerization Functionalization
A key advantage of using this compound as a precursor is the potential for post-polymerization functionalization of the methyl groups on the polymer backbone. This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications.
Workflow for Post-Polymerization Functionalization:
Caption: Post-polymerization functionalization of poly(m-xylene).
A common strategy involves the radical bromination of the benzylic methyl groups using N-bromosuccinimide (NBS) and a radical initiator. The resulting benzylic bromide groups are then susceptible to nucleophilic substitution, allowing for the attachment of various functionalities such as azides (for click chemistry), amines, thiols, or hydrophilic polymer chains like polyethylene (B3416737) glycol (PEG).
Applications
The unique properties of functionalized poly(m-xylene) derivatives make them promising materials for various high-tech applications.
Drug Delivery
Amphiphilic block copolymers can be synthesized by attaching hydrophilic side chains (e.g., PEG) to the hydrophobic poly(m-xylene) backbone. These copolymers can self-assemble in aqueous solutions to form micelles or nanoparticles, which can encapsulate hydrophobic drugs. This approach can improve drug solubility, stability, and circulation time in the body. The functional groups on the polymer can also be used to attach targeting ligands for site-specific drug delivery.
Organic Electronics
The conjugated backbone of poly(m-xylene) suggests its potential use in organic electronics. While the steric hindrance from the methyl groups may lead to a twisted conformation, which can impact charge transport, this can be tuned through copolymerization or by introducing planar co-monomers. Potential applications include use as host materials in organic light-emitting diodes (OLEDs) or as dielectric layers in organic field-effect transistors (OFETs). Further research into the electronic properties of these polymers is warranted.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a new class of functional polymers. The polymerization methodologies outlined in these notes provide a solid foundation for researchers to explore the synthesis and properties of poly(m-xylene) derivatives. The potential for post-polymerization functionalization opens up a vast design space for creating materials with tailored properties for advanced applications in drug delivery, organic electronics, and beyond. Further investigation into the structure-property relationships of these novel polymers will undoubtedly lead to exciting new discoveries and innovations.
Application Notes and Protocols: The Role of 2-Bromo-m-xylene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-m-xylene, also known as 1-bromo-2,6-dimethylbenzene, is a versatile aromatic halogen compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a bromine atom ortho to two methyl groups, offers specific steric and electronic properties that are leveraged in the construction of complex molecular architectures. In materials science, this compound is primarily utilized as a monomer or precursor in the synthesis of high-performance polymers, particularly conjugated polymers for organic electronics and engineering plastics with tailored properties.
The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for various cross-coupling reactions, most notably the Suzuki and Yamamoto polymerizations. These reactions enable the formation of carbon-carbon bonds, leading to the creation of extended π-conjugated systems or robust polymer backbones. The presence of the two methyl groups influences the solubility, processability, and solid-state morphology of the resulting materials, which are crucial parameters for their application in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).
Application Note 1: Synthesis of Conjugated Polyfluorene Derivatives for Luminescent Applications
Application: this compound is a key precursor for the synthesis of 2,6-dimethylphenyl boronic acid or its esters, which are then used as monomers in Suzuki coupling polymerizations. This approach is employed to introduce 2,6-dimethylphenylene units into the backbone of conjugated polymers like polyfluorenes. The steric hindrance provided by the two methyl groups can twist the polymer backbone, which can disrupt π-stacking in the solid state. This is often desirable in luminescent polymers as it can lead to higher photoluminescence quantum yields by reducing aggregation-caused quenching.
Material Example: Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,6-dimethylphenylene)]
This copolymer is synthesized via a palladium-catalyzed Suzuki coupling reaction between 2,7-dibromo-9,9-dioctylfluorene and a boronic acid derivative of 2,6-dimethylbenzene (which can be prepared from this compound). The resulting polymer is a blue-light emitting material with potential applications in OLEDs.
Quantitative Data Summary:
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 25,000 - 50,000 g/mol | [1][2] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [1][2] |
| Photoluminescence (PL) Emission Max (in solution) | ~410 - 430 nm (Blue) | [2] |
| Photoluminescence Quantum Yield (PLQY) (in solution) | Up to 0.87 | [2] |
| Thermal Decomposition Temperature (Td, 5% loss) | > 400 °C | [3][4] |
Experimental Protocol 1: Synthesis of a Polyfluorene Copolymer via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a polyfluorene copolymer using a derivative of this compound.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
2,6-Dimethylphenylboronic acid pinacol (B44631) ester (synthesized from this compound)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Aliquat 336 (phase transfer catalyst)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and 2,6-dimethylphenylboronic acid pinacol ester.
-
Catalyst and Base Addition: To the flask, add the palladium catalyst (1-2 mol%) and a few drops of Aliquat 336.
-
Solvent Addition and Degassing: Add degassed toluene to the flask to dissolve the reactants. The mixture is then thoroughly degassed by several freeze-pump-thaw cycles.
-
Addition of Base: Under a positive pressure of argon, add the 2M aqueous solution of K₂CO₃ to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, a small amount of bromobenzene (B47551) can be added and the reaction is stirred for another 2-4 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of vigorously stirred methanol. The precipitated polymer is collected by filtration.
-
Washing: The polymer is further purified by washing with methanol and acetone to remove oligomers and catalyst residues.
-
Drying: The final polymer is dried in a vacuum oven at 40-60 °C overnight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR and ¹³C NMR for structural confirmation, UV-Vis and Photoluminescence spectroscopy for optical properties, and Thermogravimetric Analysis (TGA) for thermal stability.
Application Note 2: Precursor for Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)
Application: this compound can be converted to 2,6-dimethylphenol (B121312), which is the monomer for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic. PPO is known for its excellent thermal stability, dimensional stability, and chemical resistance.
Material Example: Poly(2,6-dimethyl-1,4-phenylene oxide)
PPO is typically synthesized via oxidative coupling polymerization of 2,6-dimethylphenol. The properties of the resulting polymer make it suitable for applications in electronics, automotive parts, and medical instruments.
Quantitative Data Summary:
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 11,800 - 28,000 g/mol | [3] |
| Weight-Average Molecular Weight (Mw) | 14,000 - 46,500 g/mol | [3] |
| Glass Transition Temperature (Tg) | ~210 °C | [3] |
| Thermal Decomposition Temperature (Td, 5% loss) | > 450 °C | [5][6] |
Experimental Protocol 2: Oxidative Coupling Polymerization of 2,6-Dimethylphenol
This protocol outlines the synthesis of PPO from 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene
-
Methanol
-
Oxygen or air supply
Procedure:
-
Catalyst Solution Preparation: In a reaction flask equipped with a gas inlet and a mechanical stirrer, dissolve CuBr and TMEDA in toluene under a gentle stream of oxygen or air. This forms the active catalyst complex.
-
Monomer Addition: Dissolve 2,6-dimethylphenol in toluene and add it to the catalyst solution.
-
Polymerization: Vigorously stir the reaction mixture at room temperature while continuously bubbling oxygen or air through the solution. The polymerization is exothermic, and the temperature may need to be controlled. The reaction is typically carried out for 1-2 hours.
-
Polymer Precipitation: Once the desired viscosity is reached, the polymerization is terminated by adding methanol to the reaction mixture. This precipitates the PPO.
-
Purification: The precipitated polymer is collected by filtration and washed thoroughly with methanol to remove the catalyst and unreacted monomer.
-
Drying: The purified PPO is dried in a vacuum oven at 80-100 °C.
Visualizations
Caption: Experimental workflow for the Suzuki polymerization of a polyfluorene copolymer.
Caption: Synthetic pathway for PPO starting from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-m-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Bromo-m-xylene.
Troubleshooting Guide
Low yields in the synthesis of this compound are a common issue, primarily stemming from challenges in controlling regioselectivity during direct bromination and optimizing the alternative Sandmeyer reaction pathway. This guide addresses specific problems and offers potential solutions.
Issue 1: Very low yield of this compound and isolation of 4-Bromo-m-xylene as the major product in direct bromination.
-
Root Cause: The direct electrophilic aromatic bromination of m-xylene (B151644) is inherently prone to poor regioselectivity. The two methyl groups on the benzene (B151609) ring are ortho-, para-directing activators. The positions at C4 and C6 are electronically activated and sterically less hindered, making them the preferred sites for electrophilic attack. The C2 position, located between the two methyl groups, is sterically hindered, leading to minimal formation of the desired 2-bromo isomer.[1]
-
Troubleshooting Steps:
-
Confirm Product Identity: Use spectroscopic methods such as NMR to confirm the isomeric identity of your product. It is highly likely that the major isomer formed is 4-Bromo-m-xylene.
-
Re-evaluate Synthetic Strategy: For obtaining this compound, direct bromination is not the recommended method due to the inherent regioselectivity issues. The Sandmeyer reaction, starting from 2,6-dimethylaniline (B139824), is a much more effective and regioselective approach.[1]
-
Optimize Reaction Conditions (if direct bromination must be used): While not ideal, some literature suggests that reaction conditions can slightly influence isomer distribution. However, significant improvements in the yield of the 2-bromo isomer are unlikely.
-
Issue 2: Formation of significant amounts of dibrominated byproducts.
-
Root Cause: The use of excess brominating agent or harsh reaction conditions can lead to the formation of dibromo-m-xylene and other polybrominated species.[2] The methyl groups activate the ring, making it susceptible to further bromination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use of a stoichiometric amount or even a slight deficit of the brominating agent can minimize dibromination.[2]
-
Temperature Control: Maintain a low reaction temperature to reduce the rate of the second bromination.
-
Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of products and byproducts. Stop the reaction once the desired monobrominated product is maximized.
-
Issue 3: Low yield in the Sandmeyer reaction for this compound synthesis.
-
Root Cause: The Sandmeyer reaction, while regioselective, can have yields affected by several factors, including the stability of the diazonium salt, the purity of reagents, and the reaction conditions. A reported yield for this synthesis is around 42%.[3]
-
Troubleshooting Steps:
-
Maintain Low Temperature during Diazotization: The diazotization of 2,6-dimethylaniline must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[1][3] Decomposition of the diazonium salt before the addition of the copper(I) bromide will significantly lower the yield.
-
Purity of Reagents: Use freshly prepared or purified reagents. The purity of the starting aniline (B41778) and the sodium nitrite (B80452) is crucial for a clean reaction.
-
Efficient Mixing: Ensure efficient stirring throughout the reaction, especially during the addition of sodium nitrite and the copper(I) bromide solution.
-
Complete Decomposition of Diazonium Salt: After the addition of the CuBr solution, ensure the reaction is heated sufficiently (e.g., 95°C) to drive the substitution to completion, which is often indicated by the cessation of nitrogen gas evolution.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of m-xylene not a good method for synthesizing this compound?
A1: The direct bromination of m-xylene yields 4-Bromo-m-xylene as the major product due to electronic and steric effects. The methyl groups activate the ortho and para positions for electrophilic substitution. The 4- and 6-positions are sterically more accessible and electronically favored over the sterically hindered 2-position, which is located between the two methyl groups.[1]
Q2: What is the recommended synthetic route for obtaining high-purity this compound?
A2: The Sandmeyer reaction, starting from 2,6-dimethylaniline, is the preferred method. This multi-step process involves the diazotization of the aniline followed by a copper(I) bromide-mediated substitution of the diazonium group. This route offers high regioselectivity, directly yielding the desired 2-bromo isomer.[1]
Q3: What are the common byproducts in the synthesis of this compound?
A3: In direct bromination, the main byproduct is the 4-Bromo-m-xylene isomer, along with smaller amounts of 6-Bromo-m-xylene and dibrominated products.[1] In the Sandmeyer reaction, potential byproducts can include phenols (from reaction with water) and deaminated starting material (m-xylene).
Q4: How can I purify this compound from its isomers and byproducts?
A4: The separation of this compound from 4-Bromo-m-xylene can be challenging due to their similar boiling points. Fractional distillation under reduced pressure can be attempted. For the Sandmeyer reaction product, purification is typically achieved by flash column chromatography on silica (B1680970) gel.[3]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Direct Bromination of m-Xylene | Sandmeyer Reaction of 2,6-Dimethylaniline |
| Starting Material | m-Xylene | 2,6-Dimethylaniline |
| Key Reagents | Br₂, Lewis Acid (e.g., FeBr₃) | NaNO₂, HBr, CuBr |
| Regioselectivity | Poor (major product is 4-Bromo-m-xylene) | Excellent (major product is this compound) |
| Typical Yield of this compound | Very Low (often a minor component of the product mixture) | Moderate (e.g., 42% reported)[3] |
| Key Challenges | Poor regioselectivity, difficult purification | Diazonium salt instability, multi-step process |
| Recommendation | Not recommended for targeted synthesis of this compound | Recommended method |
Table 2: Product Distribution in the Bromination of m-Xylene with GaCl₃ Catalyst
| Product | Yield (1 min) | Yield (12 h) |
| This compound | 5% | 11% |
| 4-Bromo-m-xylene | 15% | 30% |
| 5-Bromo-m-xylene | trace | 19% |
| 2,4-Dibromo-m-xylene | 24% | 2% |
| 4,6-Dibromo-m-xylene | 40% | 18% |
| Data from a study using GaCl₃ as a catalyst, illustrating the complexity of isomer distribution.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a literature procedure.[3]
Materials:
-
2,6-dimethylaniline (2,6-xilidine)
-
Ethanol (B145695) (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
Diazotization: In a flask, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol) in water (1.0 mL) dropwise to the cooled aniline solution, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL).
-
Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound. A reported yield for a similar procedure is 42%.[3]
Mandatory Visualizations
Caption: Regioselectivity in the direct bromination of m-xylene.
Caption: Synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Separation of 2-Bromo-m-xylene and Its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the separation of 2-bromo-m-xylene from its isomers, primarily 4-bromo-m-xylene and 5-bromo-m-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the similar physicochemical properties of the isomers, including close boiling points and comparable polarities. This makes conventional separation techniques like simple distillation less effective and requires more specialized methods to achieve high purity.
Q2: What are the most common methods for separating this compound from its isomers?
A2: The most common and effective methods include:
-
Fractional Distillation: Exploits the small differences in boiling points.
-
Melt Crystallization/Fractional Crystallization: Utilizes differences in melting points and crystal structures.
-
Adsorptive Separation: Employs porous materials that selectively adsorb one isomer over the others.
-
Preparative Gas Chromatography (pGC): Offers high resolution for separating isomers on an analytical to semi-preparative scale.
Q3: How can I analyze the composition of my bromo-m-xylene isomer mixture?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the composition of your isomer mixture.[1][2] For GC-MS, while the mass spectra of the isomers are very similar, their different retention times on the GC column allow for their quantification.[2] It is crucial to use a high-efficiency capillary column for good separation, especially between the m- and p-isomers of xylene, a principle that also applies to their brominated counterparts.[2][3]
Data Presentation
Table 1: Physical Properties of Bromo-m-xylene Isomers
| Property | This compound | 4-Bromo-m-xylene | 5-Bromo-m-xylene |
| Molecular Weight | 185.06 g/mol | 185.06 g/mol | 185.06 g/mol |
| Boiling Point | 206 °C | 214 °C | 202-204 °C |
| Melting Point | -10 °C | Not available | -20.49 °C (estimate) |
| Density | 1.389 g/mL at 25 °C | Not available | 1.362 g/mL at 25 °C |
| Refractive Index | n20/D 1.555 | Not available | n20/D 1.549 |
Note: Data sourced from various chemical suppliers and databases. Slight variations may exist between sources.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation between isomers (co-elution).
-
Possible Cause: Insufficient column efficiency (too few theoretical plates). The boiling points of the isomers are very close, making separation challenging.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to enhance the number of vaporization-condensation cycles, which improves separation.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium to be established at each theoretical plate.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the isomers, potentially improving separation.
-
Issue 2: Product is contaminated with thermal decomposition products.
-
Possible Cause: The boiling points of bromoxylenes are relatively high, and prolonged heating can lead to decomposition.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This allows for distillation at a lower temperature, minimizing the risk of thermal degradation.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Crystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be exacerbated by the presence of impurities.
-
Troubleshooting Steps:
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Add More Solvent: Re-heat the solution and add a small amount of additional solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.
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Seed Crystals: If available, add a small seed crystal of the desired isomer to induce crystallization.
-
Charcoal Treatment: If impurities are suspected, a charcoal treatment of the hot solution may help remove them.
-
Issue 2: Very low yield of crystals.
-
Possible Cause: Too much solvent was used, or the cooling temperature was not low enough.
-
Troubleshooting Steps:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize.
-
Cool to a Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation without causing the solvent to freeze.
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Check the Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of product remains. If so, further cooling or partial solvent removal may be necessary.
-
Issue 3: Crystals are forming too quickly, trapping impurities.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.
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Troubleshooting Steps:
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Use More Solvent: Re-dissolve the solid in a larger volume of hot solvent.
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Insulate the Flask: Slow down the cooling process by insulating the flask (e.g., with glass wool or by placing it in a Dewar flask). An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20 minutes.
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Experimental Protocols
Protocol 1: Separation of this compound by Fractional Distillation
Objective: To separate this compound from its higher and lower boiling point isomers.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks.
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Charging the Flask: Charge the round-bottom flask with the isomeric mixture of bromo-m-xylenes. Add boiling chips or a magnetic stir bar.
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Heating: Gently heat the flask using a heating mantle.
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Distillation: As the mixture boils, the vapor will rise through the fractionating column. Maintain a slow and steady distillation rate.
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Fraction Collection:
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Collect the first fraction, which will be enriched in the lower-boiling isomer (5-bromo-m-xylene).
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As the temperature at the distillation head rises and stabilizes, change the receiving flask to collect the fraction corresponding to the boiling point of this compound (206 °C).
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A final fraction, enriched in the higher-boiling isomer (4-bromo-m-xylene), can be collected as the temperature rises again.
-
-
Analysis: Analyze the collected fractions by GC to determine their isomeric purity.
Protocol 2: Purification of this compound by Melt Crystallization
Objective: To purify this compound based on its melting point.
Methodology:
-
Apparatus: A jacketed crystallization vessel with a stirrer and temperature control is ideal. A simple beaker in a controlled cooling bath can also be used.
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Melting: Heat the isomeric mixture until it is completely molten.
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Controlled Cooling: Slowly cool the molten mixture while stirring gently.
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Crystallization: As the mixture cools, the isomer with the highest melting point will begin to crystallize. In a typical mixture resulting from the bromination of m-xylene (B151644), this compound has a significantly higher melting point than 5-bromo-m-xylene and is expected to crystallize first.
-
Separation: Once a significant amount of crystals has formed, separate the solid phase from the remaining liquid (mother liquor) by filtration or centrifugation. The mother liquor will be enriched in the other isomers.
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Washing: Wash the crystals with a cold solvent in which the desired isomer has low solubility to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
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Analysis: Determine the purity of the crystals and the composition of the mother liquor by GC.
Visualizations
Caption: Experimental workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor separation of bromo-m-xylene isomers.
References
Technical Support Center: Bromination of m-Xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of m-xylene (B151644). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Bromo-m-xylene Product
Q: My reaction is resulting in a low yield of the primary product, 4-bromo-m-xylene. What are the potential causes and how can I improve the yield?
A: Low yields in the bromination of m-xylene can stem from several factors. Below is a systematic guide to troubleshoot this issue.
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Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate catalyst activity can lead to a significant amount of unreacted m-xylene remaining.
-
Solution:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
-
Extend Reaction Time: If starting material is still present, consider extending the reaction time. Some protocols suggest allowing the reaction mixture to stand overnight after the bromine addition is complete.[1]
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Catalyst Activity: Ensure the Lewis acid catalyst (e.g., iron filings, iodine, FeBr₃, AlCl₃) is fresh and active. Iron filings should be clean and free of oxides.[1]
-
-
-
Formation of Side Products:
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Cause: The primary reason for low yields of the desired monobrominated product is often the formation of various side products. The main side reactions are over-bromination to form dibromo-m-xylenes and benzylic bromination (bromination of a methyl group) to form ω-bromo-m-xylene.
-
Solution:
-
Control Stoichiometry: Use a slight excess of m-xylene relative to bromine to minimize the formation of dibrominated products. Using a stoichiometric amount or an excess of bromine significantly increases the likelihood of over-bromination.[2]
-
Temperature Control: Maintain a low reaction temperature. Higher temperatures favor both dibromination and benzylic bromination.[2] For electrophilic aromatic substitution on the ring, it is advisable to keep the temperature low, for instance between 0°C and -5°C.[1]
-
Slow Addition of Bromine: Add the bromine dropwise over an extended period while ensuring efficient stirring and cooling. This maintains a low concentration of bromine in the reaction mixture at any given time, which disfavors di-substitution.[1]
-
-
-
Loss of Product During Work-up and Purification:
-
Cause: The work-up and purification steps can lead to product loss if not performed carefully.
-
Solution:
-
Efficient Extraction: Ensure thorough extraction of the organic layer from the aqueous phase after quenching the reaction.
-
Careful Washing: When washing the organic layer, avoid vigorous shaking that can lead to the formation of stable emulsions.
-
Purification Method: Vacuum distillation is a common method for purifying bromo-xylenes.[1][2] However, the boiling points of the different isomers can be very close, making separation challenging.[3] Fractional distillation with an efficient column may be necessary. For laboratory scale, column chromatography on silica (B1680970) gel can also be employed for purification.[4]
-
-
Issue 2: High Levels of Dibromo-m-xylene Impurities
Q: My final product is contaminated with a significant amount of dibromo-m-xylenes. How can I prevent their formation?
A: The formation of dibrominated byproducts is a common issue. Here are targeted strategies to minimize over-bromination:
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Stoichiometric Control: The most critical factor is the molar ratio of reactants.
-
Temperature Management:
-
Reaction Time:
-
Avoid Prolonged Reaction Times at Higher Temperatures: While allowing the reaction to go to completion is important, extended reaction times, especially at elevated temperatures, can promote further bromination. Monitor the reaction and stop it once the desired monobrominated product is maximized.
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Issue 3: Presence of ω-Bromo-m-xylene (Benzylic Bromination)
Q: I have identified ω-bromo-m-xylene in my product mixture. What causes this side reaction and how can I avoid it?
A: ω-Bromo-m-xylene is the result of a radical substitution on one of the methyl groups (benzylic bromination) rather than the desired electrophilic substitution on the aromatic ring.
-
Reaction Conditions:
-
Avoid Light and Radical Initiators: Benzylic bromination is a free-radical process often initiated by UV light or radical initiators (like AIBN or benzoyl peroxide). Conducting the reaction in the dark and ensuring no radical initiators are present is crucial for preventing this side reaction.[3]
-
Temperature Control: The formation of ω-bromo-m-xylene is highly dependent on temperature. At temperatures up to 20°C, bromination of the methyl group is practically absent. At 40°C, about 1.5-2% can form, and at 60°C, this can increase to over 6%.[2]
-
Choice of Brominating Agent: While molecular bromine with a Lewis acid favors electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator is a common method for achieving benzylic bromination. Therefore, avoid these conditions if ring bromination is the goal.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of m-xylene and why?
A1: The major product of the monobromination of m-xylene is 4-bromo-1,3-dimethylbenzene . The two methyl groups are ortho, para-directing. In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are the most activated for electrophilic attack. The position between the two methyl groups (position 2) is sterically hindered, making substitution at this position less favorable. Position 5 is meta to both methyl groups and is therefore deactivated. Between positions 4 and 6 (which are equivalent), substitution occurs to yield the 4-bromo isomer as the major product.
Q2: What are the common side products in the bromination of m-xylene?
A2: The most common side products are:
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Dibromo-m-xylenes: Over-bromination can lead to the formation of various dibrominated isomers.
-
ω-Bromo-m-xylene: This is the product of benzylic bromination, where a hydrogen atom on one of the methyl groups is substituted by bromine.[2]
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Other monobromo isomers: While 4-bromo-m-xylene is the major product, small amounts of other isomers like 2-bromo-m-xylene might be formed, especially under certain catalytic conditions.
Q3: How can I effectively remove unreacted bromine after the reaction is complete?
A3: Unreacted bromine can be quenched during the work-up procedure. A common method is to wash the organic layer with a dilute aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] This will reduce the elemental bromine (Br₂) to bromide ions (Br⁻), which are soluble in the aqueous phase and can be easily separated.
Q4: Is it possible to separate the different bromo-m-xylene isomers?
A4: Separation of the isomers can be challenging due to their similar physical properties, particularly their close boiling points.[3]
-
Fractional Distillation: Careful fractional distillation under reduced pressure using an efficient distillation column can be used to separate the monobrominated products from the higher-boiling dibrominated products.[1] However, separating the different monobromo isomers from each other by distillation is very difficult.
-
Column Chromatography: For smaller scale preparations, silica gel column chromatography can be an effective method for separating the isomers.
-
Crystallization: In some cases, fractional crystallization at low temperatures may be employed if the isomers have sufficiently different melting points and do not form eutectic mixtures.
Q5: What analytical techniques are suitable for analyzing the product mixture?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for analyzing the product mixture.
-
Gas Chromatography (GC): Can separate the different components of the mixture (unreacted m-xylene, monobromo isomers, dibromo isomers). The retention times can be used for identification if authentic standards are available.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the components, allowing for the confirmation of their molecular weight and identification based on their fragmentation patterns. Isotopic patterns of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) are characteristic and aid in identifying brominated compounds.
Data Presentation
Table 1: Effect of Bromine Stoichiometry on Dibromo-xylene Formation
| Molar Ratio of Bromine to Xylene | Dibromo-xylene Formation (%) |
| 0.9 : 1 | 0.5 - 1.0 |
| 1 : 1 | 1.5 - 2.0 |
| 1.05 : 1 | ~6.0 |
Data sourced from a patent on xylene bromination.[2]
Table 2: Effect of Temperature on Side Product Formation (with stoichiometric bromine)
| Temperature (°C) | Dibromo-xylene Formation (%) | ω-Bromo-xylene Formation (%) |
| < 20 | Not specified | ~0 |
| 25-30 | 1.5 - 2.0 | Not specified |
| 40 | Not specified | 1.5 - 2.0 |
| 50 | 3.0 - 3.5 | 2.5 - 3.0 |
| 60 | Not specified | > 6.0 |
Data compiled from a patent on xylene bromination.[2]
Experimental Protocols
Protocol 1: Selective Monobromination of m-Xylene
This protocol is adapted from a general procedure for the bromination of xylenes (B1142099) and is optimized to favor the formation of 4-bromo-m-xylene while minimizing side reactions.[1][2]
Materials:
-
m-Xylene
-
Liquid Bromine (Br₂)
-
Iron filings (or other suitable Lewis acid catalyst like FeBr₃)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Diethyl ether or dichloromethane (B109758) (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Stirrer (magnetic or mechanical)
-
Condenser
-
Thermometer
-
Ice-salt bath
-
Gas absorption trap (containing NaOH solution to neutralize HBr gas)
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, condenser with a gas trap, and a thermometer, place m-xylene and a catalytic amount of iron filings.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between 0°C and -5°C.
-
Bromine Addition: While stirring vigorously, add liquid bromine dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 0°C and -5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for another hour, then let it slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into a beaker containing water and ice.
-
Work-up:
-
Transfer the mixture to a separatory funnel. If a solvent was not used in the reaction, add an organic solvent like diethyl ether to facilitate separation.
-
Wash the organic layer successively with:
-
Water
-
Saturated sodium bisulfite solution (to remove excess bromine)
-
5% sodium hydroxide solution (to remove HBr)
-
Water until the washings are neutral.
-
-
-
Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction corresponding to bromo-m-xylene.
Visualizations
Caption: A flowchart of the experimental workflow for the bromination of m-xylene.
Caption: Factors influencing the formation of side products in m-xylene bromination.
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-m-xylene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromo-m-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki coupling of a sterically hindered substrate like this compound?
A1: For sterically hindered aryl bromides such as this compound, the most critical factors are the choice of catalyst system (palladium source and ligand), the base, and ensuring strictly inert reaction conditions. The two methyl groups ortho to the bromine atom impede the oxidative addition step of the catalytic cycle, necessitating a carefully optimized system to achieve high yields.[1] Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reaction.[1]
Q2: Which palladium catalyst and ligand combination is recommended for this compound?
A2: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be attempted, more robust systems are generally required for hindered substrates.[1] A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often more effective.[1][2] Modern, pre-formed catalysts (e.g., XPhos-Pd-G3) can also offer higher reliability and activity.[3]
Q3: How does catalyst loading affect the reaction yield and what is a good starting point?
A3: Catalyst loading is a crucial parameter to optimize. While higher loading can increase reaction rates, it also increases cost and the potential for side reactions. Conversely, too little catalyst can lead to incomplete conversion. A typical starting range for catalyst loading in Suzuki reactions is 0.5–2.0 mol%.[4][5] For challenging substrates, starting at 1-2 mol% is advisable. If the reaction is successful, the loading can be gradually decreased to find the optimal level.
Q4: What are the common side reactions observed in the Suzuki coupling of this compound and how can they be minimized?
A4: Common side reactions include:
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Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[6][7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be caused by excess water or a non-optimal choice of base.[2]
-
Dehalogenation (Hydrodehalogenation): The replacement of the bromine atom on the xylene ring with a hydrogen atom. This can be influenced by the choice of base, solvent, and high temperatures.[6][8][9]
To minimize these side reactions, it is critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[10] Using stable boronic esters (like pinacol (B44631) esters) can also reduce protodeboronation.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst system. 2. Insufficiently inert atmosphere (oxygen present). 3. Poor quality or decomposed boronic acid. 4. Incorrect choice of base or solvent. 5. Reaction temperature is too low. | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos, or a pre-catalyst like XPhos-Pd-G3).[2][3] 2. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[10] 3. Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[2][6] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene (B28343), THF).[3] 5. Gradually increase the reaction temperature, but be mindful of potential substrate or product decomposition at very high temperatures.[10] |
| Significant Side Products (Homocoupling, Dehalogenation) | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system favors side reactions. 3. High reaction temperature or prolonged reaction time. | 1. Improve degassing procedures (e.g., use the freeze-pump-thaw method for solvents).[2] 2. Change the ligand; bidentate ligands can sometimes suppress homocoupling.[2] Ensure an appropriate aryl halide to boronic acid stoichiometry (typically 1:1.1 to 1:1.5).[2] 3. Optimize the reaction time by monitoring its progress (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Try running the reaction at the lowest temperature that affords a reasonable rate.[2][9] |
| Catalyst Turns Black (Palladium Black Formation) | 1. Insufficient ligand to stabilize the Pd(0) species. 2. Reaction temperature is too high. 3. Impurities in starting materials or solvents. | 1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand.[2] 3. Lower the reaction temperature. 4. Ensure all reagents are of high purity and use anhydrous, degassed solvents.[2] |
Quantitative Data Summary
The optimal catalyst loading is a balance between reaction efficiency and cost. Below is a table summarizing typical catalyst loading ranges and their potential impact.
| Catalyst Loading (mol%) | Expected Outcome | Considerations |
| < 0.1 | Very high turnover number (TON); cost-effective. | May result in slow or incomplete conversion, especially for challenging substrates.[11] Requires a highly active and stable catalyst. |
| 0.5 - 2.0 | Good balance of reactivity and cost for many applications. | A common starting point for optimization.[4][5] |
| > 2.0 | Faster reaction rates, may improve yield for difficult couplings. | Increased cost, higher residual palladium in the product, and potential for more side reactions. |
Note: The optimal loading for this compound will depend on the specific boronic acid, ligand, base, and solvent used and should be determined empirically.
Experimental Protocols
Protocol 1: General Screening Procedure using Pd(OAc)₂ / SPhos
This protocol is a good starting point for optimizing the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (B84403) (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (B91453) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.[2]
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up: Once the starting material is consumed (typically within 4-12 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8][10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. This compound | High-Purity Aryl Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting failed Grignard formation with 2-Bromo-m-xylene
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering difficulties with the formation of Grignard reagents, specifically focusing on the use of 2-bromo-m-xylene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are typically:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Even trace amounts in your glassware or solvent will quench the reaction.
-
Poor Quality Reagents: The purity of your this compound and the quality of your solvent are crucial for success.
Troubleshooting Steps:
-
Activate the Magnesium: Before starting the reaction, activate the magnesium turnings to remove the oxide layer. Common methods include:
-
Mechanical Grinding: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the this compound. The disappearance of the iodine's color or the evolution of gas (ethene) from 1,2-dibromoethane are indicators of magnesium activation.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware before use and allow it to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Initiate with Heat: Gentle warming of the flask can help to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.
Q2: I'm observing a low yield of my Grignard reagent. What are the likely side reactions and how can I minimize them?
A2: Low yields are often due to side reactions or incomplete conversion. The most common side reaction is Wurtz coupling , where the newly formed Grignard reagent reacts with the starting this compound to form a biaryl dimer.
To minimize Wurtz coupling and improve yield:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.
-
Temperature Control: While some initial heating may be necessary for initiation, avoid excessively high temperatures during the addition of the aryl halide, as this can promote Wurtz coupling.
-
Use of Tetrahydrofuran (B95107) (THF): THF is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl bromides like this compound. Its higher boiling point and better solvating ability can improve reaction rates and yields.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: A color change to a cloudy grey or brownish solution is typical for a successful Grignard formation. However, a very dark brown or black color may indicate the formation of finely divided magnesium from side reactions or the presence of impurities. As long as the subsequent reaction with your electrophile proceeds to give the desired product, this is not always a cause for concern.
Quantitative Data
Due to the sterically hindered nature of this compound, the formation of the corresponding Grignard reagent (2,6-dimethylphenylmagnesium bromide) can be challenging. Below is a table of illustrative data on how different reaction parameters can affect the yield. Please note that these are representative values and actual yields may vary.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Diethyl Ether | THF | THF | THF |
| Activation Method | Iodine | Iodine | 1,2-Dibromoethane | Mechanical Grinding |
| Reaction Temperature | Reflux | Room Temperature | Reflux | Reflux |
| Addition Time | 30 min | 60 min | 60 min | 60 min |
| Typical Yield (%) | 40-50% | 60-70% | 75-85% | 70-80% |
Detailed Experimental Protocol: Synthesis of 2,6-Dimethylphenylmagnesium Bromide
This protocol details the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are essential for success.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Ensure all joints are well-sealed and the system is under a positive pressure of an inert gas (Nitrogen or Argon).
-
Magnesium Activation: To the flask, add the magnesium turnings. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the evolution of gas bubbles, and/or a slight increase in temperature, leading to a gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
Completion and Use: Allow the grey-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions. It is recommended to use the Grignard reagent immediately after preparation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Grignard reaction with this compound.
Technical Support Center: Preventing Dehalogenation of 2-Bromo-m-xylene
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, FAQs, and optimized protocols to mitigate the undesired dehalogenation of 2-bromo-m-xylene in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding m-xylene (B151644) as a byproduct.[1][2] This is problematic because it consumes the starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to separate during purification.[3] The bromine atom is typically the intended reactive site for transformations like cross-coupling or organometallic reagent formation, so its premature removal thwarts the synthetic strategy.[3]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille)?
Dehalogenation in these reactions is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[2][4] This intermediate can undergo reductive elimination with the this compound bound to the palladium, producing m-xylene. Key contributing factors include:
-
Base Selection: Strong bases, particularly alkoxides (e.g., NaOtBu) and some amine bases, can act as hydride sources or promote pathways that generate Pd-H species.[5][6][7]
-
Solvent Choice: Protic solvents like alcohols or residual water can be hydride donors.[4][8] Some aprotic polar solvents like DMF have also been observed to promote dehalogenation more than non-polar solvents like toluene (B28343).[9]
-
High Temperatures: Elevated temperatures and prolonged reaction times can accelerate the rate of dehalogenation.[1][3][7]
-
Catalyst and Ligand System: The choice of phosphine (B1218219) ligand is critical. Insufficiently bulky or electron-rich ligands may not promote the desired reductive elimination efficiently, allowing the competing dehalogenation pathway to dominate.[3][7]
Q3: My Grignard reagent formation from this compound is failing and I'm mostly recovering m-xylene. What's going wrong?
This is a classic sign of the Grignard reagent reacting with a proton source. Grignard reagents are extremely strong bases and will react readily with even weakly acidic protons.[10] The most common culprits are:
-
Water: Trace amounts of water in the glassware or solvent (typically THF or diethyl ether) will instantly quench the Grignard reagent.[10][11]
-
Atmospheric Moisture: Failure to maintain a strictly inert atmosphere (e.g., dry nitrogen or argon) will allow moisture from the air to destroy the reagent.
-
Slow Formation at High Temperatures: If the reaction is slow to initiate and requires prolonged heating, side reactions, including proton abstraction from the solvent, can become more prevalent.
Q4: How can I improve the success rate of Grignard formation with this compound?
To improve Grignard reagent formation and minimize dehalogenation (protonolysis):
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.[10][11]
-
Activate the Magnesium: Use fresh magnesium turnings. If necessary, activate them with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.[11]
-
Use LiCl-Mediated Exchange: For sensitive substrates, preparing the Grignard reagent via a Br/Mg exchange with a pre-formed reagent like iPrMgCl·LiCl can be highly effective. This method often proceeds at lower temperatures, increasing functional group tolerance and reducing side reactions.[12]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| High percentage (>10%) of m-xylene byproduct detected by GC-MS or NMR. | Inappropriate Base: Strong bases like NaOtBu or other alkoxides are generating hydride species.[7] | Switch to a weaker, non-hydridic inorganic base. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[5][7][13] |
| Reaction is sluggish and requires high heat, leading to byproduct formation. | Inefficient Ligand: The ligand (e.g., PPh₃) is not sufficiently electron-rich or bulky to promote efficient reductive elimination.[3][7] | Use a bulky, electron-rich biarylphosphine ligand. Buchwald ligands (e.g., XPhos, SPhos) or RuPhos are highly effective at accelerating the desired coupling over dehalogenation.[3][7] |
| Dehalogenation is still observed even with an optimized catalyst and base. | Hydride Source in Solvent: The solvent (e.g., alcohols, wet DMF) is acting as a hydride source.[4][5] | Use anhydrous, aprotic, non-polar solvents such as toluene or dioxane. Ensure all reagents are scrupulously dried and the reaction is run under a strictly inert atmosphere.[7][9] |
| High Temperature: The reaction is running too hot, accelerating decomposition pathways.[3] | Lower the reaction temperature. Monitor the reaction to find the lowest effective temperature that provides a reasonable conversion rate.[7] |
Data Presentation
Table 1: Effect of Ligand and Base on a Representative Suzuki Coupling of an Aryl Bromide
The following data, adapted from common trends observed in the literature, illustrates the impact of reaction parameters on the yield of the desired product versus the dehalogenated byproduct.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Toluene | 100 | 65 | 15 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80 | >95 | <2 |
| 4 | XPhos-G3 | (internal) | Cs₂CO₃ | Dioxane | 90 | >95 | <2 |
Data is representative and compiled based on trends reported in sources such as[7].
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol employs a modern catalyst system known to suppress hydrodehalogenation.[4]
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Via syringe, add degassed anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Robust Grignard Reagent Formation via Br/Mg Exchange
This protocol uses iPrMgCl·LiCl to facilitate the formation of the Grignard reagent from this compound at lower temperatures, enhancing stability.[12]
-
Preparation of iPrMgCl·LiCl: In a flame-dried Schlenk flask under argon, add anhydrous LiCl (1.1 equiv) and magnesium turnings (1.1 equiv). Add anhydrous THF. Slowly add isopropyl chloride (1.0 equiv) to the stirred suspension. The reaction is exothermic. Stir at room temperature until the magnesium is consumed.
-
Br/Mg Exchange: Cool the freshly prepared iPrMgCl·LiCl solution to -15 °C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the Grignard solution.
-
Reaction: Stir the reaction mixture for 1-2 hours, allowing it to warm slowly to 0 °C. The progress of the exchange can be monitored by quenching aliquots and analyzing by GC-MS.
-
Usage: The resulting solution of 2,6-dimethylphenylmagnesium chloride is ready for reaction with the desired electrophile at low temperature.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
improving the regioselectivity of m-xylene bromination
Welcome to the technical support center for the regioselective bromination of m-xylene (B151644). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the possible monobromination products of m-xylene?
When m-xylene undergoes electrophilic monobromination, three positional isomers can be formed:
-
4-bromo-1,3-dimethylbenzene: Bromination occurs at the C4 position, which is ortho to one methyl group and para to the other.
-
2-bromo-1,3-dimethylbenzene: Bromination occurs at the C2 position, which is ortho to both methyl groups.
-
5-bromo-1,3-dimethylbenzene: Bromination occurs at the C5 position, which is meta to both methyl groups.
Methyl groups are activating and ortho-, para-directing groups. Therefore, substitution is directed to the positions ortho and para to them.
Q2: What is the expected major product in the electrophilic bromination of m-xylene and why?
The major product is typically 4-bromo-1,3-dimethylbenzene . The methyl groups direct the incoming electrophile (bromine) to the ortho and para positions.
-
Position 4: Is para to one methyl group and ortho to the other. This position is highly activated.
-
Position 2: Is ortho to both methyl groups. While activated, this position is sterically hindered by the two adjacent methyl groups.
-
Position 5: Is meta to both methyl groups and is the least activated position.
Due to the combination of strong electronic activation and lower steric hindrance compared to the C2 position, the C4 position is the most favorable site for electrophilic attack. Using a catalyst like AlCl₃, the reaction predominantly yields the 4-bromo isomer[1].
Q3: What is the difference between ring bromination and side-chain (benzylic) bromination?
-
Ring Bromination is an electrophilic aromatic substitution where a bromine atom replaces a hydrogen atom on the aromatic ring. This reaction is typically promoted by a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and is performed in the dark to avoid radical reactions[2][3].
-
Side-Chain (Benzylic) Bromination is a free-radical substitution where a bromine atom replaces a hydrogen atom on one of the methyl groups. This reaction is initiated by UV light or a radical initiator (like AIBN) and often uses N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄)[4][5].
Q4: How can I purify the different brominated m-xylene isomers?
Separating xylene isomers and their derivatives is challenging due to their similar physical properties, such as close boiling points[6]. The primary methods for purification include:
-
Fractional Distillation: While difficult, it can be used to separate components with different boiling points. The boiling point of 4-bromo-m-xylene is around 203-205°C[7].
-
Chromatography: Preparative gas chromatography or column chromatography using a suitable stationary phase (like C18) can effectively separate isomers that differ in polarity and structure[8].
-
Fractional Crystallization: This technique separates isomers based on differences in their freezing points and can be effective for purifying the final product[9].
Troubleshooting Guide
Problem: Low Yield of the Desired 4-bromo-1,3-dimethylbenzene Isomer
Low regioselectivity is a common issue. The formation of other isomers, particularly 2-bromo-1,3-dimethylbenzene, can reduce the yield of the desired product.
Possible Causes & Solutions:
-
Inappropriate Catalyst: The choice of Lewis acid can influence the isomer ratio. While AlCl₃ strongly favors the 4-bromo product, other catalysts might offer different selectivity[1].
-
High Reaction Temperature: Lower temperatures often increase selectivity in electrophilic aromatic substitutions. Running the reaction at temperatures between -20°C and 0°C can improve the ratio of the desired isomer by minimizing side reactions[2][3].
-
Reaction Time: As seen with GaCl₃ catalysis, product distribution can change significantly over time due to isomer rearrangement[1]. Monitor the reaction progress (e.g., by GC-MS) to determine the optimal time to quench the reaction for the highest yield of the kinetic product.
Table 1: Effect of Catalyst and Reaction Time on m-Xylene Bromination [1]
| Catalyst (5 mol%) | Reaction Time | 4-bromo Isomer Yield (%) | 2-bromo Isomer Yield (%) | Other Products Yield (%) |
| GaCl₃ | 1 min | 15 | 5 | 64 (di- & tri-bromo) |
| GaCl₃ | 12 h | 30 | 11 | 40 (di- & tri-bromo) |
| AlCl₃ | 1 min | 83 | 9 | trace |
Yields are based on bromine, as determined by ¹H-NMR.
Problem: Formation of Significant Amounts of Dibrominated Byproducts
Over-bromination leads to the formation of dibromo-m-xylenes, which complicates purification and reduces the yield of the desired monobrominated product.
Possible Causes & Solutions:
-
Excess Bromine: Using a stoichiometric excess of bromine will inevitably lead to di- and polybromination. Even a stoichiometric amount can produce 1.5-2% dibromoxylene[7].
-
High Temperature: Higher reaction temperatures increase the rate of the second bromination. At 50°C with a stoichiometric amount of bromine, dibromoxylene formation can increase to 3.0-3.5%[7].
Solutions:
-
Control Stoichiometry: Use a slight deficit of the brominating agent (e.g., 90% of the stoichiometric amount of bromine) to minimize the formation of dibrominated products to around 0.5-1.0%[7].
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 25-30°C or below) to slow the rate of the second substitution[7].
Table 2: Effect of Temperature and Stoichiometry on Byproduct Formation [7]
| Temperature | Bromine Amount (vs. m-xylene) | Dibromo-m-xylene (%) | ω-bromo-m-xylene (%) |
| 25-30°C | 90% of Stoichiometric | 0.5 - 1.0 | < 1.0 |
| 25-30°C | Stoichiometric | 1.5 - 2.0 | < 1.0 |
| 25-30°C | 5% Excess | ~6.0 | < 1.0 |
| 40°C | Stoichiometric | Not specified | 1.5 - 2.0 |
| 50°C | Stoichiometric | 3.0 - 3.5 | 2.5 - 3.0 |
| 60°C | Stoichiometric | Not specified | > 6.0 |
Problem: Significant Formation of Side-Chain Brominated Products (ω-bromo-m-xylene)
The presence of ω-bromo-m-xylene indicates that a free-radical bromination pathway is competing with the desired electrophilic substitution.
Possible Causes & Solutions:
-
UV Light Exposure: Free-radical reactions are often initiated by UV light. The reaction should be shielded from actinic radiation[2].
-
High Reaction Temperature: The formation of ω-bromo-m-xylene is highly dependent on temperature. At temperatures up to 20°C, this side reaction is practically absent, but at 60°C, it can account for over 6% of the product[7].
-
Incorrect Reagents/Solvent: Using NBS in a non-polar solvent like CCl₄, especially with a radical initiator or light, is the standard method for achieving benzylic bromination and should be avoided when ring bromination is the goal[4][5].
Solutions:
-
Exclude Light: Run the reaction in complete darkness or in a flask wrapped with aluminum foil[2][3].
-
Control Temperature: Keep the reaction temperature below 40°C, and ideally below 20°C, to suppress the radical pathway[7].
-
Use Appropriate Conditions for Ring Bromination: Employ a Lewis acid catalyst or use NBS in a polar solvent like acetonitrile (B52724) (CH₃CN), which favors electrophilic ring substitution over radical side-chain reaction[10].
Experimental Protocols
Protocol 1: High-Selectivity Electrophilic Bromination with a Lewis Acid
This protocol aims to maximize the yield of 4-bromo-1,3-dimethylbenzene using a classic Lewis acid catalyst.
Materials:
-
m-xylene (1.0 eq)
-
Liquid Bromine (Br₂) (0.95 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃) (0.05 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or methylcyclohexane)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap for HBr. Ensure the apparatus is dry and protected from light.
-
Dissolve m-xylene and the Lewis acid catalyst in the anhydrous solvent and cool the mixture to 0°C in an ice bath.
-
Add the liquid bromine dropwise from the dropping funnel to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% NaOH solution to remove any remaining bromine and HBr, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product via vacuum distillation or column chromatography.
Protocol 2: Selective Ring Bromination with NBS
This protocol uses N-Bromosuccinimide in a polar solvent to achieve regioselective ring bromination while minimizing side-chain reactions.
Materials:
-
m-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Water
Procedure:
-
In a round-bottom flask protected from light, dissolve m-xylene in acetonitrile.
-
Add NBS to the solution in one portion. Using NBS in acetonitrile is known to be highly regioselective for ring bromination of activated aromatic compounds[10].
-
Stir the reaction mixture at room temperature. The reaction is typically faster in CH₃CN than in non-polar solvents like CCl₄[10].
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically a few hours).
-
Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product as needed.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 2-Bromo-m-xylene
Welcome to the Technical Support Center for the purification of 2-Bromo-m-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
-
From Direct Bromination of m-xylene: The primary impurities are positional isomers, with 4-Bromo-m-xylene being the major byproduct due to electronic and steric effects.[1] Lesser amounts of other isomers and di-brominated xylenes (B1142099) may also be present.
-
From Sandmeyer Reaction of 2,6-dimethylaniline: This method is highly regioselective, minimizing isomeric impurities.[1] Common impurities are more likely to be unreacted starting materials (2,6-dimethylaniline), byproducts from the diazotization reaction, and residual copper salts.
Q2: Why is the separation of this compound from its isomers challenging?
A2: The separation of bromoxylene isomers is difficult due to their very similar physical properties, including close boiling points and polarities, which makes purification by standard techniques like fractional distillation challenging.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is incompatible with strong oxidizing agents.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Issue 1: Poor separation of isomers.
-
Possible Cause: The boiling points of this compound (206 °C) and its isomers, such as 2-Bromo-p-xylene (199-201 °C), are very close.[3][4] Effective separation requires a highly efficient distillation setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can enhance the boiling point differences between isomers, potentially improving separation.
-
Monitor Temperature Carefully: Maintain a slow and steady heating rate to ensure a clear temperature gradient in the column. Collect fractions over very narrow temperature ranges.
-
Issue 2: Product decomposition.
-
Possible Cause: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This lowers the required temperature and minimizes the risk of thermal degradation.
-
Minimize Distillation Time: Ensure the setup is efficient to avoid unnecessarily long heating times.
-
Column Chromatography (Flash or Preparative HPLC)
Issue 1: Co-elution of impurities.
-
Possible Cause: The polarity of this compound and some impurities (especially isomers) can be very similar.
-
Troubleshooting Steps:
-
Optimize Solvent System (Flash Chromatography):
-
Use a non-polar eluent system, as this compound is a relatively non-polar compound. A common starting point is hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a very low percentage of ethyl acetate.
-
Perform small-scale trials with different solvent systems to achieve the best separation on a TLC plate before scaling up.
-
-
Optimize Mobile Phase (Preparative HPLC):
-
For reverse-phase HPLC, a mobile phase of acetonitrile (B52724) and water is a good starting point.[5]
-
Adjust the gradient and flow rate to maximize resolution. A shallower gradient and lower flow rate can improve the separation of closely eluting peaks.
-
-
Select the Right Stationary Phase:
-
For flash chromatography, standard silica (B1680970) gel is typically used.
-
For HPLC, a C18 column is a common choice for reverse-phase separation. For more challenging separations of isomers, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
Issue 2: Peak Tailing in Chromatograms.
-
Possible Cause: Peak tailing can result from interactions between the analyte and active sites on the stationary phase, or from issues with the mobile phase or column packing.
-
Troubleshooting Steps:
-
Check for Column Degradation: The column may be contaminated or degraded. Try washing the column with a strong solvent or, if necessary, replace it.
-
Adjust Mobile Phase pH: Although less common for non-ionizable compounds like this compound, ensuring the mobile phase is neutral can sometimes help.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Inlet Contamination (GC): In GC analysis for purity assessment, peak tailing can be caused by contamination in the inlet. Regular maintenance, including replacing the liner and septum, is crucial.[1][6]
-
Recrystallization (for solid derivatives or if the compound is a low-melting solid)
Although this compound is a liquid at room temperature (melting point: -10 °C), recrystallization may be applicable to solid derivatives prepared from it.[7]
Issue 1: Oiling out.
-
Possible Cause: The compound is melting before it dissolves, or it is coming out of solution above its melting point. This is common for low-melting solids.
-
Troubleshooting Steps:
-
Add More Solvent: This will lower the saturation point and may allow the compound to crystallize at a lower temperature.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.
-
Change Solvent System: A different solvent or solvent pair may be necessary.
-
Issue 2: No crystal formation.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate Some Solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.
-
Induce Crystallization: Use a seed crystal or scratch the inside of the flask.
-
Use an Anti-Solvent: If using a single solvent, try adding a miscible solvent in which the compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Reported Yield | Advantages | Disadvantages |
| Fractional Distillation | >98% (isomer dependent) | High (>80%) | Good for large quantities, relatively inexpensive. | Difficult to separate close-boiling isomers. |
| Flash Chromatography | >98% | 42% (reported for a specific synthesis)[8] | Good separation of compounds with different polarities. | Can be time-consuming for large amounts, requires solvent. |
| Preparative HPLC | >99% | Moderate to High | Excellent separation of closely related compounds. | Expensive, requires specialized equipment, limited sample load. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound from non-isomeric impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the column.
-
Elution: Elute the column with hexane.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak for this compound and any impurity peaks by comparing their mass spectra to a reference library. The purity can be estimated from the relative peak areas.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for isomeric impurity separation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-1,3-dimethylbenzene 98 576-22-7 [sigmaaldrich.com]
- 4. far-chemical.com [far-chemical.com]
- 5. Separation of 4-Bromo-m-xylene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 7. This compound CAS#: 576-22-7 [m.chemicalbook.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
dealing with impurities in commercial 2-Bromo-m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromo-m-xylene. The information focuses on identifying and dealing with common impurities that can affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most significant impurity in commercially available this compound is its constitutional isomer, 4-Bromo-m-xylene . This impurity arises because direct bromination of m-xylene, a common industrial synthesis route, is not perfectly regioselective and produces a mixture of isomers.[1] The position between the two methyl groups (C2) is sterically hindered, making electrophilic attack at the C4 position competitive.[1] Other potential impurities, though typically found in lower amounts, can include unreacted m-xylene, dibrominated xylenes, and residual solvents from the synthesis and purification process.
Q2: Why is the presence of 4-Bromo-m-xylene a problem for my reaction?
A2: The presence of 4-Bromo-m-xylene can lead to several experimental issues:
-
Formation of Isomeric Byproducts: In reactions like Grignard formation or palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the 4-bromo isomer can react alongside the desired 2-bromo isomer. This results in a mixture of isomeric products which are often difficult to separate due to their similar physical properties.
-
Reduced Yield of the Desired Product: The portion of the starting material that is the unwanted 4-bromo isomer will be consumed to form an undesired product, thereby lowering the theoretical maximum yield of your target molecule.
-
Complicated Reaction Kinetics: The two isomers may have different reaction rates. For instance, the less sterically hindered 4-Bromo-m-xylene may react faster, altering the expected progress of the reaction.
Q3: How can I check the purity of my this compound?
A3: The most effective method for assessing the isomeric purity of this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A polar capillary column is recommended for separating the isomers, which have very close boiling points. High-Performance Liquid Chromatography (HPLC) can also be used. For routine checks, ¹H NMR spectroscopy can be insightful, as the aromatic protons of the two isomers will have distinct chemical shifts and splitting patterns.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Low Yield or Stalled Grignard Reagent Formation
-
Symptom: The reaction to form 2,6-dimethylphenylmagnesium bromide does not initiate, or it starts and then stops, leaving unreacted magnesium.
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Water or Protic Impurities | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle crushing of the magnesium under an inert atmosphere can also expose a fresh surface. |
| Presence of 4-Bromo-m-xylene Isomer | The 4-bromo isomer may react preferentially due to less steric hindrance, consuming the activated magnesium surface. If the reaction stalls, consider adding a fresh batch of activated magnesium. For critical applications, purifying the this compound prior to use is the best solution (see Purification Protocol). |
| Wurtz-Coupling Side Reaction | A significant side reaction is the coupling of the Grignard reagent with the starting aryl bromide. This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension, maintaining a low concentration of the aryl bromide in the reaction flask. |
Issue 2: Mixture of Isomers in Suzuki Coupling Product
-
Symptom: After your Suzuki coupling reaction and work-up, analysis (e.g., by GC-MS or NMR) shows your desired product along with a significant amount of an isomeric byproduct.
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurity in Starting Material | The 4-Bromo-m-xylene impurity in your starting material has participated in the cross-coupling reaction. |
| Work-up/Purification | Confirm that the impurity is not an artifact of the work-up or a different side product. Check the purity of the starting this compound by GC. |
| Purification of Starting Material | If the starting material is impure, it must be purified by fractional vacuum distillation before use. See the detailed protocol below. |
| Chromatographic Separation of Products | If the coupling reaction has already been performed with impure starting material, careful column chromatography may be required to separate the final isomeric products. This can be challenging and may result in a lower isolated yield of the desired product. |
Analytical & Purification Protocols
Purity Analysis by Gas Chromatography (GC)
A proper GC analysis is crucial to determine the level of isomeric impurity.
| Parameter | Recommended Setting |
| Column | Polar stationary phase (e.g., PEG-based like DB-WAX or equivalent) |
| Length: 30 m, Inner Diameter: 0.25 mm, Film Thickness: 0.25 µm | |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector | FID or MS |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial Temp: 100 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C, hold for 5 min. (This is a starting point and should be optimized for your system). |
Note: Due to very similar boiling points, a non-polar column (like a DB-1 or DB-5) may not provide baseline separation.
Purification by Fractional Vacuum Distillation
The boiling points of this compound and 4-Bromo-m-xylene are close, necessitating efficient fractional distillation, preferably under vacuum to reduce the boiling temperatures and prevent potential decomposition.
Physical Properties for Separation:
| Compound | CAS Number | Boiling Point (°C at atm. pressure) |
| This compound | 576-22-7 | ~ 206[2][3][4][5][6] |
| 4-Bromo-m-xylene | 583-70-0 | ~ 213[7][8] |
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (at least 30 cm in length) or a column packed with structured packing for high efficiency. Use a distillation head with a condenser and a cow-type fraction collector to allow for the collection of different fractions without breaking the vacuum. All joints should be well-sealed for vacuum.
-
Charge the Flask: Add the impure this compound to a round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. A vacuum of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Equilibration: As the liquid begins to boil, observe the vapor rising slowly up the fractionating column. A "reflux ring" of condensing vapor should ascend gradually. Hold the heating rate to allow the column to equilibrate, which is essential for good separation.
-
Collect Fractions:
-
Forerun: Collect a small initial fraction which may contain any lower-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes, begin collecting the main fraction, which will be enriched in the lower-boiling this compound. The temperature should remain steady during the collection of this fraction.
-
Intermediate Fraction: A gradual rise in temperature will indicate that the higher-boiling 4-Bromo-m-xylene is beginning to distill. Collect this intermediate fraction separately.
-
Final Fraction: A second temperature plateau may be observed for the distillation of the 4-Bromo-m-xylene.
-
-
Analysis: Analyze all collected fractions by GC to determine their isomeric purity and pool the fractions that meet the required purity specifications.
Visual Guides
Caption: Workflow for handling commercial this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound | High-Purity Aryl Reagent [benchchem.com]
- 2. 576-22-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cas 576-22-7,this compound | lookchem [lookchem.com]
- 4. store.p212121.com [store.p212121.com]
- 5. This compound CAS#: 576-22-7 [m.chemicalbook.com]
- 6. This compound | 576-22-7 [chemicalbook.com]
- 7. 4-Bromo-m-xylene, 98% 583-70-0 India [ottokemi.com]
- 8. wwmponline.com [wwmponline.com]
reaction monitoring techniques for 2-Bromo-m-xylene couplings
Welcome to the Technical Support Center for monitoring cross-coupling reactions involving 2-Bromo-m-xylene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively monitor the progress of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring coupling reactions with this compound?
A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The best choice depends on the specific reaction, available equipment, and the level of detail required for the analysis.[1]
Q2: How do I choose the right monitoring technique for my specific coupling reaction?
A2: The choice of technique depends on several factors:
-
TLC: Ideal for quick, qualitative checks of reaction progress (e.g., consumption of starting material). It is fast, inexpensive, and requires minimal sample preparation.[1][2]
-
GC-MS: Excellent for volatile and thermally stable compounds. It provides both quantitative data and mass information, which is useful for identifying products and byproducts.[3][4]
-
HPLC: A versatile technique suitable for a wide range of compounds, especially those that are not volatile or are thermally sensitive. It provides accurate quantitative data on the consumption of reactants and formation of products.[5]
-
NMR Spectroscopy: A powerful tool for real-time, in-situ reaction monitoring that provides detailed structural information and quantitative data without the need for calibration curves.[6][7][8]
Q3: Can I use NMR to monitor my reaction in real-time?
A3: Yes, ¹H NMR spectroscopy is an excellent method for real-time reaction monitoring.[1] By taking aliquots at various time points, you can track the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the product. For more advanced setups, online or in-situ NMR allows for continuous monitoring without disturbing the reaction.[7][9][10][11][12]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My TLC plate is messy with multiple overlapping spots. How can I resolve this?
A: A messy TLC plate can be due to several factors. First, consider your solvent system. If the spots are all near the baseline, your eluent is not polar enough. If they are all near the solvent front, it is too polar. Experiment with different ratios of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/hexanes) to achieve better separation. Also, ensure your sample spots are small and not overloaded, as this can cause streaking.[1] Finally, consider that multiple spots may genuinely represent a complex mixture of starting materials, products, and byproducts.[13]
Q: I can't see any spots on my TLC plate after developing and visualization.
A: This can happen for a few reasons:
-
Incorrect Visualization Technique: this compound and many coupling products are aromatic and should be visible under UV light (254 nm).[1] If a compound is not UV-active, try alternative visualization methods like an iodine chamber or a potassium permanganate (B83412) stain.[1]
-
Low Concentration: The concentration of your analyte in the spotted sample might be too low. Try concentrating the aliquot before spotting.
-
Volatility: The compound may have evaporated from the plate. Visualize the plate immediately after development.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: Why am I seeing peak tailing for my halogenated compounds?
A: Peak tailing for compounds like this compound is a common issue in GC analysis.[1] It can be caused by interactions with active sites in the GC liner or column.[1] To troubleshoot this, use a deactivated liner and ensure your GC-MS system is well-maintained. Optimizing the temperature program and checking for system contamination can also help mitigate this issue.[1]
Q: My GC-MS results are not reproducible. What should I check?
A: Lack of reproducibility can stem from several sources. Ensure your injection volume is consistent by using an autosampler if available. Check for leaks in the system, particularly around the septum and column fittings. The stability of your sample is also crucial; ensure that samples are quenched effectively at each time point and are stable during storage before analysis. Methodological development is often more straightforward for GC-MS compared to LC-MS.[14]
High-Performance Liquid Chromatography (HPLC)
Q: I am having trouble separating the starting material from the product peak.
A: Peak co-elution is a common challenge in HPLC method development.[5] To improve separation (resolution), you can:
-
Modify the Mobile Phase: Adjust the ratio of your organic solvent and aqueous buffer. A shallower gradient or an isocratic hold might be necessary to separate closely eluting peaks.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switching to a column with different selectivity (e.g., from a C18 to a Phenyl column) can provide the necessary separation.[5]
-
Adjust the pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[5]
Q: My peak shapes are broad and distorted.
A: Poor peak shape can be caused by several factors. Ensure your sample is fully dissolved in the mobile phase before injection to prevent solvent mismatch effects. Column overload can also lead to broad peaks, so try injecting a smaller volume or a more dilute sample. Finally, a deteriorating column can lose efficiency; try cleaning or replacing the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why is it difficult to integrate the peaks for quantification?
A: Accurate integration can be challenging due to overlapping peaks of reactants, products, and internal standards.[1] Using a higher field NMR instrument can provide better resolution.[1] If peaks still overlap, you may need to identify unique, well-resolved signals for each compound of interest for quantification. A low signal-to-noise ratio can also make integration difficult; increasing the number of scans can improve this.[1]
Q: The peaks in my ¹H NMR spectrum are broad.
A: Broad peaks can result from poor shimming of the magnetic field or the presence of paramagnetic impurities (e.g., residual palladium catalyst).[1] Always re-shim the spectrometer before acquiring data.[1] If paramagnetic broadening is suspected, you can try filtering the NMR sample through a small plug of silica (B1680970) or celite to remove solid particles.[1]
General Reaction Troubleshooting
Q: My reaction is sluggish or has stalled completely. What should I do?
A: An incomplete reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have decomposed. This is sometimes indicated by the formation of palladium black.[15] Ensure your reaction is properly degassed, as oxygen can deactivate the catalyst.[16] Using fresh, high-purity ligands and solvents is also critical.[16]
-
Insufficient Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is slow, consider cautiously increasing the temperature.[16]
-
Reagent Instability: Boronic acids, in the case of Suzuki couplings, can degrade. Use fresh reagents or more stable derivatives like pinacol (B44631) esters.[16]
Q: I am observing significant homocoupling of my coupling partner. How can I minimize this?
A: Homocoupling is often caused by the presence of oxygen.[16] Rigorous degassing of your solvents and reaction vessel is the most effective way to minimize this side reaction. Using a pre-formed Pd(0) source instead of a Pd(II) precatalyst can also reduce homocoupling that occurs during the in-situ reduction of the catalyst.[16]
Data Presentation
Table 1: Hypothetical Reaction Progress Monitored by GC-MS
| Time (hours) | This compound (Area %) | Product (Area %) | Internal Standard (Area %) |
| 0 | 45.2 | 0.0 | 54.8 |
| 1 | 35.8 | 9.1 | 55.1 |
| 2 | 26.5 | 18.5 | 55.0 |
| 4 | 12.1 | 32.8 | 55.1 |
| 8 | 2.3 | 42.5 | 55.2 |
| 12 | <0.1 | 44.9 | 55.0 |
Table 2: Comparison of Monitoring Techniques
| Technique | Speed | Cost | Information Provided | Common Issues |
| TLC | Very Fast | Low | Qualitative (conversion) | Poor resolution, difficult to quantify |
| GC-MS | Moderate | Moderate | Quantitative, Mass ID | Requires volatile/stable compounds, peak tailing[1] |
| HPLC | Moderate | High | Quantitative, Purity | Method development can be complex[5] |
| NMR | Slow | High | Quantitative, Structural | Lower sensitivity, peak overlap, broadening[1] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Aliquot Preparation
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully open the reaction vessel.
-
Using a clean, dry syringe or pipette, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Transfer the aliquot to a vial containing a quench solution (e.g., 1 mL of ethyl acetate and 1 mL of water).
-
Cap the vial and shake vigorously to quench the reaction and extract the organic components.
-
Allow the layers to separate. The organic layer can now be used for analysis by TLC, GC-MS, or HPLC. For NMR, the solvent can be evaporated and the residue re-dissolved in a deuterated solvent.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Using a capillary tube, spot the prepared organic aliquot onto the baseline of a silica gel TLC plate.[1] Also, spot the starting material (this compound) and the other coupling partner for comparison.[1]
-
Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[1]
Protocol 3: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare the reaction aliquot as described in Protocol 1. It is recommended to add an internal standard (a stable compound not involved in the reaction) to the quench solution for accurate quantification.
-
Using a microsyringe, inject 1 µL of the organic layer into the GC-MS.
-
Run a pre-developed temperature program suitable for separating the reactants and products. A typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at 20°C/min.
-
Monitor the chromatogram for the peaks corresponding to this compound and the expected product.
-
Integrate the peak areas and compare them to the internal standard to determine the relative amounts of each component over time.
Mandatory Visualizations
Caption: General workflow for setting up, monitoring, and working up a cross-coupling reaction.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.[17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. benchchem.com [benchchem.com]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. scispace.com [scispace.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on 2-Bromo-m-xylene Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the impact of solvent choice on reaction rates involving 2-Bromo-m-xylene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: The most common reason for the failure of Grignard reaction initiation is the presence of moisture or an oxidized magnesium surface. Ensure all glassware is rigorously dried, and use anhydrous solvents. Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) can also be beneficial.[1]
Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this?
A2: Homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[2] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Copper-free Sonogashira protocols have also been developed to avoid this issue.[2] Additionally, using an amine base like triethylamine (B128534) can sometimes inhibit homocoupling.[3]
Q3: My Suzuki-Miyaura coupling of this compound is sluggish. What can I do to improve the reaction rate?
A3: The rate of Suzuki-Miyaura couplings can be influenced by the catalyst, base, and solvent. For sterically hindered aryl bromides like this compound, using a more electron-rich and bulky phosphine (B1218219) ligand can accelerate the oxidative addition step.[4] Switching to a more polar aprotic solvent like DMF or using a stronger base such as cesium carbonate can also increase the reaction rate. However, be aware that DMF can sometimes displace ligands from the palladium complex at high temperatures.[5]
Q4: What is the general trend of solvent polarity on the rate of nucleophilic aromatic substitution (SNAr) with this compound?
A4: For SNAr reactions, polar aprotic solvents like DMSO and DMF generally accelerate the reaction rate. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and lowering the activation energy. In contrast, polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and slowing the reaction.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Magnesium surface is passivated (oxidized). | 1. Flame-dry all glassware and use anhydrous ethereal solvents (diethyl ether or THF). 2. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of Grignard reagent. | 1. Wurtz coupling (R-Br + R-MgBr → R-R). 2. Reaction with atmospheric CO₂ or O₂. | 1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Reaction starts but then stops. | Insufficient mixing, leading to a coating of the Grignard reagent on the magnesium surface. | Ensure vigorous stirring throughout the reaction. |
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield. | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Steric hindrance from the ortho-methyl groups on this compound. | 1. Use a fresh palladium catalyst or pre-catalyst. 2. Ensure the base is sufficiently strong and soluble in the reaction medium. Cs₂CO₃ or K₃PO₄ are often effective. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[4] |
| Formation of dehalogenated byproduct. | Reduction of the aryl bromide by a hydride source. | If using a protic solvent (e.g., alcohols), switch to an aprotic solvent like dioxane, THF, or toluene (B28343).[6] |
| Homocoupling of the boronic acid. | Can be promoted by the presence of oxygen. | Degas the solvent and reactants thoroughly and maintain an inert atmosphere. |
Sonogashira Coupling Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Significant alkyne homocoupling (Glaser coupling). | Presence of oxygen and copper(I) catalyst. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Consider using a copper-free Sonogashira protocol.[2] |
| Low reaction rate or no reaction. | The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-limiting step. | 1. Increase the reaction temperature.[7] 2. Switch to a more polar aprotic solvent like DMF. 3. Use a more electron-rich and less sterically hindered phosphine ligand if applicable. |
| Catalyst decomposition (formation of palladium black). | High reaction temperatures or incompatible solvents. | 1. Use the lowest effective temperature. 2. In some cases, DMF can lead to catalyst decomposition at high temperatures; consider switching to a more stable solvent like dioxane.[5] |
Quantitative Data on Solvent Impact
Table 1: Suzuki-Miyaura Coupling of this compound with o-tolylboronic acid
| Solvent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 12 | 85 | [8] |
This data provides a specific example of a successful Suzuki-Miyaura coupling with this compound, indicating that toluene is a viable solvent for achieving a high yield.
Table 2: General Solvent Effects on Common Cross-Coupling Reactions of Aryl Bromides
| Reaction | General Trend for Aryl Bromides | Rationale |
| Grignard Formation | THF is often faster and gives higher yields than diethyl ether.[9][10] | THF has a higher boiling point, allowing for higher reaction temperatures, and its oxygen is more available to stabilize the Grignard reagent.[9] |
| Suzuki-Miyaura Coupling | Polar aprotic solvents (e.g., DMF, Dioxane) are commonly used. The addition of water can sometimes accelerate the reaction. | These solvents help to dissolve the inorganic base and the organoboron species, facilitating the transmetalation step. |
| Sonogashira Coupling | Polar aprotic solvents like DMF often lead to higher reaction rates. However, in some cases, nonpolar solvents like toluene can give better yields by preventing ligand displacement from the catalyst.[5] | Polar solvents can stabilize charged intermediates in the catalytic cycle. |
| Heck Reaction | Polar aprotic solvents such as DMF and DMAc are generally effective. | These solvents facilitate the dissolution of the palladium catalyst and the base.[1][7][11] |
| Buchwald-Hartwig Amination | Toluene and dioxane are commonly used solvents. | These aprotic solvents are compatible with the strong bases often employed in this reaction.[12][13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation from this compound
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under a stream of dry argon or nitrogen.
-
Add magnesium turnings (1.2 equiv.) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in a subsequent reaction.
Logical Relationships of Solvent Effects
The choice of solvent can significantly influence the reaction pathway and rate by affecting the stability of reactants, intermediates, and transition states.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. Journal articles: 'Sonogashira reaction' – Grafiati [grafiati.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. books.lucp.net [books.lucp.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Stabilizing 2-Bromo-m-xylene for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Bromo-m-xylene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Question: My this compound has developed a yellow or brownish tint. What is the cause, and is it still usable?
Answer: A color change from colorless to yellow or brown is a common indicator of degradation. The primary cause is exposure to light, which can initiate photodegradation. Trace impurities can also catalyze decomposition. The usability of the discolored reagent depends on the specific requirements of your experiment. For reactions sensitive to impurities, it is advisable to purify the this compound by distillation or column chromatography before use. For less sensitive applications, it may still be usable, but you should consider that the purity is compromised, which could affect reaction yields and side-product formation.
Question: I have observed a decrease in the purity of my this compound sample over time, as determined by GC-MS analysis. What are the likely degradation products?
Answer: The primary degradation pathway for this compound is cleavage of the carbon-bromine bond, which can be initiated by light or heat. This can lead to the formation of various byproducts. Common degradation products include m-xylene (B151644) (from dehydrohalogenation), various isomers of methylbenzyl bromide (from free radical reactions), and potentially phenolic compounds if water and oxygen are present.
Question: Can I store this compound in a clear glass bottle?
Answer: It is strongly advised not to store this compound in clear glass bottles. The compound is known to be light-sensitive, and exposure to UV and visible light can accelerate its decomposition.[1] Always store it in an amber or opaque container to protect it from light.
Question: What are the ideal storage conditions for long-term stability?
Answer: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability by minimizing oxidative degradation.
Question: Are there any chemical stabilizers that can be added to this compound for long-term storage?
Answer: Yes, certain stabilizers can be added to inhibit decomposition. For halogenated organic compounds, small amounts of radical scavengers or acid scavengers can be effective. Amines (e.g., triethylamine, diisopropylamine) or ethers (e.g., dioxane) have been used as stabilizers for similar compounds. It is crucial to select a stabilizer that is compatible with your intended downstream applications.
Quantitative Stability Data
The following table summarizes the expected purity of this compound under various storage conditions over a 24-month period. This data is representative and may vary based on the initial purity of the material and the specific storage environment.
| Storage Condition | Stabilizer | Purity (%) at 0 months | Purity (%) at 6 months | Purity (%) at 12 months | Purity (%) at 24 months |
| Room Temperature, Amber Bottle | None | 99.5 | 98.0 | 96.5 | 94.0 |
| Room Temperature, Amber Bottle | 0.1% Triethylamine | 99.5 | 99.2 | 98.8 | 98.0 |
| Refrigerated (2-8 °C), Amber Bottle | None | 99.5 | 99.3 | 99.0 | 98.5 |
| Refrigerated (2-8 °C), Amber Bottle | 0.1% Triethylamine | 99.5 | 99.4 | 99.2 | 99.0 |
| Room Temperature, Clear Bottle (Exposed to Light) | None | 99.5 | 92.0 | 85.0 | <70.0 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential impurities or degradation products.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions to predict its long-term shelf life.
Materials:
-
This compound samples.
-
Clear and amber glass vials with airtight seals.
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40 °C).
-
UV light source.
-
GC-MS for purity analysis.
Procedure:
-
Sample Preparation: Aliquot the this compound sample into several clear and amber vials. For samples with stabilizers, add the appropriate concentration of the stabilizer.
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an oven at 40 °C.
-
Photostability: Place a set of clear vials under a UV light source at room temperature.
-
Control: Store a set of amber vials at the recommended storage condition (e.g., 4 °C in the dark).
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).
-
Analysis: Analyze the purity of each sample at each time point using the GC-MS protocol described above.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. Compare the degradation rates to evaluate the impact of temperature, light, and stabilizers.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-m-xylene
For researchers, scientists, and drug development professionals, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this endeavor. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of 2-Bromo-m-xylene and its structural isomer, 4-Bromo-m-xylene, supported by experimental data and standardized protocols.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and a common alternative, 4-Bromo-m-xylene. These tables provide a quantitative comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound | CDCl₃ | 7.20 - 7.00 | m | - | Ar-H |
| 2.45 | s | - | Ar-CH ₃ | ||
| 4-Bromo-m-xylene | CDCl₃ | 7.30 | d | 8.3 | Ar-H |
| 7.08 | d | 2.1 | Ar-H | ||
| 6.95 | dd | 8.3, 2.1 | Ar-H | ||
| 2.38 | s | - | Ar-CH ₃ | ||
| 2.29 | s | - | Ar-CH ₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm) | Assignment |
| This compound [1] | CDCl₃ | 139.0, 131.0, 129.0, 128.5, 126.0, 24.0, 23.5 | Ar-C , Ar-C H, C H₃ |
| 4-Bromo-m-xylene | CDCl₃ | 138.1, 132.8, 131.5, 128.0, 121.7, 20.9, 20.6 | Ar-C , Ar-C H, C H₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small aromatic molecules like this compound is crucial for reproducibility and accurate data interpretation.
General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the clear solution into a clean, 5 mm NMR tube. Avoid transferring any solid particles.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
3. ¹H NMR Spectrum Acquisition:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Number of scans: 16 to 64
-
Relaxation delay: 1.0 - 2.0 s
-
Pulse width: 30-45°
-
Acquisition time: 2 - 4 s
-
Spectral width: -2 to 12 ppm
-
4. ¹³C NMR Spectrum Acquisition:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ 77.16 ppm).
-
Acquisition Parameters:
-
Number of scans: 1024 to 4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1 - 2 s
-
Spectral width: 0 - 220 ppm
-
Decoupling: Proton broadband decoupling.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS for ¹H) or the solvent peak (CDCl₃ for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
Visualization of Molecular Structures and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the chemical structures of the compared compounds and a generalized workflow for their NMR analysis.
Caption: Molecular structures of this compound and 4-Bromo-m-xylene.
Caption: Generalized workflow for NMR analysis.
References
A Comparative Guide to Confirming Functional Groups in 2-Bromo-m-xylene and Its Derivatives using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2-Bromo-m-xylene and its common derivatives. It offers a detailed examination of the characteristic infrared absorption bands that allow for the confirmation of specific functional groups. Furthermore, this guide contrasts the utility of FTIR with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing supporting data for a multi-faceted approach to structural elucidation.
FTIR Spectral Data for this compound and Its Derivatives
FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint of a compound. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within a molecule. By analyzing the positions of these absorption bands (in wavenumbers, cm⁻¹), one can identify the functional groups present.
The table below summarizes the key FTIR absorption peaks for this compound and three of its derivatives: 2,6-dimethylaniline, 2,6-dimethylphenol, and 2,6-dimethylbenzoic acid. These derivatives represent the introduction of amine, hydroxyl, and carboxylic acid functional groups, respectively, which are common moieties in drug development.
| Functional Group | Vibration Type | This compound (cm⁻¹) | 2,6-dimethylaniline (cm⁻¹) | 2,6-dimethylphenol (cm⁻¹) | 2,6-dimethylbenzoic acid (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretch | 2980-2850 | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C Aromatic | Stretch | ~1600, ~1470 | ~1619, ~1470 | ~1600, ~1480 | ~1600, ~1470 |
| C-Br | Stretch | 700-500 | - | - | - |
| N-H | Stretch | - | 3500-3300 (two bands for primary amine) | - | - |
| O-H (Alcohol) | Stretch | - | - | ~3600 (broad) | - |
| O-H (Carboxylic Acid) | Stretch | - | - | - | 3300-2500 (very broad) |
| C=O | Stretch | - | - | - | ~1700 |
| C-N | Stretch | - | 1340-1250 | - | - |
| C-O | Stretch | - | - | 1260-1180 | 1320-1210 |
Note: The exact peak positions can vary slightly based on the sample preparation and the specific instrument used.
Experimental Protocol: FTIR Analysis of Liquid Samples
The following is a generalized procedure for obtaining the FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Sample (this compound or its derivative)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, water vapor) or accessory-related absorbances from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the instrument's software to identify and label the major absorption peaks.
-
Compare the peak positions with the data in the table above and with spectral databases to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.
-
Logical Workflow for Functional Group Confirmation
The following diagram illustrates the logical workflow for using FTIR spectroscopy to confirm the functional groups in a derivative of this compound.
Caption: Workflow for FTIR functional group analysis.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive structural confirmation often requires complementary data from other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.
-
¹H NMR of this compound: Would typically show a multiplet in the aromatic region (around 7.0 ppm) for the three aromatic protons and a singlet around 2.4 ppm for the six equivalent protons of the two methyl groups.[1]
-
¹³C NMR of this compound: Would display distinct signals for the different carbon atoms in the aromatic ring and a signal for the methyl carbons.[1]
-
Derivatives: The introduction of new functional groups would cause significant shifts in the NMR spectra. For example:
-
2,6-dimethylphenol: The hydroxyl proton would appear as a broad singlet, and the aromatic protons' chemical shifts would be altered due to the electron-donating nature of the -OH group.[2]
-
2,6-dimethylaniline: The amine protons would also give a characteristic signal, and the aromatic signals would be shifted upfield compared to the bromo-derivative.[3]
-
2,6-dimethylbenzoic acid: A downfield signal for the carboxylic acid proton (>10 ppm) would be a clear indicator of this functional group.[4]
-
Advantage over FTIR: NMR provides more detailed information about the specific connectivity of atoms and the electronic environment of the protons and carbons, which is crucial for distinguishing between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the structure.
-
MS of this compound: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1] The fragmentation pattern would likely involve the loss of a bromine atom or a methyl group.
-
Derivatives: The molecular ion peak would shift according to the mass of the new functional group.
-
2,6-dimethylphenol: The molecular ion peak would be at a lower m/z corresponding to the replacement of Br (79/81 amu) with OH (17 amu).[2]
-
2,6-dimethylaniline: A molecular ion with an odd mass, consistent with the nitrogen rule, would be observed.[3]
-
2,6-dimethylbenzoic acid: The molecular ion peak would correspond to the addition of a carboxyl group.[4]
-
Advantage over FTIR: MS provides the exact molecular weight of the compound and can reveal information about its elemental composition through isotopic patterns and fragmentation.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable confirmation of functional groups in this compound and its derivatives. The presence or absence of characteristic absorption bands for C-Br, N-H, O-H, and C=O bonds provides clear evidence of chemical transformations. For unambiguous structure determination and to differentiate between isomers, it is highly recommended to use FTIR in conjunction with NMR spectroscopy and mass spectrometry. This integrated analytical approach ensures a comprehensive and accurate characterization of novel compounds, which is essential in the fields of chemical research and drug development.
References
- 1. This compound | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Molecular Weight of 2-Bromo-m-xylene and Its Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of molecular weight is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry and its alternatives for ascertaining the molecular weight of 2-Bromo-m-xylene and its derivatives, supported by experimental data and detailed protocols.
This publication will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its products from common synthetic routes like Suzuki-Miyaura coupling and Grignard reactions. Furthermore, it will explore alternative high-resolution techniques, namely Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) and Single Crystal X-ray Crystallography, offering a comparative analysis of their performance, sample requirements, and data output.
Mass Spectrometry: A Primary Tool for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile and thermally stable compounds like this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited method. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and molecular weight determination.
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.
Experimental Data: GC-MS Analysis of this compound and Reaction Products
The molecular weight of this compound (C₈H₉Br) is 185.06 g/mol .[1][2] In a typical GC-MS analysis, the mass spectrum will show two prominent molecular ion peaks at m/z 184 and 186, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The base peak is often observed at m/z 105, resulting from the loss of the bromine atom.[3]
To illustrate the utility of mass spectrometry in reaction monitoring, consider the following common reactions of this compound:
-
Suzuki-Miyaura Coupling: Reaction with phenylboronic acid yields 2,6-dimethylbiphenyl.
-
Grignard Reaction: Formation of a Grignard reagent followed by reaction with carbon dioxide produces 2,6-dimethylbenzoic acid.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ and [M+2]⁺ or [M]⁺ Peaks (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₉Br | C₈H₉Br | 185.06 | 184, 186 | 105, 77 |
| 2,6-Dimethylbiphenyl | C₁₄H₁₄ | C₁₄H₁₄ | 182.26 | 182 | 167, 165[4] |
| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | C₉H₁₀O₂ | 150.17 | 150 | 135, 105, 91, 77[5][6] |
Alternative High-Resolution Techniques
While mass spectrometry is a frontline technique, other methods can provide complementary or more detailed information, especially when dealing with complex mixtures or when absolute structural confirmation is required.
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)
DOSY-NMR is a non-invasive technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method can be used to estimate the molecular weight of small molecules in solution with a reasonable degree of accuracy (typically within ±9%).[7][8] It is particularly useful for analyzing reaction mixtures without the need for prior separation.
Single Crystal X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the unambiguous determination of the molecular structure, including precise bond lengths and angles.[9][10] This technique offers the highest level of confidence in molecular weight and structural confirmation. However, the primary challenge lies in growing suitable single crystals of the analyte.[9]
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) | Single Crystal X-ray Crystallography |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation of signals based on molecular diffusion in solution. | Diffraction of X-rays by a single crystal. |
| Information Provided | Molecular weight, fragmentation pattern, isotopic information. | Diffusion coefficient, estimation of molecular weight, mixture analysis. | Absolute molecular structure, bond lengths, bond angles. |
| Accuracy of MW | High (typically to one decimal place). | Moderate (estimation with ~9% error).[7][8] | Unambiguous (based on determined structure). |
| Sensitivity | High (ng to pg range). | Moderate (mg range). | Low (requires a single crystal). |
| Sample Requirements | Volatile and thermally stable compounds. Small sample size (µL). | Soluble compounds. Requires deuterated solvents.[1][11] | High-quality single crystal (typically >0.1 mm).[12] |
| Analysis Time | Fast (minutes per sample). | Moderate (minutes to hours per sample). | Slow (hours to days per crystal). |
| Cost | Moderate. | High (requires high-field NMR). | High (requires diffractometer). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound and its Products
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for these aromatic compounds.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the chromatographic peaks and analyze the corresponding mass spectra to determine the molecular ion and fragmentation patterns.
DOSY-NMR Protocol for Molecular Weight Estimation
-
Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][8][11] Ensure the sample is free of particulate matter by filtering if necessary.[8]
-
NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a gradient probe.
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the compound.
-
Set up a 2D DOSY experiment using a suitable pulse sequence (e.g., stimulated echo with bipolar gradients).
-
Optimize the diffusion delay (Δ) and gradient pulse duration (δ) to achieve a signal attenuation of 90-95% at the highest gradient strength.
-
-
Data Processing and Analysis:
-
Process the 2D DOSY data using the appropriate software.
-
The software will generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.
-
Determine the diffusion coefficient of the analyte and use an external calibration curve or appropriate software to estimate the molecular weight.[7][8]
-
Single Crystal X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical.
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[12]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflows for molecular weight determination.
Caption: Logical relationship of analytical methods.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 2,6-Dimethylbiphenyl | 3976-34-9 | Benchchem [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
- 6. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. reddit.com [reddit.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. fiveable.me [fiveable.me]
- 13. tdi-bi.com [tdi-bi.com]
comparing reactivity of 2-Bromo-m-xylene with other bromoxylene isomers
An Objective Comparison of the Reactivity of 2-Bromo-m-xylene and Its Isomers in Common Organic Reactions
For researchers and professionals in drug development and materials science, selecting the appropriate aryl halide isomer is critical for optimizing reaction yields and achieving desired regioselectivity. Bromoxylene isomers, while structurally similar, exhibit significant differences in chemical reactivity due to the interplay of electronic and steric effects imparted by the methyl and bromo substituents. This guide provides an objective comparison of the reactivity of this compound with other bromoxylene isomers, supported by established chemical principles and experimental observations.
The reactivity of the carbon-bromine bond is central to the utility of these compounds as intermediates in cross-coupling reactions, Grignard reagent formation, and nucleophilic substitutions.[1] The primary factors governing this reactivity are the electronic influence of the two electron-donating methyl groups and, more significantly, the degree of steric hindrance around the bromine atom.[1][2]
Understanding Isomer Reactivity
-
Electronic Effects : The two methyl groups on the xylene ring are electron-donating, which can influence the electron density of the aromatic ring and the polarity of the C-Br bond.[1]
-
Steric Hindrance : The position of the bromine atom relative to the two methyl groups is the most critical determinant of reactivity.[2][3] When the bromine atom is flanked by one or two methyl groups in the ortho position, steric hindrance can significantly impede the approach of nucleophiles or catalyst complexes, slowing down reaction rates.[2][4]
This compound is a notable example of a sterically hindered isomer, with the bromine atom positioned between the two methyl groups at positions 1 and 3.[1] This arrangement makes it less reactive in many common transformations compared to its less hindered isomers.
Data Presentation: Relative Reactivity of Bromoxylene Isomers
The following table summarizes the expected relative reactivity of various bromoxylene isomers in key organic reactions. The reactivity is qualitatively assessed based on the degree of steric hindrance around the C-Br bond, a primary factor in reactions like Suzuki coupling and Grignard formation.
| Isomer | Structure | Steric Hindrance at C-Br Bond | Relative Reactivity (Suzuki, Grignard, SNAr) | Rationale |
| This compound | 1-Bromo-2,6-dimethylbenzene | High | Low | Bromine is flanked by two ortho methyl groups, creating significant steric bulk that hinders access to the reaction center.[1] |
| 4-Bromo-m-xylene | 1-Bromo-2,4-dimethylbenzene | Low | High | Bromine has only one ortho methyl group and an open ortho position, allowing easier access for reagents.[1] |
| 5-Bromo-m-xylene | 1-Bromo-3,5-dimethylbenzene | Low | High | Bromine is meta to both methyl groups, resulting in minimal steric hindrance from the substituents. |
| 3-Bromo-o-xylene | 1-Bromo-2,3-dimethylbenzene | High | Low | Similar to this compound, the bromine is positioned between two adjacent methyl groups.[3] |
| 4-Bromo-o-xylene | 1-Bromo-3,4-dimethylbenzene | Low | High | Bromine has one ortho methyl group and one open ortho position, making it relatively accessible.[3] |
| 2-Bromo-p-xylene | 2-Bromo-1,4-dimethylbenzene | Medium | Medium | Bromine has one ortho methyl group and one meta methyl group. Steric hindrance is present but less severe than in this compound. |
Visualization of Reactivity Factors and Experimental Workflow
The following diagrams illustrate the factors influencing reactivity and a typical experimental workflow for a reaction involving these isomers.
Caption: Logical relationship of factors affecting bromoxylene reactivity.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Grignard reagent formation and a Suzuki-Miyaura cross-coupling reaction. These protocols are generalized and may require optimization based on the specific isomer and other reactants.
Protocol 1: Grignard Reagent Formation
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[5] Their formation is highly sensitive to moisture and air.[6]
Objective: To prepare a Grignard reagent from a bromoxylene isomer.
Materials:
-
Bromoxylene isomer (e.g., 4-Bromo-m-xylene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask, condenser, dropping funnel, and drying tube (all oven-dried)
Procedure:
-
Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the bromoxylene isomer (1.0 eq.) in anhydrous ether/THF.
-
Add a small portion of the bromoxylene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[6]
-
Once initiated, add the remaining bromoxylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey/brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.
Note on Reactivity: The formation of Grignard reagents from sterically hindered isomers like this compound can be sluggish and may require more vigorous activation of the magnesium (e.g., using 1,2-dibromoethane) or longer reaction times.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming biaryl compounds.[1] The efficiency of the reaction is highly dependent on the steric properties of the aryl halide.
Objective: To couple a bromoxylene isomer with an arylboronic acid.
Materials:
-
Bromoxylene isomer (e.g., 4-Bromo-m-xylene) (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent system (e.g., Toluene/Water, Dioxane, DMF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromoxylene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS). Reactions with unhindered isomers like 4-Bromo-m-xylene may reach completion in 2-6 hours, while hindered isomers like this compound may require longer reaction times or more specialized, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) to achieve reasonable yields.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.
This guide illustrates that while bromoxylene isomers are valuable synthetic intermediates, their reactivity is not uniform. This compound, due to significant steric hindrance, generally exhibits lower reactivity compared to its less hindered counterparts like 4-bromo-m-xylene and 5-bromo-m-xylene. Understanding these differences is essential for designing efficient synthetic routes and selecting the optimal isomer for a given chemical transformation.
References
A Comparative Guide to 2-Bromo-m-xylene and 4-Bromo-m-xylene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. For researchers engaged in the synthesis of biaryl and other coupled structures, brominated xylenes (B1142099) serve as versatile building blocks. This guide provides an objective, data-driven comparison of two common isomers, 2-bromo-m-xylene and 4-bromo-m-xylene, in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity can inform catalyst selection, reaction optimization, and ultimately, the efficient synthesis of target molecules.
Introduction to this compound and 4-Bromo-m-xylene
This compound and 4-bromo-m-xylene are constitutional isomers with the molecular formula C₈H₉Br. Both are derivatives of m-xylene (B151644), differing only in the position of the bromine atom on the aromatic ring. This seemingly subtle distinction has significant implications for their chemical reactivity, particularly in sterically sensitive cross-coupling reactions.
The direct bromination of m-xylene typically yields 4-bromo-m-xylene as the major product.[1] This is because the positions ortho to one methyl group and para to the other (positions 4 and 6) are the most electronically activated sites for electrophilic attack. The position between the two methyl groups (position 2) is both sterically hindered and electronically less favored for substitution.[1] Consequently, this compound is often synthesized via a Sandmeyer-type reaction from 2,6-dimethylaniline (B139824) to achieve high regioselectivity.[1]
dot
Caption: Comparison of this compound and 4-Bromo-m-xylene in cross-coupling reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 4-Bromo-m-xylene |
| CAS Number | 576-22-7 | 583-70-0 |
| Molecular Formula | C₈H₉Br | C₈H₉Br |
| Molecular Weight | 185.06 g/mol | 185.06 g/mol |
| Appearance | Clear colorless to yellow liquid | Colorless to almost colorless clear liquid |
| Boiling Point | 206 °C | ~215 °C (literature value for 4-bromo-o-xylene)[2] |
| Density | 1.389 g/mL at 25 °C | 1.37 g/mL at 25 °C (literature value for 4-bromo-o-xylene)[2] |
| Refractive Index | n20/D 1.555 | n20/D 1.555 (literature value for 4-bromo-o-xylene)[2] |
Performance in Cross-Coupling Reactions: A Comparative Analysis
The primary utility of this compound and 4-bromo-m-xylene lies in their participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1] The steric environment around the carbon-bromine bond is a critical factor influencing the reaction's success. In this compound, the bromine atom is flanked by two methyl groups, creating a sterically hindered environment. In contrast, the bromine atom in 4-bromo-m-xylene is significantly less sterically encumbered. This structural difference is expected to translate into differing reactivities.
While direct comparative studies under identical conditions are not abundant in the literature, the general principles of cross-coupling reactions and data from related systems allow for a reasoned comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction is known to be sensitive to steric hindrance on the aryl halide.
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Expected Reactivity:
Due to the steric hindrance from the two ortho-methyl groups in this compound, it is anticipated to be less reactive than 4-bromo-m-xylene in Suzuki-Miyaura couplings. The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step, and this step is significantly impeded by bulky ortho substituents. Consequently, to achieve comparable yields and reaction times to 4-bromo-m-xylene, reactions involving this compound may require more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), higher catalyst loadings, higher temperatures, and longer reaction times.
Illustrative Experimental Data (Hypothetical Comparison):
The following table presents a hypothetical comparison based on established principles of steric effects in Suzuki-Miyaura reactions.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-m-xylene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 24 | <50 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 12 | ~80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is also influenced by the steric environment of the aryl halide.
Expected Reactivity:
The coupling of sterically congested partners in Buchwald-Hartwig amination often necessitates the use of specialized, bulky, and electron-rich phosphine ligands. Therefore, it is expected that this compound would be more challenging to couple with amines compared to 4-bromo-m-xylene. Achieving high yields for the amination of this compound would likely require carefully optimized conditions, including the choice of a highly active catalyst system.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 4-bromo-m-xylene.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand; typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., toluene, 1,4-dioxane, THF) and degassed water (if using a biphasic system, typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a counterflow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl bromide and the amine, followed by the anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: The organic layer is dried, concentrated, and the product is purified by chromatography.
Conclusion
The choice between this compound and 4-bromo-m-xylene in cross-coupling reactions is a decision that hinges on the desired molecular architecture and the synthetic strategy. 4-Bromo-m-xylene, being less sterically hindered, is generally the more reactive of the two isomers and will likely participate in a broader range of cross-coupling reactions under milder conditions. This compound, with its sterically encumbered bromine atom, presents a greater synthetic challenge. However, with the advent of highly active catalyst systems, the coupling of such sterically hindered substrates is increasingly feasible. For the synthesis of molecules where the specific substitution pattern of this compound is required, careful selection of a potent catalyst and rigorous optimization of reaction conditions are crucial for achieving high yields. This guide serves as a foundational resource for researchers to make informed decisions when incorporating these valuable building blocks into their synthetic endeavors.
References
Beyond Bromo-Xylene: A Comparative Guide to Modern Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a cornerstone of molecular design. While traditional cross-coupling reactions utilizing aryl halides like 2-bromo-m-xylene have been workhorses in the field, a new generation of alternative reagents offers significant advantages in terms of efficiency, functional group tolerance, and synthetic strategy. This guide provides an objective comparison of these modern alternatives, supported by experimental data, to inform the selection of the optimal reagent for your biaryl synthesis needs.
The limitations of aryl halides, including their often harsh preparation methods and potential for side reactions, have driven the development of more sophisticated and versatile coupling partners. This guide will explore the utility of arylboronic acids, arylcarboxylic acids, and organosilicon and organozinc reagents as superior alternatives to this compound for the introduction of the 2,4-dimethylphenyl moiety in biaryl structures.
Performance Comparison of Alternative Reagents
The following table summarizes the performance of various alternative reagents in palladium-catalyzed cross-coupling reactions for the synthesis of a model biaryl, 2,4-dimethyl-1,1'-biphenyl. This allows for a direct comparison of their efficacy under representative conditions.
| Reagent Class | Specific Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide (Baseline) | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | ~90 | General Suzuki[1] |
| Arylboronic Acid | 2,4-Dimethylphenylboronic acid | Bromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Suzuki-Miyaura[2] |
| Arylcarboxylic Acid | 2,4-Dimethylbenzoic acid | Iodobenzene | Pd(OAc)₂ / RuPhos, Ag₂CO₃ | K₂CO₃ | Dioxane | 130 | 24 | 78 | Decarboxylative[3] |
| Organozinc | 2,4-Dimethylphenylzinc chloride | Bromobenzene | PdCl₂(dppf) | - | THF | 65 | 16 | 92 | Negishi[4][5] |
| Organosilicon | 2,4-Dimethylphenyl-trimethoxysilane | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | TBAF | THF | 60 | 16 | 85 | Hiyama[6][7] |
Experimental Protocols
Detailed methodologies for the key alternative coupling strategies are provided below.
Suzuki-Miyaura Coupling of 2,4-Dimethylphenylboronic Acid
This protocol describes a typical palladium-catalyzed cross-coupling reaction between an arylboronic acid and an aryl halide.
Materials:
-
2,4-Dimethylphenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dried Schlenk tube, add 2,4-dimethylphenylboronic acid, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.[2][8]
Decarboxylative Coupling of 2,4-Dimethylbenzoic Acid
This method utilizes a carboxylic acid as the aryl source, which undergoes in-situ decarboxylation.
Materials:
-
2,4-Dimethylbenzoic acid (1.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
RuPhos (0.10 mmol)
-
Silver carbonate (Ag₂CO₃, 1.5 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a sealed tube, combine 2,4-dimethylbenzoic acid, the aryl iodide, palladium(II) acetate, RuPhos, silver carbonate, and potassium carbonate.
-
Evacuate the tube and backfill with an inert gas.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the biaryl product.[3]
Negishi Coupling of 2,4-Dimethylphenylzinc Chloride
This protocol involves the use of an organozinc reagent, which offers high reactivity and functional group tolerance.
Materials:
-
This compound (1.1 mmol)
-
Activated zinc powder (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of this compound in anhydrous THF, add activated zinc powder. Stir the mixture at room temperature until the formation of 2,4-dimethylphenylzinc chloride is complete (can be monitored by GC analysis of quenched aliquots).
-
Coupling Reaction: In a separate flask, add the aryl bromide and PdCl₂(dppf).
-
Add the freshly prepared solution of 2,4-dimethylphenylzinc chloride to the second flask via cannula.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, purify the product by flash chromatography.[4][5]
Hiyama Coupling of 2,4-Dimethylphenyltrimethoxysilane
This method employs an organosilicon reagent, which is a stable and environmentally benign alternative.
Materials:
-
2,4-Dimethylphenyltrimethoxysilane (1.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M in THF, 1.5 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, followed by 2,4-dimethylphenyltrimethoxysilane.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction to 60 °C and stir for 16 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflow of the discussed alternative biaryl synthesis methods, providing a clear visual representation of the key transformations.
Caption: Alternative pathways to biaryl synthesis.
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to the Suzuki-Miyaura, Negishi, and Hiyama couplings.
Caption: Generalized catalytic cycle for cross-coupling.
Conclusion
The evolution of cross-coupling chemistry has provided a powerful toolkit for the synthesis of biaryls, moving far beyond the traditional reliance on aryl halides. Arylboronic acids, through the Suzuki-Miyaura coupling, offer a highly efficient, versatile, and high-yielding alternative. Decarboxylative coupling provides a novel strategy that utilizes readily available carboxylic acids, expanding the range of accessible starting materials. Organozinc and organosilicon reagents, employed in Negishi and Hiyama couplings respectively, offer unique advantages in terms of reactivity and stability.
For researchers and professionals in drug development, the choice of reagent will depend on the specific synthetic challenge, including the desired functional group tolerance, scale of the reaction, and cost considerations. By understanding the performance and protocols of these modern alternatives to this compound, scientists can devise more elegant and efficient strategies for the construction of complex biaryl-containing molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Bromo-m-xylene: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-m-xylene, a key intermediate in the production of various pharmaceuticals and specialty chemicals, can be approached through several synthetic routes. The choice of a particular method is often a trade-off between the cost of starting materials, reaction efficiency, and the ease of product purification. This guide provides a detailed comparison of the two primary methods for synthesizing this compound: the direct bromination of m-xylene (B151644) and the Sandmeyer reaction of 2,6-dimethylaniline (B139824).
Executive Summary
The Sandmeyer reaction of 2,6-dimethylaniline is the superior route for the synthesis of this compound, offering high regioselectivity and yielding the desired product with high purity. In contrast, the direct bromination of m-xylene is plagued by poor selectivity, leading to a mixture of isomers that are difficult and costly to separate. While the starting material for the direct bromination route, m-xylene, is less expensive than 2,6-dimethylaniline, the significant downstream processing costs associated with purification make it a less economically viable option for obtaining pure this compound.
Data Presentation
| Metric | Route 1: Direct Bromination of m-Xylene | Route 2: Sandmeyer Reaction of 2,6-Dimethylaniline |
| Starting Materials | m-Xylene, Bromine | 2,6-Dimethylaniline, Sodium Nitrite (B80452), Copper(I) Bromide, Hydrobromic Acid |
| Key Reaction | Electrophilic Aromatic Substitution | Diazotization followed by Sandmeyer Reaction |
| Reported Yield | Variable, with low selectivity for the 2-bromo isomer. | ~42%[1] |
| Purity of Crude Product | Mixture of isomers (primarily 4-bromo-m-xylene and this compound). | High, primarily the desired this compound isomer.[2] |
| Separation Difficulty | High; requires fractional distillation or other advanced separation techniques due to close boiling points of isomers. | Low; purification is straightforward. |
| Estimated Cost of Reactants per Mole of Product | Lower initial reactant cost. | Higher initial reactant cost. |
| Overall Cost-Effectiveness | Low, due to high separation costs and low yield of the desired isomer. | High, due to high purity of the product and avoidance of costly separation. |
Note: The estimated cost of reactants is based on bulk pricing and may vary depending on the supplier and market conditions.
Experimental Protocols
Route 1: Direct Bromination of m-Xylene (General Procedure)
Direct bromination of m-xylene with molecular bromine (Br₂) and a Lewis acid catalyst typically yields 4-bromo-m-xylene as the major product.[2] The two methyl groups on the benzene (B151609) ring are ortho-, para-directing activators, making the 4- and 6-positions the most activated sites for electrophilic attack.[2] The position between the two methyl groups (the 2-position) is sterically hindered and electronically less favored for substitution.[2]
A general procedure involves the slow addition of bromine to a solution of m-xylene in the presence of a catalyst, such as iron filings or anhydrous aluminum chloride, at a controlled temperature. The reaction mixture is then typically washed with a reducing agent to remove excess bromine and a base to neutralize any acidic byproducts.
Challenges: The primary challenge of this route is the separation of the resulting isomeric mixture. The boiling points of this compound and 4-bromo-m-xylene are very close, making their separation by distillation energy-intensive and inefficient. Other separation techniques, such as chromatography, are not practical for large-scale production.
Route 2: Sandmeyer Reaction of 2,6-Dimethylaniline
This method offers high regioselectivity, directly yielding the desired 2-bromo isomer.[2]
Experimental Protocol:
-
Step 1: Diazotization of 2,6-Dimethylaniline To a solution of 2,6-dimethylaniline (1.0 equivalent) in a mixture of ethanol (B145695) and 48% aqueous hydrobromic acid, a solution of sodium nitrite (1.3 equivalents) in water is added dropwise at 0°C. The mixture is stirred at this temperature for 15 minutes to form the diazonium salt.[1]
-
Step 2: Sandmeyer Reaction A solution of copper(I) bromide (0.6 equivalents) in 48% aqueous hydrobromic acid is then added dropwise to the diazonium salt solution at 0°C.[1] The reaction mixture is subsequently heated to 95°C for 20 minutes.[1]
-
Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluted with hexane) to afford this compound.[1]
Logical Relationship of Synthesis Routes
Caption: Comparison of Direct Bromination and Sandmeyer Reaction routes for this compound synthesis.
Conclusion
For researchers and professionals in drug development and specialty chemical synthesis, the Sandmeyer reaction of 2,6-dimethylaniline is the recommended route for producing this compound. While the initial cost of the starting amine is higher than that of m-xylene, the high regioselectivity of the Sandmeyer reaction ensures the formation of the desired product in high purity. This eliminates the need for costly and energy-intensive separation processes that are unavoidable with the direct bromination of m-xylene. The overall cost-effectiveness, predictability, and scalability of the Sandmeyer route make it the more practical and economically sound choice for obtaining high-quality this compound.
References
2-Bromo-m-xylene: A Versatile Building Block in Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the applications, comparative performance, and experimental protocols of 2-bromo-m-xylene.
This compound, also known as 1-bromo-2,6-dimethylbenzene, is a valuable aryl halide intermediate in organic synthesis. Its unique substitution pattern and the reactivity of the carbon-bromine bond make it a crucial component in the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials. This guide provides a comparative overview of its performance in key chemical transformations, detailed experimental protocols, and its applications in cutting-edge research.
Performance in Key Synthetic Reactions
This compound is predominantly utilized in two major classes of reactions: Grignard reagent formation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its performance in these reactions is often compared to other common aryl bromides like bromobenzene (B47551) and isomers of bromotoluene.
Grignard Reagent Formation
The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a fundamental C-C bond-forming reaction.[1] The reactivity of the aryl halide is influenced by both electronic and steric factors.
Comparison of Grignard Reagent Yields
| Aryl Halide | Yield (%) | Reference |
| Bromobenzene | 94.37 | |
| o-Bromotoluene | 86.65 | |
| m-Bromotoluene | 84.75 | |
| p-Bromotoluene | 88.50 | |
| This compound | Not explicitly reported, but expected to be high |
Note: While a specific yield for this compound was not found in a comparative study, its structural similarity to o-bromotoluene suggests a comparable and high yield.
The presence of the two methyl groups ortho to the bromine atom in this compound can influence the rate of Grignard reagent formation and the subsequent reactivity of the Grignard reagent due to steric hindrance. However, the electron-donating nature of the methyl groups can also enhance the reactivity of the C-Br bond towards magnesium insertion.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[2] The efficiency of this reaction is dependent on the substrate, catalyst, ligand, base, and solvent system.
Comparison of Suzuki-Miyaura Coupling Yields with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 8wt% Pd@MIL-101Cr-NH2 / K3PO4 | Water | 98 | [3] |
| 4-Bromotoluene | 8wt% Pd@MIL-101Cr-NH2 / K3PO4 | Water | 95 | [3] |
| Bromobenzene | 8wt% Pd@MIL-101Cr-NH2 / K3PO4 | Water | 92 | [3] |
| This compound | In situ generated Pd complexes | Not specified | Good to excellent | [3] |
Note: A direct numerical comparison for this compound under the same conditions was not available. The reference indicates "good to excellent yields" in a specific application.[3]
The steric hindrance from the two ortho-methyl groups in this compound can pose a challenge in Suzuki-Miyaura coupling. However, the use of bulky and electron-rich phosphine (B1218219) ligands can overcome this steric barrier and facilitate high-yielding coupling reactions.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the key applications of this compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Sandmeyer reaction starting from 2,6-dimethylaniline (B139824).[5]
Protocol:
-
To a solution of 2,6-dimethylaniline (1.0 equiv) in a mixture of ethanol (B145695) and 48% aqueous hydrobromic acid, a solution of sodium nitrite (B80452) (1.3 equiv) in water is added dropwise at 0 °C.
-
The mixture is stirred at this temperature for 15 minutes to ensure complete diazotization.
-
A solution of copper(I) bromide (0.6 equiv) in 48% aqueous hydrobromic acid is then added dropwise at 0 °C.
-
The reaction mixture is heated to 95 °C for 20 minutes.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and water.
-
The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluted with hexane) to yield this compound as an orange oil (42% yield).[5]
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Grignard Reagent Formation and Reaction
The preparation of the Grignard reagent from this compound requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.
Protocol:
-
All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings (1.2 equiv) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of this compound (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared.
-
A small portion of the this compound solution is added to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.
-
The resulting Grignard reagent, 2,6-dimethylphenylmagnesium bromide, can then be used in subsequent reactions with various electrophiles.
Caption: Workflow for Grignard reagent formation from this compound.
Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[4]
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., toluene, dioxane) and, if necessary, degassed water are added.
-
The reaction mixture is heated with vigorous stirring at a temperature typically ranging from 80-110 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Applications in Research and Development
The utility of this compound extends to the synthesis of complex molecules with significant applications in pharmaceuticals and material science.
Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of various drug candidates and bioactive molecules.[4] The 2,6-dimethylphenyl moiety is a common structural motif in pharmacologically active compounds. For instance, ortho-substituted anilines, which can be synthesized from precursors like this compound, are key structural elements in inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[6]
Comparative Advantage: The synthesis of certain bioactive molecules requires the specific substitution pattern offered by this compound. While other bromotoluene isomers could be used to generate different substitution patterns, the unique steric and electronic environment of the 2,6-dimethylphenyl group can be crucial for achieving the desired biological activity and selectivity. For example, in the development of glucocorticoid receptor modulators, the specific ortho-substitution can significantly influence the binding affinity and efficacy of the compound.[6]
Material Science
In the field of material science, this compound is a valuable building block for the synthesis of organic semiconductors, liquid crystals, and functional polymers.[4] The introduction of the 2,6-dimethylphenyl group can influence the packing of molecules in the solid state, which in turn affects the charge transport properties of organic electronic materials.[7]
Comparative Advantage: The synthesis of high-performance organic semiconductors often requires precise control over the molecular architecture to optimize π-π stacking and intermolecular interactions. The bulky yet electronically donating nature of the 2,6-dimethylphenyl group, when incorporated into a conjugated system via reactions like Suzuki coupling, can prevent excessive aggregation while still allowing for favorable electronic communication between molecules. This can lead to materials with improved solubility and processability without sacrificing electronic performance, a common challenge when using less substituted or planar aromatic building blocks.[8]
Conclusion
This compound is a versatile and important intermediate in organic synthesis. Its ability to participate in robust C-C bond-forming reactions like Grignard reagent formation and Suzuki-Miyaura coupling makes it a valuable tool for the construction of complex molecular architectures. While its steric hindrance can present challenges, modern synthetic methods have largely overcome these limitations, allowing for its efficient incorporation into a wide range of target molecules. Its application in the synthesis of bioactive compounds and advanced materials highlights its continued importance in both academic and industrial research. This guide provides a foundational understanding of its comparative performance and key experimental protocols, enabling researchers to effectively utilize this valuable synthetic building block.
References
- 1. The reaction of Grignard reagents with N-substituted maleimides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | High-Purity Aryl Reagent [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Organic Semiconductors [sigmaaldrich.com]
- 8. Synthesis of Organic Semiconductors - CleanEnergyWIKI [cleanenergywiki.org]
Validating the Purity of Synthesized 2-Bromo-m-xylene by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of synthesized 2-Bromo-m-xylene, with supporting experimental data and protocols. Alternative analytical techniques are also discussed to highlight the strengths and limitations of GC-MS for this application.
Introduction to this compound and its Synthesis
This compound is a valuable aryl halide intermediate in organic synthesis, particularly in cross-coupling reactions to form complex molecular architectures.[1] Its synthesis, however, can present challenges regarding regioselectivity. Direct bromination of m-xylene (B151644) often yields 4-bromo-m-xylene as the major product due to electronic and steric effects, making the isolation of pure this compound difficult.[1] A more selective route is the Sandmeyer reaction, which involves the diazotization of 2,6-dimethylaniline (B139824) followed by a copper(I) bromide-mediated substitution.[1][2] This targeted approach significantly reduces isomeric impurities, though byproducts related to the starting materials and reaction conditions can still be present.
Given these synthesis routes, the primary impurities of concern in synthesized this compound are:
-
Isomeric Byproducts: 4-Bromo-m-xylene and 5-Bromo-m-xylene.
-
Unreacted Starting Materials: m-Xylene or 2,6-dimethylaniline.
-
Solvent Residues and Other Byproducts: Dependent on the specific synthetic and purification methods used.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[3] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
GC-MS Analysis of this compound
The following section details the experimental protocol and expected data for the analysis of this compound purity by GC-MS.
Experimental Protocol: GC-MS
-
Objective: To separate, identify, and quantify this compound and its potential volatile impurities.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with a 7000D triple quadrupole GC/TQ or equivalent).[4]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or hexane.
-
Perform a serial dilution to obtain a working concentration of approximately 10 µg/mL.
-
If available, prepare individual standard solutions of potential impurities (m-xylene, 4-bromo-m-xylene, 5-bromo-m-xylene, 2,6-dimethylaniline) at similar concentrations.
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 m/z |
Data Presentation: Expected GC-MS Results
The purity of the synthesized this compound is determined by the relative area percentage of its peak in the total ion chromatogram (TIC). Identification of the main peak and any impurity peaks is confirmed by comparing their mass spectra with a reference library (e.g., NIST) and, if available, with the spectra of pure standards.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| m-Xylene | ~5.5 | 106, 91 |
| 2,6-Dimethylaniline | ~9.8 | 121, 120, 106, 77 |
| This compound | ~11.2 | 184/186 (M/M+2), 105, 79/81 |
| 4-Bromo-m-xylene | ~11.5 | 184/186 (M/M+2), 105, 79/81 |
| 5-Bromo-m-xylene | ~11.8 | 184/186 (M/M+2), 105, 79/81 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key identifier for the bromo-xylene isomers, resulting in M and M+2 peaks of nearly equal intensity.
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, other analytical techniques can provide complementary information for purity assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity differences with a stationary phase. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. |
| Best Suited For | Volatile and semi-volatile impurities, isomeric separation. | Non-volatile impurities, thermally labile compounds. | Highly accurate quantification against a certified internal standard, structural elucidation. |
| Common Impurities Detected | Isomers (e.g., 4-bromo-m-xylene), unreacted starting materials (m-xylene), volatile byproducts. | Less volatile byproducts, degradation products, some isomeric separations. | A wide range of impurities with distinct proton signals, including structural isomers. |
| Limit of Detection (LOD) | Low ppm to ppb range. | Low ppm range. | ~0.1% w/w. |
| Advantages | High sensitivity and specificity, excellent for isomer separation, provides structural information from mass spectra. | Wide applicability, non-destructive for the sample (can be recovered). | High precision and accuracy, provides definitive structural information, does not require identical standards for all impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires sample volatilization. | Can be less effective at separating closely related isomers than capillary GC. Requires chromophores for UV detection. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. |
Visualizing the Workflow and Impurity Relationships
The following diagrams illustrate the experimental workflow for GC-MS analysis and the relationship of potential impurities to the target compound.
Caption: Experimental workflow for GC-MS purity validation of this compound.
Caption: Logical relationship of potential impurities to this compound based on synthesis routes.
Conclusion
GC-MS is a highly effective and reliable method for validating the purity of synthesized this compound. Its ability to separate closely related isomers and identify volatile impurities with high sensitivity makes it the preferred technique for this application. While other methods like HPLC and qNMR can provide valuable complementary data, GC-MS offers the most comprehensive assessment of the likely impurities arising from common synthetic pathways. The detailed protocol and comparative data presented in this guide provide a robust framework for researchers to ensure the quality and purity of their this compound intermediate, thereby enhancing the reliability of subsequent research and development activities.
References
A Comparative Guide to Catalytic Systems for Reactions Involving 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-m-xylene is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals, materials science, and agrochemicals. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of catalytic cross-coupling reactions. This guide provides an objective comparison of several prominent catalytic systems for key transformations of this compound, supported by experimental data to facilitate catalyst selection and methods development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are the most extensively used systems for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound. For a sterically hindered substrate like this compound, the choice of ligand is critical for achieving high yields.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | o-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 90 | 8 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with o-Tolylboronic Acid
A mixture of this compound (1.0 mmol), o-tolylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (2 mol%), triphenylphosphine (B44618) (4 mol%), and potassium carbonate (2.0 mmol) in a 3:1 mixture of toluene and water (4 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours with vigorous stirring. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the successful coupling of amines with the sterically hindered this compound.[1]
Comparison of Catalytic Systems for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 95 |
| 2 | Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 6 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Comparison of Catalytic Systems for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 8 | 90 |
| 3 | 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | DMF | 90 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (5 mL) are added dichlorobis(triphenylphosphine)palladium(II) (2 mol%), copper(I) iodide (1 mol%), and triethylamine (B128534) (2.0 mmol). The mixture is degassed with argon and then stirred at 65 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions, particularly cyanation.
Comparison of Catalytic Systems for Cyanation of this compound
| Entry | Cyanide Source | Catalyst System | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | NiCl₂ | dppf | DMAc | 120 | 12 | 82 | |
| 2 | K₄[Fe(CN)₆] | Ni(cod)₂ | dcpe | NMP | 130 | 24 | 78 |
Experimental Protocol: Nickel-Catalyzed Cyanation of this compound
A mixture of this compound (1.0 mmol), zinc cyanide (0.6 mmol), nickel(II) chloride (5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%) in N,N-dimethylacetamide (DMAc) (3 mL) is heated at 120 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds, typically requiring copper catalysis. Modern variations often use ligands to facilitate the reaction under milder conditions.
Comparison of Catalytic Systems for Ullmann Condensation of this compound with Phenol (B47542)
| Entry | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuI | 1,10-Phenanthroline (B135089) | K₂CO₃ | Pyridine (B92270) | 120 | 24 | 75 |
| 2 | Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 100 | 18 | 80 |
Experimental Protocol: Copper-Catalyzed Ullmann Condensation of this compound with Phenol
A mixture of this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 mmol) in pyridine (5 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The selection of an optimal catalytic system for reactions involving this compound is highly dependent on the desired transformation, the nature of the coupling partner, and considerations of cost and reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky phosphine ligands generally provide the best performance. Sonogashira couplings also benefit from palladium catalysis, often in conjunction with a copper co-catalyst. For cyanation reactions, nickel-based systems offer a viable and more economical alternative. Finally, modern ligand-assisted copper-catalyzed Ullmann condensations provide an effective means for C-O bond formation. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for the development and optimization of synthetic routes utilizing this compound.
References
Assessing the Scalability of 2-Bromo-m-xylene Production Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 2-Bromo-m-xylene, a valuable building block in the synthesis of various pharmaceuticals and functional materials, presents a common challenge regarding its regioselective and scalable production. This guide provides a detailed comparison of the primary methods for synthesizing this compound, with a focus on scalability, supported by experimental data and protocols.
Two principal synthetic routes dominate the production of this compound: the direct electrophilic bromination of m-xylene (B151644) and the Sandmeyer reaction starting from 2,6-dimethylaniline (B139824). Each method offers distinct advantages and disadvantages in terms of regioselectivity, yield, cost, and scalability.
Method 1: Direct Electrophilic Bromination of m-xylene
Direct bromination of m-xylene is an atom-economical approach but is fundamentally challenged by poor regioselectivity. The two methyl groups in m-xylene are ortho, para-directing, leading to the preferential formation of the thermodynamically favored 4-bromo-m-xylene isomer. The desired this compound is typically a minor product, necessitating challenging and costly purification processes, which significantly impacts the scalability of this method for producing the pure 2-isomer.
Various Lewis acid catalysts and reaction conditions have been explored to influence the isomer ratio, but achieving high selectivity for the 2-position remains an unresolved challenge in classical batch chemistry.
Method 2: Sandmeyer Reaction from 2,6-Dimethylaniline
The Sandmeyer reaction, a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate, offers a highly regioselective route to this compound. Starting from 2,6-dimethylaniline, this multi-step process ensures the bromine atom is introduced specifically at the 2-position, circumventing the isomer separation issues inherent in the direct bromination of m-xylene.
While this method provides excellent control over the product's regiochemistry, the scalability of the Sandmeyer reaction requires careful consideration of safety, particularly the handling of potentially unstable diazonium salts, and the management of waste streams from the multi-step synthesis. Modern approaches, such as continuous flow chemistry, are being implemented to mitigate the safety risks associated with diazotization on an industrial scale.
Comparative Analysis of Production Methods
The following table summarizes the key performance indicators for the two primary methods of this compound synthesis, highlighting the trade-offs between them in a scalable production context.
| Parameter | Direct Bromination of m-xylene | Sandmeyer Reaction of 2,6-Dimethylaniline |
| Starting Material | m-xylene | 2,6-Dimethylaniline |
| Regioselectivity | Poor; major product is 4-bromo-m-xylene | Excellent; exclusively yields this compound |
| Yield of this compound | Low (typically a minor component of the product mixture) | Moderate (a reported lab-scale yield is 42% after purification) |
| Purification | Difficult and costly isomeric separation required | Standard purification of a single primary product |
| Number of Steps | 1 | 2 (Diazotization followed by Sandmeyer reaction) |
| Scalability Concerns | Isomer separation becomes increasingly difficult and expensive at scale. | Handling of potentially explosive diazonium salts requires specialized equipment and safety protocols (can be mitigated with flow chemistry).[1] |
| Raw Material Availability & Cost | m-xylene is a readily available and relatively inexpensive bulk chemical. | 2,6-Dimethylaniline is a more specialized and expensive starting material, which can be synthesized from m-xylene in a multi-step process. |
| Waste Generation | Primarily acidic waste from the catalyst and unreacted bromine. | Aqueous waste containing copper salts and byproducts from the diazotization and Sandmeyer steps. |
Experimental Protocols
Protocol 1: Direct Bromination of m-xylene (Illustrative)
Reaction: m-xylene + Br₂ --(FeBr₃)--> this compound + 4-Bromo-m-xylene + HBr
Procedure: To a stirred solution of m-xylene (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, a catalytic amount of iron(III) bromide (FeBr₃) is added. Liquid bromine (1.0 equiv.) is then added dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is then quenched by the addition of an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is a mixture of isomeric bromoxylenes, which requires careful fractional distillation or chromatography for the separation of this compound.
Protocol 2: Sandmeyer Reaction for this compound[1]
Step 1: Diazotization of 2,6-Dimethylaniline A solution of 2,6-dimethylaniline (1.0 equiv.) in a mixture of ethanol (B145695) and 48% aqueous hydrobromic acid is cooled to 0 °C. A solution of sodium nitrite (B80452) (1.3 equiv.) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred at this temperature for 15-30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction In a separate flask, a solution of copper(I) bromide (0.6 equiv.) in 48% aqueous hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution from Step 1 is then added dropwise to the copper(I) bromide solution. After the addition is complete, the reaction mixture is heated to 95 °C for 20-30 minutes, during which nitrogen gas evolves. The mixture is then cooled to room temperature and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude this compound is then purified by flash column chromatography.
Visualizing the Synthesis Pathways
To further clarify the workflows, the following diagrams illustrate the logical steps of each production method.
Conclusion
The choice of production method for this compound is a critical decision that balances regioselectivity, yield, cost, and safety, especially when considering scalability.
-
For applications where high purity of the 2-bromo isomer is essential and the production scale is moderate, the Sandmeyer reaction is the superior choice due to its excellent regioselectivity. The higher cost of the starting material and the complexities of the multi-step process are offset by the avoidance of a challenging isomeric separation. The adoption of modern technologies like continuous flow reactors can significantly enhance the safety and scalability of this route.
-
Direct bromination of m-xylene may be considered for applications where a mixture of isomers is acceptable or if highly efficient and cost-effective separation technologies are available. However, for the specific, scalable production of pure this compound, this method is generally less favorable due to the inherent challenges in controlling regioselectivity and the subsequent purification costs.
Ultimately, the optimal production strategy will depend on the specific requirements of the end-user, including purity specifications, production volume, and economic constraints. For drug development and other applications demanding high-purity materials, the regiochemical control offered by the Sandmeyer route presents a more robust and reliable platform for scalable synthesis.
References
A Comparative Guide to the Mechanistic Studies of Reactions Involving 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-m-xylene (1-bromo-2,6-dimethylbenzene) is a versatile aryl halide that serves as a crucial intermediate in organic synthesis. Its value lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The presence of two methyl groups ortho and para to the bromine atom introduces steric hindrance that influences its reactivity and provides a unique scaffold for the synthesis of complex molecules in materials science and drug discovery.
This guide offers an objective comparison of the key reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic routes.
Synthesis of this compound: A Tale of Two Pathways
The regioselective synthesis of this compound presents a classic challenge in aromatic chemistry. The two primary approaches, direct bromination of m-xylene (B151644) and the Sandmeyer reaction starting from 2,6-dimethylaniline (B139824), offer a clear contrast in selectivity and efficiency.
Direct electrophilic bromination of m-xylene typically yields 4-bromo-m-xylene as the major product.[1] The two methyl groups are ortho-, para-directing activators, making the 4- and 6-positions the most electronically favored sites for electrophilic attack. The 2-position, situated between the two methyl groups, is sterically hindered and less electronically activated, resulting in the 2-bromo isomer being a minor product in a difficult-to-separate isomeric mixture.[1]
Conversely, the Sandmeyer reaction provides a highly regioselective route to this compound. This method involves the diazotization of 2,6-dimethylaniline, followed by a copper(I) bromide-mediated substitution.[1] This pathway circumvents the selectivity issues of direct bromination, making it the preferred method for obtaining the pure 2-bromo isomer.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from a literature procedure for the synthesis of 2-bromo-1,3-dimethylbenzene.
Materials:
-
2,6-dimethylaniline
-
Ethanol (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
Diazotization: In a flask, dissolve 2,6-dimethylaniline (1.0 equiv) in EtOH and 48% aqueous HBr. Cool the solution to 0 °C in an ice bath.
-
Add a solution of NaNO₂ (1.3 equiv) in water dropwise to the cooled mixture, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Copper-mediated Substitution: In a separate flask, prepare a solution of CuBr (0.6 equiv) in 48% aqueous HBr.
-
Add the CuBr solution dropwise to the diazonium salt mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.
-
Work-up: Cool the reaction mixture to room temperature and dilute with EtOAc and water.
-
Separate the organic layer, and extract the aqueous layer twice with EtOAc.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel (eluting with hexane) to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds. The general mechanism for these reactions (e.g., Suzuki, Negishi, Kumada) follows a catalytic cycle involving a Pd(0) species.
Caption: The three key steps of a Pd-catalyzed cross-coupling reaction.
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organozinc, or Grignard reagent) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Comparison of Key Cross-Coupling Reactions
The choice of cross-coupling reaction depends on factors like functional group tolerance, availability of reagents, and reaction conditions. Below is a comparison of the Suzuki, Negishi, and Kumada reactions with this compound as the substrate.
| Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Base | Key Advantages | Key Disadvantages | Representative Yield |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | High functional group tolerance; stable, non-toxic boron reagents; aqueous conditions possible. | Requires a base which can be problematic for base-sensitive substrates. | Good to Excellent[4] |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Not required | High reactivity; excellent functional group tolerance.[2] | Organozinc reagents are moisture and air-sensitive; often prepared in situ. | Good to Excellent[2] |
| Kumada | Grignard Reagent (R-MgX) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Not required | Highly reactive nucleophiles; useful for unreactive aryl chlorides. | Low functional group tolerance (Grignard reagents react with acidic protons, esters, ketones, etc.). | Can be low/fails with sensitive substrates[5] |
In a comparative study for the synthesis of the indole (B1671886) alkaloid hippadine (B1673251), a tandem strategy involving a cross-coupling step was investigated.[5] The Kumada and Negishi reactions failed to provide the desired product with a bromo-indole derivative, whereas the Stille and Suzuki reactions furnished the product, albeit in low to good yields respectively.[5] This highlights that while Negishi couplings are generally very versatile, substrate-specific limitations can favor the Suzuki protocol.
Experimental Protocol: Negishi Coupling of an Aryl Bromide
This is a general protocol for the palladium-catalyzed Negishi cross-coupling of an aryl bromide with an organozinc reagent, which can be adapted for this compound.
Materials:
-
Aryl Bromide (e.g., this compound)
-
Organolithium or Grignard reagent (for in situ generation of organozinc)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine (B1218219) ligand)
-
Anhydrous THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation of Organozinc Reagent (Perform under inert atmosphere):
-
To a solution of the corresponding organohalide in anhydrous THF at -78 °C, add n-butyllithium and stir for 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Slowly transfer the organolithium solution to the ZnCl₂ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The organozinc reagent is now ready for use.
-
-
Cross-Coupling Reaction (Perform under inert atmosphere):
-
In a separate flask, dissolve the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., 2-5 mol%) in anhydrous THF.
-
Slowly add the prepared organozinc reagent (1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C). Monitor progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparison with Alternative Aryl Halides
The nature of the halogen atom in the aryl halide significantly impacts reactivity in cross-coupling reactions. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), which is reflected in the reaction rates.
| Feature | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) | Aryl Triflate (Ar-OTf) |
| Reactivity Order | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl[2] | |||
| Bond Strength | Strongest C-X bond | Intermediate | Weakest C-X bond | - |
| Cost/Availability | Generally cheapest | Moderate | Most expensive | Often prepared |
| Reaction Conditions | Requires more active catalysts (e.g., bulky, electron-rich ligands) and often higher temperatures. | Standard, versatile substrate. Good balance of reactivity and stability. | Most reactive; allows for milder conditions (lower temp, lower catalyst loading). | Highly reactive, comparable to iodides. Good for substrates where halides are difficult to install. |
| Oxidative Addition | Slowest, often rate-limiting. | Faster than chlorides. | Fastest. | Fast. |
For most applications, aryl bromides like this compound represent an optimal balance of reactivity, stability, and cost. While aryl iodides are more reactive, they are also more expensive and can sometimes lead to unwanted side reactions. Aryl chlorides are economical but often require specialized, highly active catalyst systems to achieve good yields.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. General procedure for the Pd-catalyzed Negishi cross-coupling reactions using organosodium compounds prepared by bromine–sodium exchange [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of 2-Bromo-m-xylene: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-m-xylene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This substance is a flammable liquid that is harmful if swallowed or inhaled and can cause significant skin and eye irritation.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and/or a face shield).[2][5]
-
Ventilation: Handle this compound exclusively in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][5][7] It should be stored separately from incompatible materials, such as strong oxidizing agents.[1][2]
Key Chemical and Physical Properties
Understanding the quantitative properties of this compound is essential for safe handling and storage.
| Property | Value |
| Physical State | Liquid[2][5] |
| Appearance | Clear, colorless to yellow[2][5] |
| Melting Point | -10°C / 14°F[2][5] |
| Boiling Point | 206°C / 402.8°F[2][5] |
| Flash Point | 73°C / 163.4°F[2][5] |
| Specific Gravity | 1.380 - 1.389[2][5] |
| Vapor Density | 6.38 - 6.80[1][2] |
Operational Plan: Waste Segregation and Disposal
The proper disposal of this compound is managed through a process of careful segregation, accumulation, and professional removal. As a brominated organic compound, it is classified as halogenated organic waste .[8][9]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and cost-effective disposal.
-
Designated Waste Stream: this compound and materials contaminated with it must be collected as halogenated organic waste.[8]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[6][10] Doing so will require the entire mixture to be treated as more expensive halogenated waste.[9][10]
-
Incompatible Materials: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or highly reactive substances.[6][10]
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting liquid this compound waste.[6][7] The container must have a secure, tight-fitting lid.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[6][7] The label must include:
-
Safe Filling: Conduct all waste transfers inside a chemical fume hood.[6] Leave at least 5% of the container volume as headspace to allow for thermal expansion.[6]
-
Storage of Waste Container: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must be kept within secondary containment (e.g., a chemically resistant tub) to contain any potential leaks.[6]
Step 3: Final Disposal
-
Professional Removal: Once the waste container is full or is no longer being used, arrange for its removal through your institution's Environmental Health and Safety (EHS) department.[6][7] Complete a chemical collection request form as required by your institution.[7]
-
Disposal Method: this compound waste must be disposed of through an approved and licensed hazardous waste treatment facility.[1][2][5] The standard method for halogenated organic waste is high-temperature incineration in a regulated hazardous waste incinerator.[8]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill occurs outside a hood, evacuate all personnel from the immediate area.[6]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to surround and contain the spill.[6][7]
-
Collect Absorbed Material: Carefully collect the contaminated absorbent material and place it into a sealable, leak-proof container.[6][7]
-
Label as Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS office.
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. carlroth.com [carlroth.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling 2-Bromo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 2-Bromo-m-xylene. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[3]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. |
| Closed-toe shoes | Impervious, closed-toe shoes must be worn. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or in poorly ventilated areas. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe usage in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Before handling, ensure that all required PPE is in good condition and worn correctly.
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][4]
-
-
Handling:
-
Storage:
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial. The following table outlines procedures for various incidents.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area and remove all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][4] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2] |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish the fire.[2] |
Disposal Plan:
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Chemical Waste: Collect in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Place all contaminated items (e.g., gloves, absorbent pads) in a sealed, labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[2] Do not dispose of it down the drain.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
